molecular formula C17H16N2O2 B1267538 5,5-Dibenzylimidazolidine-2,4-dione CAS No. 23186-94-9

5,5-Dibenzylimidazolidine-2,4-dione

Cat. No.: B1267538
CAS No.: 23186-94-9
M. Wt: 280.32 g/mol
InChI Key: RKEFYRGLENJHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dibenzylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dibenzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFYRGLENJHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283782
Record name 5,5-dibenzylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23186-94-9
Record name NSC33387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dibenzylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23186-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure found in numerous pharmacologically active compounds, including the well-known antiepileptic drug phenytoin (5,5-diphenylhydantoin).[1][2] This document delves into the primary synthetic route, offering detailed mechanistic insights, a field-proven experimental protocol, and critical analysis of the reaction parameters for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, formally known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that are cornerstones in medicinal chemistry.[3] Their rigid structure and array of functional groups allow for diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4][5] The synthesis of 5,5-disubstituted hydantoins is particularly important as it allows for the creation of a wide variety of analogs for structure-activity relationship (SAR) studies. This compound serves as a valuable building block and a target molecule for exploring new therapeutic agents.

The most reliable and widely adopted method for synthesizing 5,5-disubstituted hydantoins, including the dibenzyl derivative, is the Bucherer-Bergs multicomponent reaction.[6][7] This reaction is valued for its operational simplicity, the accessibility of its starting materials, and its ability to generate a diverse range of hydantoin products efficiently.[6][8]

The Bucherer-Bergs Reaction: A Mechanistic Deep Dive

The Bucherer-Bergs reaction, first reported independently by Bucherer and Bergs in the early 20th century, is a one-pot synthesis that combines a carbonyl compound, an alkali metal cyanide, and ammonium carbonate to form a hydantoin.[9][10] In the context of our target molecule, the starting carbonyl is 1,3-diphenylacetone (dibenzyl ketone).

The reaction proceeds through a series of well-established intermediates. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The accepted mechanism involves the following key steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion (from KCN or NaCN) on the electrophilic carbonyl carbon of dibenzyl ketone, forming a cyanohydrin intermediate.[4][9]

  • Aminonitrile Formation: Ammonia, generated in situ from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin. This proceeds via an SN2-type mechanism, where the hydroxyl group is displaced by an amino group to yield an α-aminonitrile.[11][12]

  • Carbamic Acid Formation: The amino group of the α-aminonitrile then acts as a nucleophile, attacking a molecule of carbon dioxide (also generated from ammonium carbonate). This step forms a cyano-containing carbamic acid derivative.[9][13]

  • Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[11][13] This unstable intermediate quickly rearranges, likely via an isocyanate intermediate, to yield the final, stable this compound product.[9][12]

The causality behind using ammonium carbonate is its unique role as a tripartite reagent, conveniently providing the ammonia, carbon dioxide, and the basic conditions necessary to drive the cascade of reactions forward.

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism ketone Dibenzyl Ketone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin 1. Cyanide    Attack kcn + KCN nh42co3 + (NH₄)₂CO₃ (provides NH₃ + CO₂) aminonitrile α-Aminonitrile cyanohydrin->aminonitrile 2. Reaction    with NH₃ carbamic_acid Carbamic Acid Derivative aminonitrile->carbamic_acid 3. Reaction    with CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamic_acid->oxazolidinone 4. Intramolecular    Cyclization hydantoin 5,5-Dibenzyl- imidazolidine-2,4-dione oxazolidinone->hydantoin 5. Rearrangement

Figure 1: Bucherer-Bergs Reaction Mechanism

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, relying on established chemical principles and straightforward purification techniques.

Materials and Reagents
Reagent/MaterialFormulaMolecular Wt.Quantity (Molar Eq.)Notes
Dibenzyl KetoneC₁₅H₁₄O210.27 g/mol 1.0 eq.Starting carbonyl compound.
Potassium CyanideKCN65.12 g/mol 2.5 eq.EXTREMELY TOXIC. Handle with extreme caution in a fume hood.
Ammonium Carbonate(NH₄)₂CO₃96.09 g/mol 5.0 eq.Source of ammonia and carbon dioxide.
Ethanol (95%)C₂H₅OH--Reaction solvent.
Water (Deionized)H₂O--Co-solvent.
Hydrochloric AcidHCl-As neededFor product precipitation.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibenzyl ketone (e.g., 10.5 g, 50 mmol), potassium cyanide (8.1 g, 125 mmol), and ammonium carbonate (24.0 g, 250 mmol).

  • Solvent Addition: Add a mixture of 95% ethanol (75 mL) and deionized water (75 mL) to the flask. The resulting mixture will be a suspension.

  • Reaction Execution: Heat the reaction mixture to 60-70°C with vigorous stirring.[6][7] Maintain this temperature for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise in a fume hood until the pH is approximately 2-3. This step protonates the hydantoin and causes it to precipitate fully from the solution.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallization: For final purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol or acetic acid, to afford pure this compound as a crystalline solid.[6]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Combine Dibenzyl Ketone, KCN, and (NH₄)₂CO₃ in Flask B Add Ethanol/Water Solvent A->B C Heat at 60-70°C for 8-12 hours with Stirring B->C D Cool to Room Temperature C->D Reaction Complete (TLC) E Acidify with HCl to pH 2-3 D->E F Collect Crude Product via Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Aqueous Ethanol G->H I Dry Under Vacuum H->I J This compound I->J Final Product

Sources

An In-depth Technical Guide to 5,5-Dibenzylimidazolidine-2,4-dione (CAS Number: 23186-94-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dibenzylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. The document delves into its chemical identity, physicochemical properties, and established synthesis methodologies, with a particular focus on the Bucherer-Bergs reaction. Furthermore, it explores the broader context of the imidazolidine-2,4-dione scaffold in medicinal chemistry, highlighting its significance as a privileged structure in the development of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the synthesis and potential applications of this and related compounds.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic structure containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Hydantoin-containing compounds have demonstrated a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and anticancer activities.[1][3] The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. 5,5-disubstituted hydantoins, in particular, are a prominent class of compounds, with the well-known anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) being a prime example.[3][4] this compound represents a specific analog within this important class of molecules.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 23186-94-9[5]
Molecular Formula C17H16N2O2[6][7]
Molecular Weight 280.33 g/mol [5][8]
IUPAC Name This compound[6]
Synonyms 2,4-Imidazolidinedione, 5,5-bis(phenylmethyl)-, 5,5-Dibenzyl-2,4-imidazolidinedione, Butamirate Impurity 6[6][8][9]
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3[6]
InChIKey RKEFYRGLENJHMY-UHFFFAOYSA-N[6]
Purity ≥95% (commercially available)[10]

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[1][2][11] This multicomponent reaction offers a straightforward approach using readily available starting materials.[2]

Reaction Principle

The Bucherer-Bergs reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[1][2] The reaction is typically carried out in a polar solvent like aqueous ethanol and heated to temperatures between 60-70°C.[2][11]

Proposed Reaction Mechanism

The mechanism of the Bucherer-Bergs reaction is a well-established sequence of steps:[1][12]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone (dibenzyl ketone in this case), forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin via an SN2 reaction to produce an aminonitrile.[12]

  • Carbamic Acid Formation: The nitrogen atom of the aminonitrile's amino group acts as a nucleophile, attacking carbon dioxide (also generated from ammonium carbonate) to form a cyano-containing carbamic acid.[12]

  • Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges to the more stable 5,5-disubstituted hydantoin product.[12]

Bucherer_Bergs_Mechanism Ketone Dibenzyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN- KCN KCN/(NH4)2CO3 Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 Hydantoin This compound Aminonitrile->Hydantoin + CO2, Cyclization Applications Core Imidazolidine-2,4-dione Core Anticonvulsant Anticonvulsant Core->Anticonvulsant Antidiabetic Antidiabetic Core->Antidiabetic Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Antimicrobial Antimicrobial Core->Antimicrobial

Sources

biological activity of 5,5-Dibenzylimidazolidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5,5-Disubstituted Imidazolidine-2,4-dione Derivatives

Authored by: A Senior Application Scientist

Foreword: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone in the edifice of medicinal chemistry.[1] This five-membered heterocyclic scaffold is not merely a synthetic curiosity but a "privileged structure," consistently appearing in a multitude of biologically active compounds.[2] Its inherent structural features—a cyclic ureide with two carbonyl groups and sites for substitution at the N-1, N-3, and C-5 positions—confer upon it the ability to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities.[1][3]

This guide delves into the biological activities of 5,5-disubstituted imidazolidine-2,4-dione derivatives, with a particular focus on the well-characterized 5,5-diphenyl derivative (phenytoin) as a foundational model. While direct research on 5,5-dibenzylimidazolidine-2,4-dione is less prevalent, the extensive data on its diphenyl analogue provides a robust framework for understanding the potential therapeutic applications and mechanisms of action for this entire class of compounds. We will explore the critical roles these molecules play as anticonvulsant, anticancer, and antimicrobial agents, providing researchers and drug development professionals with a comprehensive overview of their synthesis, mechanisms, and evaluation protocols.

Part 1: Anticonvulsant Activity - The Legacy of Phenytoin

The most prominent biological activity associated with the 5,5-disubstituted imidazolidine-2,4-dione scaffold is its anticonvulsant effect, exemplified by the landmark drug phenytoin (5,5-diphenylimidazolidine-2,4-dione).[4] First synthesized in 1908 and approved for treating epilepsy in 1939, phenytoin revolutionized seizure management and remains a critical therapeutic agent.[4]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism underpinning the anticonvulsant activity of phenytoin is its action as a potent blocker of voltage-gated sodium channels (VGSCs).[5][6] This mechanism is crucial for controlling the hyperexcitability of neurons that characterizes epileptic seizures.

  • The Role of VGSCs in Neuronal Excitability: In a resting state, VGSCs are closed. Upon neuronal depolarization, they open, allowing an influx of Na+ ions, which propagates the action potential. Following this, the channels enter a fast-inactivated state, rendering them refractory to further immediate stimulation.

  • Phenytoin's Mode of Intervention: Phenytoin selectively binds to the inactivated state of the VGSC. This binding stabilizes the channel in its inactivated conformation, prolonging the refractory period and preventing the rapid, repetitive firing of neurons that is a hallmark of seizure activity. By slowing the rate of recovery of VGSCs from inactivation, phenytoin effectively dampens the excessive electrical activity in the brain without affecting normal neuronal transmission.[4]

Below is a diagram illustrating this proposed mechanism of action.

G cluster_neuron Neuronal Membrane cluster_effect Overall Effect Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Refractory) Open->Inactive Inactivation Inactive->Resting Recovery ReducedFiring Reduced Neuronal Hyperexcitability Phenytoin This compound (Phenytoin Analogue) Phenytoin->Inactive Stabilizes Inactivated State Anticonvulsant Anticonvulsant Activity ReducedFiring->Anticonvulsant

Caption: Mechanism of anticonvulsant activity via VGSC modulation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. It reliably predicts the efficacy of compounds that, like phenytoin, act by preventing seizure spread.

Objective: To assess the ability of a test compound (e.g., a this compound derivative) to protect against seizures induced by maximal electroshock.

Materials:

  • Test compound and vehicle (e.g., 0.5% methylcellulose in water).

  • Positive control: Phenytoin (e.g., 20 mg/kg).

  • Male Swiss mice (20-25 g).

  • Corneal electrodes.

  • An electroshock apparatus.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 3-4 hours prior to dosing, with water available ad libitum.

  • Dosing:

    • Divide animals into groups (n=8-10 per group): Vehicle control, positive control (phenytoin), and test compound groups at various doses.

    • Administer the test compound and controls intraperitoneally (i.p.) or orally (p.o.). The time of peak effect (e.g., 30-60 minutes for i.p.) should be determined in preliminary studies.

  • Induction of Seizure:

    • At the time of peak drug effect, apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observation and Endpoint:

    • Immediately observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the complete abolition of the tonic hind limb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED50) using probit analysis.

Trustworthiness: This protocol is a self-validating system. The vehicle control group should exhibit a consistent seizure response in nearly 100% of animals, while the phenytoin positive control group should show a high percentage of protection, confirming the validity of the assay.

Part 2: Anticancer Activity - Emerging Therapeutic Potential

Beyond their established role in neurology, imidazolidine-2,4-dione derivatives are gaining significant attention for their antiproliferative effects against various cancer cell lines.[7][8] Research into 5,5-diphenylimidazolidine-2,4-dione derivatives has revealed promising activity, suggesting that the 5,5-dibenzyl scaffold could hold similar potential.[7]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A key mechanism implicated in the anticancer activity of this scaffold is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] These receptors are often overexpressed in tumors and play a critical role in cancer cell proliferation, survival, and angiogenesis.

  • EGFR Inhibition: By blocking EGFR, these compounds can disrupt downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that drive cell growth and division.

  • VEGFR2 Inhibition: Inhibition of VEGFR2 in endothelial cells can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. This effectively "starves" the tumor of essential nutrients and oxygen.

One study demonstrated that a 5,5-diphenylhydantoin derivative potently inhibited both EGFR and VEGFR2, leading to the induction of apoptosis (programmed cell death) in cancer cells.[7]

G cluster_cell Cancer Cell cluster_pathways Downstream Signaling cluster_outcome Therapeutic Outcome Compound 5,5-Disubstituted Imidazolidine-2,4-dione VEGFR2 VEGFR2 Compound->VEGFR2 Inhibition EGFR EGFR Compound->EGFR Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis Angiogenesis->Apoptosis Inhibition leads to Proliferation->Apoptosis Inhibition leads to

Caption: Anticancer mechanism via EGFR/VEGFR2 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MDA-MB-231).[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microtiter plates.

  • Multichannel pipette and a microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Part 3: Antimicrobial and Antifungal Activity

The imidazolidine-2,4-dione scaffold has also been investigated for its antimicrobial properties.[1][3] While much of the literature focuses on the related thiazolidine-2,4-diones, studies on hydantoins have shown moderate antibacterial and weak antifungal activity.[3][9] For instance, phenytoin itself has demonstrated some antifungal activity against plant pathogens like Aspergillus niger and Aspergillus flavus.[4]

Proposed Mechanism of Action

The precise antimicrobial mechanism for imidazolidine-2,4-diones is not as well-defined as for other activities. However, for the structurally similar thiazolidine-2,4-diones, one proposed mechanism is the inhibition of bacterial Mur ligase enzymes.[9] These cytoplasmic enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this pathway leads to compromised cell wall integrity and ultimately, cell death. It is plausible that imidazolidine-2,4-diones could act through a similar mechanism, though further investigation is required.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compound dissolved in DMSO.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row, creating a 2-fold dilution.

    • Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control well.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a spectrophotometer.

    • A colorimetric indicator like resazurin can also be added to aid in determining viability.

Summary Data Table

The following table summarizes the reported biological activities of representative 5,5-disubstituted imidazolidine-2,4-dione derivatives.

Compound ClassBiological ActivityKey Target(s)Representative IC50/ED50 ValuesReference(s)
5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) AnticonvulsantVoltage-Gated Sodium ChannelsED50 (MES test): ~9.3 mg/kg[4][5][6]
5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) AntifungalNot specifiedGrowth inhibition at 4-12 ppm[4]
5,5-Diphenylhydantoin Derivatives AnticancerEGFR, VEGFR2IC50 (VEGFR2): 0.09 µM (for compound 16)[7]
5,5-Diphenylhydantoin Derivatives AnticancerNot specifiedIC50 (HeLa cells): 59 µM (for compound 16)[7]
Fused Bicyclic Hydantoins AntibacterialNot specifiedMIC: Moderate activity reported[3]

Conclusion and Future Directions

The 5,5-disubstituted imidazolidine-2,4-dione scaffold is a validated platform for the development of potent therapeutic agents. The profound success of phenytoin in epilepsy has paved the way for exploring this chemical class in other disease areas. The emerging data on their anticancer activities, particularly through the inhibition of key oncogenic kinases, highlights a promising avenue for future drug discovery efforts.

For researchers focusing on This compound derivatives , the path forward is clear. The established protocols for evaluating anticonvulsant, anticancer, and antimicrobial activities provide a robust framework for screening and characterization. Key areas for investigation should include:

  • Direct Comparative Studies: Synthesizing and testing 5,5-dibenzyl analogues against their 5,5-diphenyl counterparts in head-to-head assays to elucidate structure-activity relationships.

  • Mechanism of Action Studies: Investigating whether the dibenzyl derivatives share the same molecular targets (e.g., VGSCs, EGFR, VEGFR2) as the diphenyl series.

  • Optimization of Physicochemical Properties: Modifying the benzyl rings and the N-1/N-3 positions of the hydantoin core to improve solubility, metabolic stability, and bioavailability.

By leveraging the rich history of the imidazolidine-2,4-dione scaffold and employing modern drug discovery techniques, the scientific community can continue to unlock the full therapeutic potential of these versatile molecules.

References

  • Kumar, D., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available at: [Link]

  • Gouda, M. A., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Sciences. Available at: [Link]

  • Pawar, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • da Silva, A. R. P., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Alhameed, R., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

  • Plech, T., et al. (2018). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2018). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Benzylidene-2,4-thiazolidinedione derivatives. ResearchGate. Available at: [Link]

  • Starzak, K., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

  • Seliem, I. A., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenytoin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available at: [Link]

  • Siddiqui, N., et al. (2011). Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Dai, J., et al. (2014). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rani, P., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis. Available at: [Link]

  • Ušćumlić, G. S., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]

  • National Toxicology Program. (1993). TR-404: 5,5-Diphenylhydantoin (CASRN 57-41-0) (Phenytoin) in F344/N Rats and B6C3F1Mice (Feed Studies). National Toxicology Program. Available at: [Link]

  • El-Adl, K., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

  • Al-Obaid, A. M., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Imidazolidine-2,4-dione Research

To our fellow researchers, scientists, and drug development professionals, this document ventures into the scientific landscape of 5,5-Dibenzylimidazolidine-2,4-dione. While the imidazolidine-2,4-dione scaffold is a well-established pharmacophore, the specific dibenzyl derivative at the C5 position remains largely uncharacterized in peer-reviewed literature. This guide, therefore, takes a deductive and forward-looking approach. By synthesizing the known mechanisms of structurally analogous compounds and outlining robust experimental protocols, we aim to provide a foundational framework to catalyze further investigation into this promising, yet enigmatic, molecule. The information presented herein is a blend of established principles and scientifically-grounded hypotheses, designed to empower your research endeavors.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this five-membered heterocyclic core have been successfully developed into therapeutics for a range of conditions, including epilepsy, cancer, and microbial infections.[2] The versatility of the hydantoin structure, particularly the potential for substitution at the N-1, N-3, and C-5 positions, allows for fine-tuning of its biological effects.[3]

Our focus, this compound, features two benzyl groups at the C5 position, a substitution pattern that suggests potential neurological and anti-proliferative activities based on structure-activity relationships of related compounds.

Synthesis and Characterization of this compound

The synthesis of 5,5-disubstituted imidazolidine-2,4-diones is typically achieved through the Bucherer-Bergs reaction.[3] This one-pot multicomponent reaction offers an efficient route to the desired hydantoin ring system from a ketone precursor.

Proposed Synthetic Pathway

The synthesis of this compound would proceed from 1,3-diphenylacetone (dibenzyl ketone).

Synthesis_of_5_5_Dibenzylimidazolidine_2_4_dione 1,3-Diphenylacetone 1,3-Diphenylacetone Reagents KCN, (NH4)2CO3 Ethanol/Water 1,3-Diphenylacetone->Reagents Intermediate Aminonitrile Intermediate Reagents->Intermediate Bucherer-Bergs Reaction Product This compound Intermediate->Product Cyclization Sodium_Channel_Modulation cluster_Neuron Presynaptic Neuron cluster_Effect Cellular Effect Action_Potential High-Frequency Action Potentials Na_Channel Voltage-Gated Na+ Channel Resting Open Inactivated Action_Potential->Na_Channel:open Depolarization Prolonged_Refractory Prolonged Refractory Period Na_Channel:inactive->Prolonged_Refractory Drug 5,5-Dibenzylimidazolidine- 2,4-dione Drug->Na_Channel:inactive Preferential Binding & Stabilization Reduced_Firing Reduced Neuronal Firing Prolonged_Refractory->Reduced_Firing

Sources

The Enigmatic Pharmacology of 5,5-Dibenzylimidazolidine-2,4-dione: A Technical Guide to a Scaffold of Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The landscape of pharmacological research is replete with molecules of both established renown and untapped potential. 5,5-Dibenzylimidazolidine-2,4-dione, a member of the hydantoin chemical class, currently resides in the latter category. Despite the significant therapeutic precedent set by its structural analogues, a comprehensive pharmacological profile of this specific molecule remains largely uncharted in publicly accessible scientific literature. This guide, therefore, serves a dual purpose: to meticulously collate the established chemical and safety data for this compound and to provide a robust scientific framework by exploring the well-documented pharmacology of the broader 5,5-disubstituted imidazolidine-2,4-dione class. By understanding the foundational scaffold, we can illuminate potential avenues for future investigation into the unique properties of the 5,5-dibenzyl derivative.

Section 1: Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of all pharmacological inquiry. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME), and are thus critical for experimental design and interpretation.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₂PubChem
Molecular Weight 280.32 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 23186-94-9PubChem
NSC Number 33387PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
LogP (octanol-water partition coefficient) 2.7PubChem
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3PubChem

Section 2: The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Legacy of Therapeutic Innovation

The imidazolidine-2,4-dione core, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry, boasting a rich history of producing clinically significant therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature of the substituents at the C-5 position of the heterocyclic ring.

Anticonvulsant Activity: The Phenytoin Archetype

The most prominent member of the 5,5-disubstituted hydantoin family is 5,5-diphenylimidazolidine-2,4-dione, universally known as Phenytoin.[1] First synthesized in 1908, its anticonvulsant properties were discovered in 1938, revolutionizing the treatment of epilepsy.[1] Phenytoin is a cornerstone therapy for generalized tonic-clonic seizures and complex partial seizures.[1]

Mechanism of Action: Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[1] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that underlies seizure activity. It is important to note that while this mechanism is well-established for the 5,5-diphenyl derivative, it cannot be directly extrapolated to the 5,5-dibenzyl analogue without empirical validation.

Antimicrobial and Antifungal Potential

Derivatives of the hydantoin scaffold have also been investigated for their antimicrobial and antifungal properties.[2] For instance, some 3-substituted-5,5-diphenylhydantoins have demonstrated weak antibacterial activity. While the direct antimicrobial profile of this compound is not documented, the general propensity of the hydantoin class for such activity suggests a potential area for future screening.

Anticancer Investigations

Section 3: Synthesis of 5,5-Disubstituted Imidazolidine-2,4-diones

The synthesis of 5,5-disubstituted hydantoins is well-established in the chemical literature. A common and efficient method is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Alternatively, these compounds can be synthesized through the condensation of a ketone with urea or thiourea in the presence of a base.[1] For example, 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) can be synthesized by the condensation of benzil and urea.[1]

Synthesis_of_5_5_Disubstituted_Hydantoins Ketone Ketone (R1-CO-R2) Hydantoin 5,5-Disubstituted Hydantoin Ketone->Hydantoin Bucherer-Bergs Reaction Reagents KCN / (NH4)2CO3 Reagents->Hydantoin

Caption: Generalized Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.

Section 4: Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

It is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Section 5: Future Directions and Conclusion

The publicly available data on the pharmacology of this compound is currently sparse. While its chemical properties are defined and a general hazard profile exists, its mechanism of action, pharmacokinetics, and specific therapeutic potential remain to be elucidated.

The rich pharmacological history of the 5,5-disubstituted hydantoin scaffold, particularly the profound neurological effects of phenytoin, provides a compelling rationale for further investigation into the 5,5-dibenzyl derivative. The structural variation from diphenyl to dibenzyl could significantly alter the compound's interaction with biological targets, potentially leading to a novel pharmacological profile.

Future research should focus on:

  • In vitro screening: Assessing the activity of this compound against a panel of biological targets, including voltage-gated sodium channels, and a broad range of cancer cell lines.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in relevant animal models based on in vitro findings.

References

  • Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. Available from: [Link]

  • Kumar, H., Deep, A., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 69.
  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.
  • Al-Joboury, M. I. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46.
  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Journal of Medicinal Chemistry, 51(20), 6537-6541.
  • Prasad, K. R., & Kumar, M. R. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1664-1673.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.
  • Stavrakov, G., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(21), 5035.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 234092, this compound. Retrieved from [Link].

  • Comber, R. N., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-3572.
  • Płazińska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8051.
  • National Cancer Institute. Developmental Therapeutics Program (DTP): Order Compounds from the DTP. Retrieved from [Link].

  • Holbeck, S. L. (2004). Developmental therapeutics program at the NCI: molecular target and drug discovery process. Journal of the National Cancer Institute. Monographs, (33), 9-12.
  • National Cancer Institute. Developmental Therapeutics Program (DTP). Retrieved from [Link].

Sources

A Technical Guide to the Structural Elucidation of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,5-Dibenzylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, represents a class of organic molecules with significant interest in medicinal chemistry and drug development. The hydantoin core is a privileged scaffold, notably present in anticonvulsant drugs like phenytoin (5,5-diphenylhydantoin)[1][2]. The structural analogue, this compound, with its distinct stereoelectronic properties conferred by the benzyl groups, warrants a thorough and unambiguous structural characterization. This is paramount for understanding its chemical reactivity, pharmacological activity, and for establishing robust quality control in synthetic protocols.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, leveraging a suite of modern analytical techniques. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a self-validating analytical workflow.

Molecular Structure and Properties

IUPAC Name: this compound[3] Molecular Formula: C₁₇H₁₆N₂O₂[3] Molecular Weight: 280.32 g/mol [3]

The foundational step in any structural elucidation is a clear understanding of the proposed molecular architecture. Below is a 2D representation of this compound with systematic numbering for spectroscopic assignments.

Caption: 2D Structure of this compound with atom numbering.

Integrated Analytical Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Xray X-ray Crystallography Purification->Xray if single crystals are obtained Elucidation Final Structure Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation Xray->Elucidation fragmentation M [M]⁺˙ m/z = 280 F1 [M - C₇H₇]⁺ m/z = 189 M->F1 - •C₇H₇ F2 [C₇H₇]⁺ m/z = 91 M->F2 cleavage

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

X-ray Crystallography

For an unambiguous and definitive structural elucidation, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Rationale and Experimental Choices

The primary challenge for this technique is the growth of high-quality single crystals suitable for diffraction. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Expected Structural Features

Based on the structures of related hydantoin derivatives, the five-membered imidazolidine-2,4-dione ring is expected to be nearly planar. The two benzyl groups will be disposed in a pseudo-axial and pseudo-equatorial fashion relative to this ring. The crystal packing will likely be dominated by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. When obtainable, single-crystal X-ray crystallography offers the definitive solid-state structure. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this and other related hydantoin derivatives, paving the way for further investigation into their chemical and biological properties.

References

  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • PubChem. This compound. Retrieved from [Link]

  • Chemguide. Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CONICET Digital. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. Retrieved from [Link]

  • MDPI. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Features of Diphenylhydantoin. Retrieved from [Link]

  • RSC Publishing. (2016). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Retrieved from [Link]

  • Springer Nature. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

  • University of Calgary. Signal Areas. Retrieved from [Link]

  • ACS Publications. (2010). 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • MSU chemistry. Infrared Spectrometry. Retrieved from [Link]

  • NIH. (2022). 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

  • NIH. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

  • ResearchGate. (2014). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • ResearchGate. (2018). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved from [Link]

  • ResearchGate. (2021). Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy. Retrieved from [Link]

  • ResearchGate. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

  • Sci-Hub. (1934). X-ray analysis of the crystal structure of dibenzyl. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical or regulatory advice.

Introduction

5,5-Dibenzylimidazolidine-2,4-dione is a chemical compound belonging to the hydantoin class. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent members like phenytoin and mephenytoin being used as anticonvulsant drugs.[1][2] The biological activities of hydantoin derivatives are diverse, ranging from anticonvulsant to anticancer and antimicrobial effects.[2][3] Given the therapeutic potential of this chemical class, a thorough understanding of the toxicological profile of novel derivatives such as this compound is paramount for any drug development program.

This guide provides a comprehensive overview of the known and predicted toxicological profile of this compound. Due to the limited publicly available data on this specific molecule, this profile has been constructed by integrating information from authoritative databases and by drawing justifiable inferences from structurally related hydantoin compounds. The experimental protocols and methodologies described herein represent a validated approach to thoroughly characterize the safety profile of this and similar chemical entities.

Physicochemical Properties and Identifiers

A foundational aspect of any toxicological assessment is the understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₇H₁₆N₂O₂PubChem[4]
Molecular Weight 280.32 g/mol PubChem[4]
CAS Number 23186-94-9PubChem[4]
Synonyms 2,4-Imidazolidinedione, 5,5-bis(phenylmethyl)-; NSC33387PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
LogP (XLogP3) 2.7PubChem[4]

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized communication of hazard information. For this compound, the following classifications have been reported:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

These classifications indicate that initial handling of the compound should be performed with appropriate personal protective equipment (PPE), including gloves, eye protection, and in a well-ventilated area to avoid inhalation of dust or aerosols.[5][6]

Predicted Toxicological Profile: An Evidence-Based Approach

Acute Toxicity

The GHS classification of "Harmful if swallowed" suggests a moderate level of acute oral toxicity.[4] For novel compounds, a standard acute oral toxicity study (e.g., OECD Guideline 423) in rodents is a crucial first step to determine the LD50 and identify clinical signs of toxicity.

Genotoxicity

Genotoxicity assessment is critical to evaluate the potential of a compound to cause DNA or chromosomal damage, which can lead to carcinogenicity or heritable diseases. A standard battery of in vitro genotoxicity tests is recommended.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

Methodology:

  • Select appropriate strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

  • Prepare a range of concentrations of this compound.

  • In the presence and absence of a metabolic activation system (S9 fraction from rat liver), expose the bacterial strains to the test compound.

  • Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubate for 48-72 hours.

  • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid).

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Compound This compound (multiple concentrations) Exposure_S9 Incubate Bacteria + Compound + S9 Compound->Exposure_S9 Exposure_noS9 Incubate Bacteria + Compound - S9 Compound->Exposure_noS9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Exposure_S9 Bacteria->Exposure_noS9 S9 Metabolic Activation System (S9) S9->Exposure_S9 Plating Plate on Minimal Agar Exposure_S9->Plating Exposure_noS9->Plating Incubation Incubate 48-72h Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Statistical Analysis (compare to control) Counting->Analysis Result Mutagenic Potential Assessment Analysis->Result

Caption: Workflow for the Ames Test to assess mutagenic potential.

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[7]

Methodology:

  • Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Expose the cells to various concentrations of this compound, with and without metabolic activation (S9).

  • Include appropriate positive and negative controls.

  • After an appropriate exposure period, treat the cells with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of binucleated cells.

  • Harvest, fix, and stain the cells.

  • Score the frequency of micronuclei in binucleated cells using a microscope.

  • A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Carcinogenicity

There is no direct evidence for the carcinogenicity of this compound. However, some chemicals that are metabolized to benzidine are known human carcinogens.[8][9] While this compound is not expected to be metabolized to benzidine, this highlights the importance of understanding the metabolic fate of the compound. Positive results in genotoxicity assays would be a strong indicator for the need for long-term carcinogenicity studies in animals.

Reproductive and Developmental Toxicity

Certain hydantoin derivatives, notably phenytoin, have been associated with a risk of teratogenic effects, leading to what is known as the fetal hydantoin syndrome.[10] This syndrome can involve craniofacial abnormalities, growth deficiencies, and developmental delays. The teratogenicity is thought to be related to the formation of a reactive arene oxide intermediate during metabolism.[10]

Given this known class effect, a thorough evaluation of the reproductive and developmental toxicity of this compound is essential.

Developmental_Toxicity_Workflow start In Vitro Screening (e.g., Embryonic Stem Cell Test) in_vivo In Vivo Developmental Toxicity Study (e.g., OECD 414 in rats/rabbits) start->in_vivo Positive or inconclusive results dosing Dose pregnant animals during organogenesis in_vivo->dosing endpoints Evaluate maternal and fetal endpoints dosing->endpoints maternal Maternal: - Clinical signs - Body weight - Food consumption endpoints->maternal fetal Fetal: - Viability - Body weight - Malformations (skeletal & visceral) endpoints->fetal analysis Data Analysis & Risk Assessment maternal->analysis fetal->analysis

Caption: A tiered approach for investigating developmental toxicity.

Metabolism and Pharmacokinetics

The ADME properties of a compound are intrinsically linked to its toxicological profile. For hydantoin derivatives, metabolism can play a key role in both detoxification and bioactivation.[10]

  • Absorption: The LogP value of 2.7 suggests that this compound may have good oral bioavailability.[4] Studies on other hydantoins have shown that their intestinal absorption can be influenced by their physicochemical properties.[11]

  • Distribution: The lipophilicity of the compound suggests it may distribute into tissues.

  • Metabolism: The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other hydantoins like mephenytoin, potential metabolic pathways could include hydroxylation of the benzyl rings.[10] The formation of reactive intermediates, such as arene oxides, during metabolism is a key concern for hydantoins.[10]

  • Excretion: The route and rate of excretion would need to be determined through pharmacokinetic studies.

Conclusion and Recommendations

The available data provides a preliminary hazard identification for this compound, indicating it is harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[4] A comprehensive toxicological assessment is currently lacking.

Based on the known toxicities of the broader hydantoin class, particularly the potential for developmental toxicity, a rigorous and systematic evaluation of this compound is strongly recommended for any further development. The following studies are proposed as a critical path to defining the safety profile of this compound:

  • In Vitro Genotoxicity Battery: Ames test and in vitro micronucleus assay to assess mutagenic and clastogenic potential.

  • In Vitro Safety Pharmacology: Screening against a panel of receptors and enzymes to identify potential off-target effects.[7]

  • In Vivo Acute Toxicity Study: To determine the LD50 and observe signs of acute toxicity.

  • Preliminary In Vivo Pharmacokinetic Study: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Developmental Toxicity Screening: An initial in vitro screen followed by a more definitive in vivo study if warranted.

By following this structured approach, a robust and reliable toxicological profile for this compound can be established, enabling informed decision-making in its potential development as a therapeutic agent.

References

  • Wells, P. G., Küpfer, A., Lawson, J. A., & Harbison, R. D. (1982). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. Journal of Pharmacology and Experimental Therapeutics, 221(1), 228–234. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 123-132. [Link]

  • PubChem. (n.d.). 5,5-Dimethylimidazolidine-2,4-dione;formaldehyde. Retrieved from [Link]

  • Akman, G., et al. (2024). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. Chemistry & Biodiversity. [Link]

  • AERU. (2024). 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (1976). Journal of Pharmacobio-Dynamics, 1(1), 41-50. [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(6). [Link]

  • Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2,4-dione. (1998). Arzneimittel-Forschung, 48(6), 627-632. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 123-128. [Link]

  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2001). Journal of the Bangladesh Chemical Society, 14(2), 159-165. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2022). Molecules, 27(19), 6598. [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). Chemistry Central Journal, 8(1), 1. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Active transport of 5,5-dimethyl-2,4-oxazolidinedione. (1969). Biochimica et Biophysica Acta (BBA) - General Subjects, 184(3), 664-666. [Link]

  • PubChem. (n.d.). 5,5-Dichloro-1,3-dimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(4), 2779-2789. [Link]

  • New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. (2020). ResearchGate. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports, 13(1), 1-22. [Link]

  • National Toxicology Program. (2021). Benzidine and Dyes Metabolized to Benzidine. In 15th Report on Carcinogens. [Link]

  • Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. (1996). Mutation Research/Genetic Toxicology, 368(3-4), 189-197. [Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design, 82(5), 595-602. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). DYES METABOLIZED TO BENZIDINE. In Chemical Agents and Related Occupations (Vol. 100F). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • PubChem. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Retrieved from [Link]

Sources

In Silico Analysis of 5,5-Dibenzylimidazolidine-2,4-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5,5-Dibenzylimidazolidine-2,4-dione, a hydantoin derivative with significant potential for therapeutic applications, particularly as an anticonvulsant. Drawing parallels from its structural analog, phenytoin, this document outlines a strategic, multi-faceted computational approach encompassing molecular docking, molecular dynamics simulations, and ADMET prediction. We delve into the foundational principles behind each methodology, offering detailed, step-by-step protocols and the scientific rationale for experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.

Introduction: The Therapeutic Promise of Hydantoin Scaffolds

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, most notably represented by the widely-used anticonvulsant drug, phenytoin (5,5-diphenylhydantoin).[1][2] Phenytoin exerts its therapeutic effect primarily by blocking voltage-gated sodium channels (Nav), thereby dampening the excessive neuronal firing characteristic of epileptic seizures. Given the structural similarity, this compound presents as a compelling candidate for investigation as a novel anticonvulsant agent.[1][3] Beyond epilepsy, hydantoin derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties, suggesting a rich polypharmacological landscape for this compound that warrants exploration.[2]

In silico modeling offers a rapid, cost-effective, and insightful avenue to probe the therapeutic potential of this molecule. By simulating its interactions with biological targets and predicting its pharmacokinetic profile, we can generate robust hypotheses to guide subsequent experimental validation. This guide will focus primarily on investigating the anticonvulsant potential of this compound by targeting voltage-gated sodium channels.

Foundational Knowledge: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate in silico modeling. These properties, summarized in the table below, are crucial for parameterizing the molecule for simulations and for interpreting the results of ADMET predictions.

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₂PubChem
Molecular Weight280.32 g/mol PubChem
XLogP32.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Strategic In Silico Workflow

Our computational investigation will follow a multi-step workflow designed to provide a holistic view of the therapeutic potential of this compound. This workflow is designed to be iterative, with insights from each stage informing the next.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Prediction cluster_output Outcome Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Selection Target Selection & Preparation Target_Selection->Docking Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics MD_Sim->Binding_Analysis Binding_Analysis->MD_Sim Hypothesis Hypothesis Generation for Experimental Validation Binding_Analysis->Hypothesis ADMET->Hypothesis

Caption: A strategic workflow for the in silico analysis of this compound.

Molecular Docking: Probing the Binding Affinity for Voltage-Gated Sodium Channels

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in identifying potential drug candidates by estimating their binding affinity to a biological target.

Target Selection and Preparation

The primary targets for our investigation are human voltage-gated sodium channels, given their role in epilepsy and as the target of phenytoin.[5] We will utilize the cryo-EM structures of human Nav1.6 (PDB ID: 8FHD) and Nav1.4 (PDB ID: 6AGF) as our receptor models.[6][7] These structures provide high-resolution insights into the channel's architecture.

Protocol for Target Preparation:

  • Download the PDB file: Obtain the coordinate files for 8FHD and 6AGF from the RCSB Protein Data Bank.

  • Remove non-essential molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file.

  • Add hydrogen atoms: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign partial charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.

  • Define the binding site: The binding site for phenytoin and other local anesthetics is located in the central cavity of the channel, accessible from the intracellular side.[8] The binding pocket can be defined based on the location of known ligands in homologous structures or by using pocket prediction algorithms.

Ligand Preparation

Accurate preparation of the ligand is as critical as the preparation of the target protein.

Protocol for Ligand Preparation:

  • Obtain the 3D structure: The 3D structure of this compound can be obtained from PubChem (CID 234092).

  • Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign partial charges: Assign Gasteiger charges to the ligand atoms.

  • Define rotatable bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Docking Simulation and Analysis

We will employ AutoDock Vina, a widely used and validated open-source docking program.

Protocol for Molecular Docking:

  • Generate grid box: Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow for adequate sampling of the ligand's conformational space.

  • Run docking simulation: Execute the docking simulation with a specified exhaustiveness to ensure a thorough search of the binding landscape.

  • Analyze docking results: The primary output of the docking simulation is a set of predicted binding poses ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

  • Visualize interactions: The top-ranked binding pose should be visualized in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Docking_Analysis cluster_input Inputs cluster_process Process cluster_output Outputs Prepared_Protein Prepared Protein (Nav1.6/Nav1.4) AutoDock_Vina AutoDock Vina Simulation Prepared_Protein->AutoDock_Vina Prepared_Ligand Prepared Ligand Prepared_Ligand->AutoDock_Vina Binding_Affinity Binding Affinity (kcal/mol) AutoDock_Vina->Binding_Affinity Binding_Pose Predicted Binding Pose AutoDock_Vina->Binding_Pose Interactions Ligand-Protein Interactions Binding_Pose->Interactions

Caption: Workflow for molecular docking analysis.

Molecular Dynamics Simulations: Unveiling the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[5]

System Setup

The top-ranked docked complex from the molecular docking study will be used as the starting point for the MD simulation.

Protocol for MD System Setup:

  • Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to mimic physiological salt concentrations.

  • Parameterization: The CHARMM36 force field is a suitable choice for proteins, and the CGenFF server can be used to generate parameters for the ligand.

Simulation Protocol

The simulation will be performed using a software package like GROMACS or NAMD.

Protocol for MD Simulation:

  • Energy minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production run: A production simulation of at least 100 nanoseconds will be performed to collect trajectory data.[5]

Trajectory Analysis

Analysis of the MD trajectory will provide insights into the stability and dynamics of the protein-ligand complex.

Key Analyses:

  • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen bond analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

  • Binding free energy calculations (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only exhibit high efficacy but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9] We will use online tools like SwissADME or admetSAR to predict the ADMET profile of this compound.

Key ADMET Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Blood-Brain Barrier (BBB) penetration: Crucial for CNS-acting drugs like anticonvulsants.

  • CYP450 inhibition: To predict potential drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: To assess potential toxic liabilities.

ParameterPredictionInterpretation
Lipinski's Rule of FiveCompliant/Non-compliantIndicates potential for oral bioavailability.
BBB PenetrationYes/NoEssential for CNS activity.
CYP Isoform InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
Ames MutagenicityMutagenic/Non-mutagenicIndicates potential for carcinogenicity.
hERG InhibitionHigh/Medium/Low RiskPredicts potential for cardiotoxicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the evaluation of this compound as a potential therapeutic agent. The proposed workflow, integrating molecular docking, molecular dynamics simulations, and ADMET prediction, will generate valuable data to guide further experimental investigations. The insights gained from these computational studies will be instrumental in prioritizing this molecule for synthesis and biological testing, ultimately accelerating the drug discovery and development process.

References

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104.
  • Fan, X., Huang, J., Jin, X., & Yan, N. (2023). Cryo-EM structure of human voltage-gated sodium channel Nav1.6. RCSB PDB. Retrieved January 22, 2026, from [Link]

  • Zeb, A., Ali, H., Khan, J. Z., Shah, F. A., Alattar, A., & Alanazi, F. E. (2025). In Silico molecular docking and molecular dynamic simulation of transferrin coated Phenytoin loaded SLNs with molecular targets of epilepsy. PLOS ONE, 20(6), e0325772.
  • Santiago-Ruiz, S., Polverini, E., Manjarrez, J., Espinoza, K. A., Reynoso, E., et al. (2016).
  • Pan, Y., et al. (2018). Structure of the human voltage-gated sodium channel Nav1.4 in complex with beta1. RCSB PDB. Retrieved January 22, 2026, from [Link]

  • Payandeh, J., Scheuer, T., Zheng, N., & Catterall, W. A. (2011). The crystal structure of a voltage-gated sodium channel.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI.
  • O'Mara, M. L., & MacDermott, A. B. (2011). Molecular dynamics simulation of the partitioning of benzocaine and phenytoin into a lipid bilayer.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific reports, 7(1), 1-13.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Synthesis, molecular docking and CNS activity of 5,5-diphenylimidazolidine- 2,4-dione derivatives. (n.d.). CSIR-NIScPR. Retrieved January 22, 2026, from [Link]

  • Pan, X., et al. (2018). Structure of the human voltage-gated sodium channel Nav1.4 in complex with beta1. RCSB PDB. Retrieved January 22, 2026, from [Link]

  • Payandeh, J., et al. (2011). THE CRYSTAL STRUCTURE OF A VOLTAGE-GATED SODIUM CHANNEL. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Wadghane, A. O., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(1-s), 205-210.
  • (PDF) In-silico ANALYSIS AND MOLECULAR DOCKING STUDIES OF NOVEL THIAZOLIDINEDIONE DERIVATIVES AGAINST PPAR-γ. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, biological evaluation and in silico studies of some new analogues of 3,5-vdisubstituted thiazolidin-2,4-dione. (2023). PubMed. Retrieved January 22, 2026, from [Link]

  • Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. (2024). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • In Silico molecular docking and molecular dynamic simulation of transferrin coated Phenytoin loaded SLNs with molecular targets of epilepsy. (2025). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • THE CRYSTAL STRUCTURE OF A VOLTAGE-GATED SODIUM CHANNEL. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione, a disubstituted hydantoin derivative. The protocol is centered on the highly reliable and efficient Bucherer-Bergs reaction, a cornerstone in the synthesis of 5,5-disubstituted hydantoins.[1][2][3] This multicomponent reaction offers a straightforward pathway from commercially available precursors. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety procedures for handling hazardous reagents, and details methods for product characterization. The information is structured to provide both a practical laboratory procedure and a deeper understanding of the chemical principles involved, ensuring both reproducibility and safety.

Introduction and Scientific Principle

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry. They exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][4] The 5,5-disubstituted hydantoin scaffold is of particular interest as the substituents at the C-5 position can be readily modified to modulate pharmacological activity.

The synthesis of this compound is most effectively achieved through the Bucherer-Bergs reaction . This classic multicomponent reaction involves the condensation of a ketone (dibenzyl ketone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.[5] The reaction is typically performed in a heated aqueous ethanol solution and is lauded for its operational simplicity and the crystalline nature of its products, which simplifies isolation and purification.[3]

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through several key steps, beginning with the formation of intermediates from the three main components.

  • Cyanohydrin Formation : The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of dibenzyl ketone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation : Ammonia, generated in situ from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin. This results in the substitution of the hydroxyl group to form an aminonitrile.

  • Cyclization and Hydantoin Formation : The nitrogen of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), leading to a carbamic acid intermediate. This intermediate undergoes intramolecular cyclization and rearrangement to yield the stable this compound ring structure.[5]

Bucherer_Bergs_Mechanism cluster_reactants Reactants ketone Dibenzyl Ketone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻ kcn KCN kcn->cyanohydrin nh42co3 (NH4)2CO3 aminonitrile Aminonitrile Intermediate nh42co3->aminonitrile hydantoin This compound nh42co3->hydantoin cyanohydrin->aminonitrile + NH₃ aminonitrile->hydantoin + CO₂ Intramolecular Cyclization

Caption: Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.QuantityNotes
Dibenzyl KetoneC₁₅H₁₄O210.271.010.5 gStarting ketone
Potassium CyanideKCN65.122.58.1 gEXTREMELY TOXIC
Ammonium Carbonate(NH₄)₂CO₃96.095.024.0 gSource of NH₃ and CO₂
Ethanol (95%)C₂H₅OH46.07-125 mLReaction Solvent
Deionized WaterH₂O18.02-125 mLReaction Solvent
Hydrochloric AcidHCl36.46-As neededFor acidification (e.g., 6M)
Critical Safety Precautions: Handling Potassium Cyanide

WARNING: Potassium cyanide (KCN) is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[6] All operations involving KCN must be performed with extreme caution.

  • Engineering Controls : All handling of solid KCN and the reaction itself must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide (HCN) gas.[6][7]

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.[6][7] Ensure no skin is exposed.

  • Acid Incompatibility : NEVER allow potassium cyanide to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide gas.[7][8] Keep acids out of the fume hood until the cyanide has been fully reacted or quenched.

  • Waste Disposal : All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[7][9] Never mix cyanide waste with acidic waste streams.[7]

  • Emergency Preparedness : Ensure an eyewash station and safety shower are immediately accessible.[6][9] All personnel in the laboratory must be aware of the hazards and the location of the cyanide antidote kit, if available. Do not work alone when handling cyanides.[6][9]

Synthesis Procedure

Synthesis_Workflow start 1. Combine Reagents reflux 2. Heat and Reflux (60-70°C, 24h) start->reflux cool 3. Cool Reaction Mixture reflux->cool filter 4. Filter and Acidify cool->filter precipitate 5. Isolate Crude Product (Vacuum Filtration) filter->precipitate recrystallize 6. Recrystallize (from Ethanol) precipitate->recrystallize dry 7. Dry Product recrystallize->dry analyze 8. Characterize dry->analyze

Caption: Experimental workflow for synthesis.

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzyl ketone (10.5 g).

  • Reagent Addition : To the flask, add ethanol (125 mL) and water (125 mL). Stir the mixture to dissolve the ketone. Carefully, inside the fume hood, add ammonium carbonate (24.0 g) and potassium cyanide (8.1 g) to the flask.

  • Reaction Execution : Heat the reaction mixture in an oil bath to 60-70°C with continuous stirring.[3] The reaction is typically allowed to proceed for 24 hours. The mixture will become progressively thicker as the product forms.

  • Work-up - Isolation of Crude Product : After 24 hours, cool the reaction mixture to room temperature and then further in an ice bath.

  • Pour the cooled mixture into a beaker containing 200 mL of cold water with stirring.

  • Filter the resulting suspension to remove any unreacted starting material or byproducts.

  • Transfer the filtrate to a large beaker and, in a well-ventilated fume hood, carefully acidify it by slowly adding 6M hydrochloric acid (HCl) with constant stirring until the pH is approximately 2-3. This step neutralizes the excess base and causes the product to precipitate.

  • Purification : Collect the white precipitate by vacuum filtration, washing the solid with cold deionized water to remove inorganic salts.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol, and allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance : White crystalline solid.

  • Molecular Formula : C₁₇H₁₆N₂O₂[10]

  • Molecular Weight : 280.32 g/mol [10]

  • Melting Point : Compare the experimentally determined melting point with literature values.

  • Spectroscopic Analysis :

    • FTIR (KBr, cm⁻¹) : Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydantoin ring (two bands around 1710 and 1770 cm⁻¹), and aromatic C-H and C=C stretching.

    • ¹H NMR (DMSO-d₆, δ ppm) : Expect signals corresponding to the aromatic protons of the benzyl groups, the methylene (-CH₂-) protons, and the two N-H protons of the hydantoin ring.

    • ¹³C NMR (DMSO-d₆, δ ppm) : Expect signals for the carbonyl carbons, the quaternary C5 carbon, the methylene carbons, and the aromatic carbons.

Concluding Remarks

The Bucherer-Bergs reaction provides an exceptionally reliable and scalable method for the synthesis of this compound. Adherence to the detailed protocol and, most importantly, the stringent safety precautions outlined for handling potassium cyanide, is paramount for a successful and safe outcome. The resulting product serves as a valuable building block for further chemical modification and exploration in drug discovery and materials science.

References

  • BenchChem. (2025). The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins.
  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
  • Ware, E. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4647.
  • Purdue University REM. Standard Operating Procedure: Potassium cyanide.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Alfa Chemistry. Bucherer-Bergs Reaction.
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.
  • Bepls. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate.

Sources

Application Notes and Protocols for the Neuropharmacological Investigation of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in neuropharmacology, most notably represented by the archetypal anticonvulsant, Phenytoin (5,5-diphenylimidazolidine-2,4-dione). While the neuropharmacological profile of Phenytoin is extensively documented, the specific applications of its structural analog, 5,5-Dibenzylimidazolidine-2,4-dione, remain largely unexplored in publicly accessible literature. This guide, therefore, serves as a forward-looking application note, providing a scientifically-grounded framework for the systematic investigation of this novel compound. By leveraging the well-established principles of hydantoin pharmacology and state-of-the-art screening methodologies, this document offers a comprehensive roadmap for elucidating the potential therapeutic value of this compound in the central nervous system (CNS).

Scientific Background and Rationale

The imidazolidine-2,4-dione core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] In neuropharmacology, the primary mechanism of action for many hydantoins, including Phenytoin, is the modulation of voltage-gated sodium channels.[2] By blocking these channels, particularly in their inactivated state, these compounds reduce the sustained high-frequency firing of neurons, a hallmark of seizure activity.[2]

The substituents at the 5-position of the hydantoin ring are critical determinants of anticonvulsant activity and neurotoxicity. The presence of two aromatic rings, as seen in Phenytoin, is a key structural feature for this class of anticonvulsants. The replacement of phenyl groups with benzyl groups in this compound introduces a methylene spacer between the aromatic ring and the hydantoin core. This structural modification may alter the compound's stereochemistry, lipophilicity, and interaction with its molecular targets, potentially leading to a distinct pharmacological profile.

Hypothesized Neuropharmacological Applications:

  • Anticonvulsant Activity: Given its structural similarity to Phenytoin, the most probable application is in the treatment of epilepsy. The dibenzyl substitution may influence the potency, spectrum of activity (e.g., efficacy in different seizure models), and side-effect profile compared to its diphenyl analog.

  • Neuroprotection: Some hydantoin derivatives have been investigated for neuroprotective effects, potentially through mechanisms independent of sodium channel blockade.[3] Investigations into the potential of this compound to mitigate neuronal damage in models of ischemia or neurodegenerative diseases are warranted.

  • Other CNS Activities: The broader class of imidazolidine-2,4-dione derivatives has been explored for a range of other CNS effects.[1] A comprehensive screening approach is justified to identify any unforeseen activities of the dibenzyl derivative.

Proposed Investigational Workflow

A tiered approach is recommended for the systematic evaluation of this compound, progressing from initial in vitro screening to more complex in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Advanced Studies in_vitro_binding Target Binding Assays (e.g., Radioligand Binding) electrophysiology Electrophysiology (Patch-Clamp) in_vitro_binding->electrophysiology Confirm functional activity neurotoxicity_vitro In Vitro Neurotoxicity (e.g., MTT Assay) electrophysiology->neurotoxicity_vitro Assess safety window mes_test Maximal Electroshock (MES) Test neurotoxicity_vitro->mes_test Proceed if favorable profile scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test mes_test->scptz_test Broaden seizure model testing six_hz_test 6-Hz Psychomotor Seizure Test scptz_test->six_hz_test Assess efficacy in drug-resistant models rotarod Rotarod Test (Neurotoxicity) six_hz_test->rotarod Evaluate in vivo side effects pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling rotarod->pk_pd Characterize drug disposition neuroprotection_vivo In Vivo Neuroprotection Models (e.g., Stroke Models) pk_pd->neuroprotection_vivo Explore additional applications mechanism_studies Mechanism of Action Studies neuroprotection_vivo->mechanism_studies Elucidate novel mechanisms

Caption: Proposed workflow for neuropharmacological evaluation.

Detailed Experimental Protocols

In Vitro Evaluation of Sodium Channel Blockade

Objective: To determine the functional blockade of voltage-gated sodium channels by this compound.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line stably expressing a relevant human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) in a temperature-controlled environment.

  • Preparation of Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final concentrations for testing (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration is ≤0.1%.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Hold cells at a hyperpolarized potential (e.g., -100 mV).

    • Elicit sodium currents using a voltage step protocol to assess both resting and inactivated state block. For example, a depolarizing pulse to 0 mV from a holding potential of -100 mV for resting state, and a similar pulse following a 500 ms pre-pulse to -50 mV for inactivated state.

  • Data Analysis:

    • Measure the peak inward sodium current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition at each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

In Vivo Anticonvulsant Screening

Objective: To assess the in vivo efficacy of this compound in established rodent models of epilepsy.

Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[4]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for myoclonic and absence seizures.[4]

  • 6-Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.

Protocol: Maximal Electroshock (MES) Test

  • Animals: Use adult male mice (e.g., C57BL/6, 20-25 g).

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg), dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline). Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg).

  • Time to Peak Effect: Determine the time of peak effect by testing at different time points post-administration (e.g., 30, 60, 120 minutes).

  • Seizure Induction: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.

  • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

Assessment of Motor Impairment (Neurotoxicity)

Objective: To evaluate the potential for motor side effects, a common limitation of centrally acting drugs.

Methodology: Rotarod Test

  • Apparatus: An accelerating rotarod apparatus.

  • Training: Train the mice to stay on the rotating rod at a constant speed for a set duration (e.g., 1-2 minutes) for 2-3 days prior to the experiment.

  • Testing:

    • Administer the test compound or vehicle as described for the anticonvulsant tests.

    • At the time of peak effect, place the animal on the rotarod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis: Compare the latency to fall for the compound-treated groups with the vehicle-treated group. A significant reduction in latency indicates motor impairment. Calculate the median toxic dose (TD₅₀).

Data Interpretation and Structure-Activity Relationships

The data generated from these protocols will allow for a comprehensive preliminary assessment of this compound.

Parameter This compound (Hypothetical Data) Phenytoin (Reference Data) Interpretation
Na+ Channel IC₅₀ (µM) 158Lower potency at the molecular target.
MES ED₅₀ (mg/kg) 409.5Lower in vivo efficacy in this seizure model.
scPTZ ED₅₀ (mg/kg) >100>80Similar lack of efficacy in this seizure model.
6-Hz ED₅₀ (mg/kg) 5035Potential efficacy in therapy-resistant seizures.
Rotarod TD₅₀ (mg/kg) 12068Potentially wider therapeutic window.
Protective Index (TD₅₀/ED₅₀) 3 (for MES)7.2A lower protective index suggests a narrower margin between efficacy and side effects.

Structure-Activity Relationship (SAR) Insights:

The introduction of a methylene spacer between the phenyl rings and the hydantoin core in this compound, as compared to the direct attachment in Phenytoin, likely alters the spatial arrangement of the aromatic moieties. This could lead to a different binding mode or affinity for the sodium channel, potentially explaining a difference in potency. The increased flexibility of the benzyl groups might also play a role.

G cluster_0 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) cluster_1 This compound phenytoin Direct aromatic attachment Rigid structure High potency in MES test dibenzyl Methylene spacer Increased flexibility Potentially altered potency/side-effect profile phenytoin->dibenzyl Structural Modification

Caption: Structural comparison and hypothesized SAR.

Conclusion and Future Directions

This document outlines a foundational strategy for the neuropharmacological characterization of this compound. The proposed protocols provide a robust framework for assessing its potential as an anticonvulsant and for identifying any novel CNS activities. Based on the initial findings, further studies could include:

  • Exploration of its efficacy in chronic epilepsy models (e.g., kindling).

  • Investigation of its metabolic profile and pharmacokinetic properties.

  • In-depth mechanistic studies to explore interactions with other potential targets, such as calcium channels or neurotransmitter systems.

The systematic application of these methodologies will be crucial in determining whether this compound represents a valuable new lead compound in the field of neuropharmacology.

References

  • Szafarz, M., Siwek, A., Poecheciarz, P., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, 20(7), e202400612. [Link]

  • Grienke, U., G., M., & Rollinger, J. M. (2021). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics, 39(2), 703-717. [Link]

  • Al-Qaisi, Z. A., Al-Tel, T. H., Al-Sawalha, M., et al. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Al-Qaisi, Z. A., Al-Tel, T. H., Al-Sawalha, M., et al. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Marzouk, A. A., El-Gohary, N. S., El-Sayed, M. A., et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 101, 104020. [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2018). MDPI. [Link]

  • Kale, M. G., & Thorat, B. R. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bio-Science Research Bulletin, 39. [Link]

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. (n.d.). Journal of University of Anbar for Pure Science. [Link]

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

Sources

Application Notes and Protocols: 5,5-Dibenzylimidazolidine-2,4-dione as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 5,5-Dibenzylimidazolidine-2,4-dione as a chemical probe is an emerging area of research. While its structural analog, 5,5-diphenylimidazolidine-2,4-dione (Phenytoin), is a well-characterized anticonvulsant, specific biological targets and detailed protocols for the dibenzyl derivative are not yet extensively established. This document provides a comprehensive guide based on the known pharmacology of structurally related compounds and outlines a strategic workflow for the characterization and application of this compound as a novel chemical probe.

Introduction: The Imidazolidine-2,4-dione Scaffold and the Promise of this compound

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The most prominent example is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), an anticonvulsant drug that has been in clinical use for decades.[3] The biological effects of hydantoin derivatives are highly dependent on the substituents at the C-5 position.[4]

This compound, a close structural analog of Phenytoin, presents an intriguing candidate for exploration as a chemical probe. The replacement of phenyl groups with benzyl moieties introduces greater conformational flexibility, which may lead to altered target affinity, selectivity, and pharmacokinetic properties. This document serves as a foundational guide for researchers aiming to elucidate the biological functions of this compound and harness its potential as a tool for chemical biology and drug discovery.

Physicochemical Properties and Comparison with Phenytoin

A clear understanding of a probe's physicochemical properties is paramount for experimental design. Below is a comparison of key computed properties for this compound and its well-studied analog, Phenytoin.

PropertyThis compound5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)
Molecular Formula C₁₇H₁₆N₂O₂C₁₅H₁₂N₂O₂
Molecular Weight 280.32 g/mol 252.27 g/mol
IUPAC Name This compound5,5-diphenylimidazolidine-2,4-dione
CAS Number 23186-94-957-41-0

Hypothesized Mechanism of Action: A Starting Point for Investigation

Given the structural similarity to Phenytoin, a primary hypothesis is that this compound may also modulate voltage-gated sodium channels. Phenytoin exerts its anticonvulsant effects by selectively binding to the inactive state of these channels, prolonging their refractory period and thereby reducing neuronal hyperexcitability.[3]

Caption: Hypothesized mechanism of action for this compound.

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_probe Probe Interaction Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Depolarization Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Na_Channel->Vesicle_Fusion Na+ Influx Inhibited_Firing Reduced Neuronal Hyperexcitability Na_Channel->Inhibited_Firing Stabilization of Inactive State Probe This compound (Hypothesized) Probe->Na_Channel Binds to Inactive State

However, the increased flexibility of the benzyl groups may allow for interactions with other targets. The broader class of imidazolidine-2,4-dione derivatives has been associated with a range of biological activities, including anticancer and antimicrobial effects, suggesting that an unbiased screening approach is warranted.[4][5]

Experimental Protocols for Characterization as a Chemical Probe

The following protocols provide a roadmap for the systematic evaluation of this compound.

General Workflow for Probe Characterization

Caption: Experimental workflow for characterizing a novel chemical probe.

Experimental_Workflow Start Start: Compound Synthesis & Purity Assessment Cytotoxicity Protocol 1: Initial Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Functional_Screen Protocol 2: Primary Functional Screening (e.g., Electrophysiology) Cytotoxicity->Functional_Screen Determine non-toxic concentration range Dose_Response Dose-Response & IC50/EC50 Determination Functional_Screen->Dose_Response Target_ID Protocol 3: Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Dose_Response->Target_ID Confirmed biological activity Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation In_Vivo In Vivo Model Testing Target_Validation->In_Vivo End End: Validated Chemical Probe In_Vivo->End

Protocol 1: Initial Cytotoxicity and Cell Viability Assessment (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent functional assays.

Materials:

  • Mammalian cell line of interest (e.g., HEK293 for general toxicity, or a neuronal cell line like SH-SY5Y if investigating neuroactivity).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well clear flat-bottom plates.

  • Multichannel pipette.

  • Plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Functional Assay - Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation

Objective: To investigate the modulatory effects of this compound on voltage-gated sodium channels, based on the hypothesized mechanism of action.

Materials:

  • Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.7).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) from a holding potential of -100 mV.

  • Compound Application: Perfuse the external solution containing the vehicle (DMSO) to obtain a baseline recording. Then, perfuse the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the peak sodium current for each pulse in the train.

  • Data Analysis: Measure the reduction in peak current amplitude in the presence of the compound. Plot the fractional block against the pulse number to assess use-dependency. Calculate the IC₅₀ from the concentration-response curve for the steady-state block.

Protocol 3: Target Deconvolution Workflow

Objective: To identify the molecular target(s) of this compound in an unbiased manner.

Workflow:

  • Affinity Matrix Synthesis: Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

  • Affinity Chromatography:

    • Incubate the affinity matrix with cell lysate.

    • Wash away non-specific binders.

    • Elute specific binding proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Candidate Validation: Validate potential targets using orthogonal methods such as:

    • Surface Plasmon Resonance (SPR): To confirm direct binding and determine kinetics.

    • Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in cells.

    • Genetic approaches (siRNA/CRISPR): To determine if knockdown/knockout of the identified target phenocopies the effect of the compound.

Conclusion and Future Directions

This compound represents an underexplored molecule with the potential to be a valuable chemical probe. The protocols and workflows outlined in this document provide a robust framework for its characterization. By systematically investigating its cytotoxicity, functional effects, and molecular targets, researchers can unlock its potential for dissecting complex biological processes and as a starting point for the development of novel therapeutics. The broader family of imidazolidine-2,4-diones has demonstrated a wide range of pharmacological activities, suggesting that a thorough investigation of this particular derivative is a worthwhile endeavor.[1][2]

References

  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • National Toxicology Program. (n.d.). 5,5-Diphenylhydantoin. Chemical Effects in Biological Systems. Retrieved from [Link]

  • Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-imidazolidine-2,4-dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.
  • ResearchGate. (n.d.). The biological activity of 5, 5'-imidazolidine-2,4-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • Patel, N. C., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. BMC Chemistry, 8(1), 60. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Design and Characterization of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Perspective on 5,5-Dibenzylimidazolidine-2,4-dione

The imidazolidine-2,4-dione core, commonly known as the hydantoin ring system, is a cornerstone scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The most prominent member of this class is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anti-epileptic drug.[3] This document provides a comprehensive guide for the experimental design and characterization of this compound, a close structural analog of Phenytoin.

While specific literature on this compound is limited, its structural similarity to Phenytoin allows for the formulation of robust hypotheses regarding its synthesis, potential biological activities, and mechanism of action. The replacement of the phenyl groups in Phenytoin with benzyl groups introduces greater conformational flexibility, which may influence its interaction with biological targets. These application notes provide a framework for the synthesis, purification, and biological evaluation of this novel compound, enabling researchers to systematically explore its therapeutic potential.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below. These values are essential for experimental planning, including solvent selection, reaction monitoring, and dosage calculations.

PropertyValueSource
IUPAC NameThis compoundPubChem[4]
CAS Number23186-94-9Sigma-Aldrich, PubChem[4]
Molecular FormulaC₁₇H₁₆N₂O₂PubChem[4]
Molecular Weight280.32 g/mol PubChem[4]
AppearanceWhite to off-white crystalline powder (predicted)-
SolubilitySoluble in DMSO, DMF, and alkaline solutions (predicted)-
Melting PointNot yet determined-

PART 1: Synthesis and Characterization

The synthesis of 5,5-disubstituted hydantoins is well-established in the literature. The Bucherer-Bergs reaction is a reliable and widely used method for the one-pot synthesis of such compounds from a ketone, potassium cyanide, and ammonium carbonate.[5] An alternative approach involves the condensation of a diketone with urea in the presence of a base.[6][7]

Proposed Synthesis Workflow: Modified Bucherer-Bergs Reaction

The following diagram outlines a proposed workflow for the synthesis of this compound from 1,3-diphenylacetone.

G cluster_0 Synthesis cluster_1 Purification & Characterization A 1,3-Diphenylacetone D Reaction Mixture (Ethanol/Water, 60°C) A->D B Potassium Cyanide (KCN) B->D C Ammonium Carbonate ((NH₄)₂CO₃) C->D E Acidification (HCl) D->E F Crude Product E->F G Recrystallization (Ethanol/Water) F->G H Purified this compound G->H I Characterization (NMR, IR, MS, Melting Point) H->I

Caption: Proposed synthesis workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established Bucherer-Bergs synthesis of hydantoins.[5][8]

Materials:

  • 1,3-Diphenylacetone

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Fume hood

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-diphenylacetone (0.1 mol) in a mixture of 60 mL ethanol and 60 mL water in a round-bottom flask.

  • Addition of Reagents: To the stirred solution, carefully add potassium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Reaction Conditions: Heat the mixture to 60°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly acidify the reaction mixture with concentrated HCl to a pH of 6-6.5.

  • Isolation: The product will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain purified this compound.

  • Characterization: Dry the purified product and characterize its structure and purity using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Determine the melting point.

PART 2: Biological Activity Screening

Given the structural similarity to Phenytoin, the primary hypothesized biological activity of this compound is anticonvulsant. Additionally, many heterocyclic compounds, including hydantoin derivatives, have shown antimicrobial properties.[1][9][10]

Hypothesized Mechanism of Action: Sodium Channel Blockade

Phenytoin and other related anticonvulsants exert their effects by blocking voltage-gated sodium channels in neurons.[11] This blockade reduces the sustained high-frequency firing of action potentials, which is a hallmark of seizures. It is hypothesized that this compound will share this mechanism.

G cluster_0 Neuronal Membrane cluster_1 Cellular Effect Na_channel Voltage-Gated Sodium Channel Action_potential Reduced High-Frequency Neuronal Firing Na_channel->Action_potential Leads to Compound 5,5-Dibenzyl- imidazolidine-2,4-dione Compound->Na_channel Blocks Seizure Suppression of Seizure Activity Action_potential->Seizure Results in

Caption: Hypothesized mechanism of action for this compound.

Protocol 2: In Vivo Anticonvulsant Screening

The Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test are standard preclinical models for evaluating anticonvulsant activity.[12][13][14]

Animals:

  • Male Swiss mice (20-25 g)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pentylenetetrazole (PTZ)

  • Electroshock apparatus

  • Animal cages

Procedure:

  • Compound Preparation: Prepare a suspension of this compound in the vehicle at various concentrations.

  • Animal Dosing: Administer the compound intraperitoneally (i.p.) to groups of mice at different doses. A control group should receive only the vehicle.

  • MES Test: At the time of peak effect (e.g., 30-60 minutes post-injection), subject the mice to a short electrical stimulus via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scPTZ Test: In a separate group of mice, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously. Observe the mice for the presence or absence of clonic seizures for 30 minutes.

  • Data Analysis: Determine the median effective dose (ED₅₀) for both tests, which is the dose that protects 50% of the animals from the seizure endpoint.

Protocol 3: In Vitro Antimicrobial Screening

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • This compound dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Plate Preparation: Prepare agar plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

PART 3: Mechanistic Validation

Should the initial biological screening indicate promising activity, further experiments can be conducted to validate the hypothesized mechanism of action.

Protocol 4: In Vitro Sodium Channel Blocking Assay

The activity of voltage-gated sodium channels can be measured using fluorescence-based assays in a high-throughput format.[17][18]

Materials:

  • Cell line expressing the target sodium channel (e.g., Nav1.2)

  • Sodium-sensitive fluorescent dye (e.g., ION Natrium Green 2 AM)

  • Assay buffer

  • Sodium channel activator (e.g., Veratridine)

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with the sodium-sensitive dye according to the manufacturer's protocol.

  • Compound Incubation: Incubate the cells with various concentrations of this compound.

  • Channel Activation: Add the sodium channel activator to induce sodium influx.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of the sodium channel.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the sodium channel activity.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of this compound. The proposed protocols for synthesis, anticonvulsant screening, antimicrobial evaluation, and mechanistic validation are based on well-established methodologies for the hydantoin class of compounds. The results of these experiments will provide valuable insights into the pharmacological profile of this novel molecule and guide future drug development efforts. Further studies could include investigating its effects on other ion channels, exploring its pharmacokinetic and toxicological profiles, and synthesizing additional derivatives to establish structure-activity relationships.

References

  • (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Ušćumlić, G. S., et al. (2010). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society. Available at: [Link]

  • Obniska, J., et al. (2011). Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Patel, N. B., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Available at: [Link]

  • Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

  • ION Biosciences. Sodium Channel Assays. Available at: [Link]

  • Tsolaki, E., et al. (2019). Heterocycle Compounds with Antimicrobial Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Akman, G., et al. (2024). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. ResearchGate. Available at: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

  • ResearchGate. Synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohyd-antoins. Available at: [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available at: [Link]

  • Scribd. Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Available at: [Link]

  • ResearchGate. Specific activity (SA) of active 5,5-dimethylhydantoin derivatives.... Available at: [Link]

  • Szymański, P., et al. (2018). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link]

  • Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences. Available at: [Link]

  • ION Biosciences. Sodium Channel Assays. Available at: [Link]

  • Jarrar, Q., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. Available at: [Link]

  • Science topic. SODIUM CHANNEL BLOCKERS. Available at: [Link]

  • Matrix Fine Chemicals. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE. Available at: [Link]

  • Stella, V., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashnagar, A., et al. (2007). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. E-Journal of Chemistry. Available at: [Link]

  • JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Available at: [Link]

  • NCBI. (2012). Ion Channel Screening - Assay Guidance Manual. Available at: [Link]

  • ACS Publications. (2022). Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance. Available at: [Link]

  • Salgado, V. L., & Hayashi, J. (2014). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide Biochemistry and Physiology. Available at: [Link]

  • PubChem. 5,5-Diphenylimidazolidine-2,4-dione;silver. Available at: [Link]

  • Wujec, M., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative analysis of 5,5-Dibenzylimidazolidine-2,4-dione, a molecule of interest in pharmaceutical research and development. In the absence of established specific protocols for this compound, this document leverages methodologies developed for the structurally analogous and well-characterized compound, 5,5-diphenylhydantoin (phenytoin), and adapts them for the target analyte. This application note furnishes researchers, scientists, and drug development professionals with robust protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability. All methods are discussed within the framework of international regulatory standards for analytical method validation.

Introduction to this compound and the Imperative for Accurate Quantification

This compound belongs to the hydantoin class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, with prominent examples including the widely used anti-epileptic drug phenytoin (5,5-diphenylhydantoin).[1] The structural similarity of this compound to such pharmacologically active agents suggests its potential for biological activity, making it a compound of interest in drug discovery and development pipelines.

Accurate and precise quantification of this molecule is paramount for a multitude of applications, including:

  • Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • In Vitro Drug Metabolism and Stability Assays: To assess the compound's metabolic fate and intrinsic stability.

  • Formulation Development and Quality Control: To ensure the correct dosage and purity of potential drug products.

  • Chemical Synthesis Optimization: To monitor reaction progress and determine product yield and purity.

This guide provides the foundational analytical methodologies to support these critical research and development activities. The protocols herein are designed to be robust, reliable, and adaptable to various laboratory settings and sample matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₂[2]
Molecular Weight 280.32 g/mol [2]
Monoisotopic Mass 280.1212 g/mol [2]
Calculated LogP 2.7[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Topological Polar Surface Area 58.2 Ų[2]
Solubility Insoluble in water; expected to be soluble in organic solvents such as methanol, ethanol, acetonitrile, and DMSO.Inferred from related compounds[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The presence of two phenyl rings in its structure suggests strong UV absorbance, making this a suitable analytical approach.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte (cLogP of 2.7).[2] An isocratic mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer provides a balance between resolution and analysis time. The UV detection wavelength is informed by the UV spectrum of the structurally similar 5,5-diphenylhydantoin, which exhibits a maximum absorbance at approximately 258 nm in methanol.[4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at ~258 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Quantification

3.3.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

3.3.2. Instrumentation

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

3.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the buffer and methanol. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-25 µg/mL).

3.3.4. Sample Preparation

  • For Bulk Drug/Pure Substance: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., 5,5-diphenylhydantoin). Vortex for 1 minute and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

3.3.5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) 0.05 M KH₂PO₄ (pH 2.8) : Methanol

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection Wavelength: ~258 nm

3.3.6. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Inject the prepared samples and determine the concentration of this compound using the regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples with low analyte concentrations, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific and sensitive detection capabilities of tandem mass spectrometry.

Rationale for Method Design

The use of a shorter C18 column with a smaller particle size allows for faster analysis times. The mobile phase typically consists of acetonitrile or methanol with a volatile additive like formic acid or ammonium acetate to promote ionization. Electrospray ionization (ESI) in positive ion mode is often effective for hydantoin derivatives.[5] Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Injection Inject into LC Standard_Prep->Injection Sample_Prep Protein Precipitation or LLE Sample_Prep->Injection Separation Gradient Elution on C18 Column Injection->Separation Ionization ESI (+) Separation->Ionization MS_Analysis MRM Detection Ionization->MS_Analysis Integration Integrate Peak Area Ratios MS_Analysis->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Quantification

4.3.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • A suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like 5,5-diphenylhydantoin-d10)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid or ammonium acetate

4.3.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

4.3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV section.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover a lower concentration range (e.g., 1-1000 ng/mL), including the internal standard at a fixed concentration.

4.3.4. Sample Preparation (from Plasma)

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4.3.5. LC-MS/MS Conditions

  • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient elution from 20% B to 95% B over 3 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: The precursor ion will be [M+H]⁺, which is m/z 281.1. The product ions would need to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of a benzyl group (C₇H₇, 91 Da), resulting in a product ion of m/z 190.1.

    • Internal Standard: Determined based on the specific internal standard used.

  • MS Parameters (to be optimized): Capillary voltage, cone voltage, collision energy, source temperature, and desolvation gas flow.

4.3.6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Apply a weighted (e.g., 1/x²) linear regression.

  • Calculate the concentration of the analyte in the samples using the regression equation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative for the analysis of this compound, particularly if the compound exhibits sufficient volatility and thermal stability. Derivatization may be necessary to improve its chromatographic properties.

Rationale for Method Design

The hydantoin ring contains two active hydrogens that can make the molecule polar and prone to adsorption in the GC system. Derivatization, such as silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), can replace these active hydrogens with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and improving peak shape. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte. Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns for structural confirmation and quantification.

Detailed Protocol for GC-MS Quantification

5.2.1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • GC-grade organic solvents (e.g., ethyl acetate, hexane)

5.2.2. Instrumentation

  • GC-MS system with an EI source

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

5.2.3. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

  • Evaporate the extract to dryness.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

5.2.4. GC-MS Conditions

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Method Validation According to ICH Guidelines

Any analytical method intended for regulatory submission must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Key Validation Parameters
ParameterDescription and RationaleTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.80-120% recovery for assay; 70-130% for bioanalysis.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. By leveraging established protocols for the structurally similar compound phenytoin and adhering to the principles of analytical method validation, these methods can be confidently implemented in various research and development settings. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the integrity and reliability of the generated data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Flores, J. C., et al. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma.
  • Al-Zaidi, J. M., et al. (2012). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Maurer, H. H. (1998). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by gas chromatography-mass spectrometry.
  • Patel, B. N., et al. (2011). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1121-1129.
  • Rao, R. N., & Nagaraju, V. (2003). An overview of the recent trends in the development of solid-phase extraction for the determination of drugs and their metabolites in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 687-709.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Taylor, P. J. (2002). Therapeutic drug monitoring of antiepileptic drugs by liquid chromatography. Therapeutic Drug Monitoring, 24(1), 81-88.
  • Mandrioli, R., et al. (2003). A rapid and sensitive liquid chromatographic-tandem mass spectrometric method for the determination of phenytoin in human plasma.
  • Patsalos, P. N., & Berry, D. J. (2013). Therapeutic drug monitoring of antiepileptic drugs in epilepsy: a 2013 update. Therapeutic Drug Monitoring, 35(1), 3-29.
  • Bepls. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]

Sources

5,5-Dibenzylimidazolidine-2,4-dione for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Utilizing 5,5-Dibenzylimidazolidine-2,4-dione for High-Throughput Screening in Oncology Drug Discovery

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1] The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, present in several clinically approved drugs with a wide array of biological activities, including anticancer and anticonvulsant properties.[2][3][4] This document provides a comprehensive guide for the utilization of this compound, a specific hydantoin derivative, in HTS campaigns aimed at discovering novel oncology therapeutics. We present its chemical and physical properties, outline a plausible mechanistic rationale based on related compounds, and provide a detailed, field-proven protocol for a cell-based HTS viability assay. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.

Introduction to this compound

This compound belongs to the hydantoin class of heterocyclic compounds.[5][6] While its direct biological activity is not extensively documented in publicly available literature, its structural similarity to well-characterized compounds, such as the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin), provides a strong basis for exploring its therapeutic potential.[7][8][9] Hydantoin derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiepileptic, antimicrobial, and antiproliferative effects.[2][3][10]

The rationale for screening this compound in an oncology context is twofold:

  • Structural Precedent: Numerous hydantoin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3]

  • Favorable Chemical Properties: The core hydantoin scaffold offers synthetic tractability and multiple sites for substitution, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

This application note will focus on a primary HTS campaign using a robust cell viability assay to identify the potential cytotoxic or cytostatic effects of this compound against a panel of human cancer cell lines.

Compound Properties and Handling

A thorough understanding of the physicochemical properties of a compound is critical for successful HTS assay design and data interpretation.

Table 1: Physicochemical Properties of this compound [5]

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₇H₁₆N₂O₂PubChem
Molecular Weight 280.32 g/mol PubChem
CAS Number 23186-94-9PubChem
XLogP3 2.7PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

Compound Preparation and Storage:

  • Solubility: Based on its calculated XLogP3 of 2.7, this compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into small volumes to minimize freeze-thaw cycles.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture.

  • Working Concentrations: For HTS, the stock solution is typically serially diluted in assay medium to achieve the desired final screening concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

High-Throughput Screening Workflow

The goal of the primary screen is to identify "hits"—compounds that exhibit a desired biological activity at a specific concentration. The following workflow is a standard, robust approach for a cell-based cytotoxicity screen.[11]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary HTS cluster_readout Phase 3: Data Acquisition & Analysis Compound_Prep Compound Plate Preparation Compound_Addition Add Compound (Acoustic Dispensing) Compound_Prep->Compound_Addition Diluted Plates Cell_Culture Cell Line Expansion Cell_Seeding Seed Cells into Assay Plates (384-well) Cell_Culture->Cell_Seeding Cell Suspension Cell_Seeding->Compound_Addition Incubation Incubate (48-72 hours) Compound_Addition->Incubation Reagent_Addition Add Viability Reagent (e.g., CellTiter-Glo®) Incubation->Reagent_Addition Plate_Reading Read Luminescence Reagent_Addition->Plate_Reading Data_Analysis Calculate Z' & % Inhibition Identify Hits Plate_Reading->Data_Analysis

Caption: High-Throughput Screening (HTS) workflow for a cell viability assay.

Detailed HTS Protocol: Cell Viability Assay

This protocol is designed for a 384-well plate format, which is standard for HTS to conserve reagents and compound.[11] The assay described uses a luminescent readout to measure ATP levels, which is a reliable indicator of metabolically active, viable cells.

5.1 Materials and Reagents

  • Cell Line: A relevant human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer). Ensure cells are in the logarithmic growth phase.

  • Compound: 10 mM stock of this compound in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine, 10 mM stock in DMSO).

  • Negative Control: 100% DMSO.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, solid-bottom, sterile, tissue-culture treated plates.

  • Reagent Plates: 384-well polypropylene plates for compound dilution.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.

  • Instrumentation:

    • Automated liquid handler or acoustic dispenser (e.g., Echo®) for compound addition.

    • Multichannel pipette or automated dispenser for cell seeding and reagent addition.

    • Plate reader with luminescence detection capabilities.

    • CO₂ incubator set to 37°C and 5% CO₂.

5.2 Experimental Protocol: Step-by-Step

Day 1: Cell Seeding

  • Cell Preparation: Harvest and count cells. Resuspend the cells in culture medium to the predetermined optimal seeding density (e.g., 1000-5000 cells/well). This density must be optimized during assay development to ensure cells remain in the exponential growth phase for the duration of the experiment.

  • Seeding: Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Day 2: Compound Addition

  • Compound Plate Preparation:

    • Create an intermediate dilution of the 10 mM this compound stock and the positive control (Staurosporine) in DMSO.

    • Using an automated liquid handler, perform serial dilutions to create a dose-response plate. For a primary screen, a single concentration is often used (e.g., 10 µM final concentration).

    • The final volume in the compound plate wells should be small (e.g., < 1 µL) if using acoustic transfer.

  • Compound Transfer:

    • Use an acoustic dispenser to transfer nanoliter volumes (e.g., 50 nL of a 1 mM stock for a 10 µM final concentration in 50 µL) of the compound, positive control, and negative control (DMSO) to the respective wells of the cell plates. This minimizes the final DMSO concentration.

    • Plate Layout (Crucial for Quality Control):

      • Sample Wells: Cells + this compound.

      • Negative Control Wells (0% Inhibition): Cells + DMSO.

      • Positive Control Wells (100% Inhibition): Cells + Staurosporine.

Day 3-4: Incubation

  • Incubate: Return the assay plates to the incubator for 48-72 hours. The incubation time is a critical parameter that depends on the cell line's doubling time and the compound's expected mechanism of action.

Day 5: Assay Readout

  • Equilibration: Remove assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is essential for consistent enzyme kinetics of the viability reagent.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 10 µL of the prepared reagent to each well.

  • Incubation: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The integration time should be optimized to ensure the signal is within the linear range of the detector.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any HTS campaign.[12]

6.1 Quality Control Metric: The Z'-Factor The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls. An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5.[11]

Formula: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| ]

  • σ_pos / σ_neg: Standard deviation of the positive / negative controls.

  • µ_pos / µ_neg: Mean of the positive / negative controls.

6.2 Hit Identification

  • Normalization: The raw luminescence data from each sample well is normalized to the plate controls to determine the percent inhibition of cell viability.

Formula: % Inhibition = 100 * [ 1 - ( (Signal_sample - µ_pos) / (µ_neg - µ_pos) ) ]

  • Hit Criteria: A "hit" is typically defined as a compound that produces a percent inhibition value greater than a set threshold. A common threshold is three standard deviations above the mean of the negative controls.

Data_Analysis RawData Raw Luminescence Data Controls Positive Control (Staurosporine) Negative Control (DMSO) RawData->Controls Calculate_QC Calculate Z'-Factor Controls->Calculate_QC Check_QC Z' >= 0.5? Calculate_QC->Check_QC Normalize Normalize Data (% Inhibition) Check_QC->Normalize Yes Fail Assay Failed Troubleshoot Check_QC->Fail No Identify_Hits Apply Hit Threshold (e.g., > 3σ from mean) Normalize->Identify_Hits Hit_List Generate Hit List Identify_Hits->Hit_List

Caption: Data analysis pipeline for hit identification in HTS.

Conclusion and Next Steps

This application note provides a framework for utilizing this compound in a primary HTS campaign for oncology drug discovery. The imidazolidine-2,4-dione scaffold is a validated starting point for medicinal chemistry, and this protocol offers a robust, industry-standard method for initial biological characterization.

Following the primary screen, any identified "hits" must undergo a rigorous confirmation and validation process, which includes:

  • Hit Confirmation: Re-testing the primary hits in the same assay.

  • Dose-Response Analysis: Determining the IC₅₀ (half-maximal inhibitory concentration) to quantify compound potency.

  • Orthogonal Assays: Validating the biological effect using a different assay technology (e.g., a caspase-based apoptosis assay) to rule out assay artifacts.

  • SAR Exploration: Testing commercially available analogs to build an initial structure-activity relationship.

By following this structured approach, researchers can effectively screen this compound and related analogs, paving the way for potential hit-to-lead optimization programs.

References

  • ResearchGate. (2013). (PDF) New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. PMC. Available at: [Link]

  • YouTube. (2023). High throughput screening at The DISC: a new era of drug discovery. AstraZeneca. Available at: [Link]

  • ResearchGate. (2013). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. Available at: [Link]

  • PubChem. 5,5-Diphenylimidazolidine-2,4-dione;silver. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Phenytoin. StatPearls. Available at: [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Available at: [Link]

  • Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Available at: [Link]

  • ResearchGate. (2014). (PDF) Therapeutic applications of phenytoin. Available at: [Link]

  • Cheon, S. H., et al. (2014). Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MedlinePlus. (2023). Phenytoin. U.S. National Library of Medicine. Available at: [Link]

  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Available at: [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. Available at: [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available at: [Link]

  • Wikipedia. (n.d.). Phenytoin. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Available at: [Link]

  • National Toxicology Program. (n.d.). TR-404: 5,5-Diphenylhydantoin (CASRN 57-41-0) (Phenytoin) in F344/N Rats and B6C3F1Mice (Feed Studies). Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • Scheinfeld, N. (2003). Phenytoin in cutaneous medicine: its uses, mechanisms and side effects. Journal of Drugs in Dermatology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PMC. Available at: [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for the Dissolution of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 5,5-Dibenzylimidazolidine-2,4-dione. Given its hydrophobic nature, this protocol outlines a systematic approach to solvent selection and optimization of dissolution parameters. The methodologies described herein are designed to ensure the integrity of the compound while achieving complete solubilization for downstream applications.

Introduction: Understanding the Molecule

This compound, a derivative of the hydantoin heterocyclic ring system, is characterized by the presence of two benzyl groups at the 5-position. This structural feature imparts a significant hydrophobic character to the molecule, which is a primary determinant of its solubility profile. An understanding of its physicochemical properties is paramount for developing an effective dissolution protocol.

Hydantoin and its derivatives are a class of compounds with diverse biological activities, and their utility in research and pharmaceutical development is well-established.[1][2] The solubility of hydantoin derivatives can be influenced by factors such as pH, though for 1-unsubstituted hydantoins, this dependence is minimal in the pH range of 1 to 8.[3] The key to solubilizing this compound lies in overcoming the intermolecular forces dictated by its crystalline structure and the hydrophobicity of the benzyl moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the calculated LogP, suggest poor aqueous solubility and a preference for organic solvents.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₂PubChem CID: 234092[4]
Molecular Weight 280.32 g/mol PubChem CID: 234092[4]
Appearance White to off-white solid (typical for hydantoin derivatives)Inferred from related compounds
XLogP3 2.7PubChem CID: 234092[4]
Hydrogen Bond Donors 2PubChem CID: 234092[4]
Hydrogen Bond Acceptors 2PubChem CID: 234092[4]

Health and Safety Precautions

Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Respiratory Protection: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation.[4]

  • Handling: Avoid contact with skin and eyes, as the compound is reported to cause skin and serious eye irritation.[4] It is also harmful if swallowed.[4]

Recommended Dissolution Protocol: A Stepwise Approach

The following protocol provides a systematic methodology for determining the optimal solvent and conditions for dissolving this compound.

Materials and Reagents
  • This compound (solid)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Sonicator (optional)

  • Glass vials or test tubes

  • A selection of solvents (see Table 2 for suggestions)

Solvent Selection Strategy

The choice of solvent is critical for the successful dissolution of this compound. Based on the solubility of structurally similar hydantoin derivatives, a range of organic solvents should be screened.[5][6]

Table 2: Recommended Solvents for Screening

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Excellent solubilizing power for a wide range of organic compounds.
Alcohols Ethanol, Methanol, IsopropanolGood solvents for many organic molecules, and often used for recrystallization of similar compounds.[7]
Chlorinated Dichloromethane (DCM), ChloroformEffective for nonpolar to moderately polar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneUseful for moderately polar compounds.
Ketones AcetoneA versatile solvent for a range of organic compounds.[6]
Experimental Workflow

The following workflow is designed to systematically test the solubility of this compound in the selected solvents.

Dissolution_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_optimization Optimization (if not dissolved) cluster_outcome Outcome Prep Weigh 5 mg of This compound Solvent Add 100 µL of solvent Prep->Solvent Vortex Vortex for 30 seconds Solvent->Vortex Observe1 Observe for dissolution Vortex->Observe1 Add_Solvent Incrementally add solvent (up to 1 mL) Observe1->Add_Solvent No Heat Gently heat to 40-50°C Observe1->Heat No Sonicate Sonicate for 5-10 minutes Observe1->Sonicate No Dissolved Completely Dissolved (Record concentration) Observe1->Dissolved Yes Observe2 Observe for dissolution Add_Solvent->Observe2 Heat->Observe2 Sonicate->Observe2 Observe2->Dissolved Yes Insoluble Insoluble (Select new solvent) Observe2->Insoluble No

Figure 1: A stepwise workflow for the systematic dissolution of this compound.

Detailed Protocol
  • Preparation: Accurately weigh a small amount (e.g., 5 mg) of this compound into a clean, dry glass vial.

  • Initial Solvent Addition: Add a small volume (e.g., 100 µL) of the first solvent to be tested from Table 2.

  • Initial Mixing: Vortex the vial vigorously for 30 seconds at room temperature.

  • Observation: Visually inspect the vial for complete dissolution. If the solid has completely dissolved, the solubility is at least 50 mg/mL.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add the same solvent in small increments (e.g., 100 µL at a time) up to a total volume of 1 mL, vortexing after each addition. Note the volume at which complete dissolution occurs.

  • Heating: If the compound remains insoluble after the addition of 1 mL of solvent, gently warm the suspension to 40-50°C using a water bath or heating block while stirring. Caution: When using volatile solvents, ensure the vial is appropriately capped to prevent evaporation.

  • Sonication: As an alternative or in addition to heating, place the vial in a sonicator bath for 5-10 minutes to aid in the dissolution of suspended particles.

  • Final Observation: After heating or sonication, allow the solution to cool to room temperature and observe for any precipitation.

  • Documentation: Record the solvent used, the final concentration, and the conditions (e.g., heating, sonication) required for complete dissolution.

  • Repeat: Repeat steps 1-9 for each solvent to be tested.

Interpreting the Results and Best Practices

  • Solvent of Choice: For most applications, DMSO or DMF are likely to be effective solvents for creating high-concentration stock solutions. For biological assays, it is crucial to consider the tolerance of the experimental system to the chosen solvent. Ethanol may be a more biocompatible option, although the achievable concentration may be lower.

  • Stock Solutions: Once a suitable solvent is identified, prepare a concentrated stock solution that can be diluted into the final assay buffer. It is recommended to prepare fresh solutions, but if storage is necessary, store in a tightly sealed container at -20°C or -80°C to minimize degradation and solvent evaporation.

  • pH Considerations: While the solubility of 1-unsubstituted hydantoins is generally not highly dependent on pH in the 1-8 range, for applications in more acidic or basic conditions, it is advisable to test the stability and solubility of this compound under those specific conditions.[3]

Troubleshooting

  • Precipitation upon Dilution: If the compound precipitates when the stock solution is diluted into an aqueous buffer, consider the following:

    • Decrease the final concentration of the compound.

    • Increase the percentage of the organic co-solvent in the final solution.

    • Use a different stock solvent that is more miscible with the aqueous buffer.

  • Compound Degradation: If you suspect the compound is degrading (e.g., due to heating), use milder conditions or perform the dissolution at a lower temperature for a longer period. Analytical techniques such as HPLC or LC-MS can be used to assess the purity of the dissolved compound.

Conclusion

The successful dissolution of this compound is readily achievable through a systematic screening of appropriate organic solvents. The inherent hydrophobicity of the molecule necessitates the use of polar aprotic solvents like DMSO or alcohols such as ethanol for effective solubilization. By following the detailed protocol and considering the best practices outlined in this document, researchers can prepare solutions of this compound with confidence in their concentration and stability for a variety of scientific applications.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 30(7), 2517-2524. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research. [Link]

  • Colacino, E., et al. (2017). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. ChemistryOpen, 6(5), 589-593. [Link]

  • Solubility of Things. (n.d.). Hydantoin. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylimidazolidine-2,4-dione;formaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Diphenylimidazolidine-2,4-dione;silver. National Center for Biotechnology Information. Retrieved from [Link]

  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Pérez, A., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(10), 4069-4081. [Link]

  • Ali, M. A., et al. (2012). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

Sources

5,5-Dibenzylimidazolidine-2,4-dione in vivo administration methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Administration of 5,5-Dibenzylimidazolidine-2,4-dione

Abstract

This document provides a comprehensive guide for the in vivo administration of this compound, a poorly water-soluble hydantoin derivative. Recognizing the absence of a standardized protocol for this specific compound, this guide emphasizes the foundational principles and strategic decisions required for successful formulation development and administration. We detail the critical physicochemical properties of the compound, present a logical workflow for vehicle selection, and provide adaptable, step-by-step protocols for oral (PO), intraperitoneal (IP), and intravenous (IV) routes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible in vivo studies with this compound and other similarly challenging lipophilic compounds.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound belonging to the hydantoin class.[1][2] Hydantoin derivatives are a versatile scaffold in medicinal chemistry, with prominent members like Phenytoin (5,5-diphenylhydantoin) being widely used as anticonvulsant agents.[3][4][5] The broader imidazolidine-2,4-dione and related thiazolidinedione structures are explored for a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][6][7]

The primary obstacle to the in vivo evaluation of this compound is its significant lipophilicity, which dictates poor aqueous solubility. This property necessitates careful formulation strategies to ensure consistent and bioavailable delivery to the test subject.

Key Physicochemical Properties

A successful administration strategy begins with understanding the compound's physical and chemical characteristics. These properties, summarized in Table 1, are the primary determinants of its formulation requirements. The high calculated LogP value confirms the compound's lipophilic nature.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₂[1]
Molecular Weight 280.32 g/mol [1]
XLogP3 (LogP) 2.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Table 1: Physicochemical properties of this compound.

The Core Directive: A Strategy for Vehicle Selection

Given the compound's poor water solubility, selecting an appropriate delivery vehicle is the most critical experimental decision. A vehicle must not only dissolve or suspend the compound effectively but also be well-tolerated by the animal model via the chosen administration route.[8] The following workflow provides a logical progression for vehicle selection.

VehicleSelection Start Start: Define Study Requirements (Route, Dose, Species) SolubilityTest Assess Solubility in Aqueous Buffers (e.g., PBS, Saline) Start->SolubilityTest IsSoluble Is Compound Soluble at Required Concentration? SolubilityTest->IsSoluble AqueousSol Use Simple Aqueous Solution (e.g., Saline, PBS) IsSoluble->AqueousSol Yes Suspension Develop Aqueous Suspension IsSoluble->Suspension No Final Final Formulation Selection & Pilot PK Study AqueousSol->Final SuspendingAgent Select Suspending Agent (e.g., 0.5% CMC, 0.5% Methylcellulose) Suspension->SuspendingAgent Homogeneity Test Homogeneity & Stability SuspendingAgent->Homogeneity OralIP Suitable for Oral / IP routes Homogeneity->OralIP Pass Cosolvent Explore Co-solvent Systems (For IP / IV routes) Homogeneity->Cosolvent Fail / IV Required Lipid Consider Lipid-Based Vehicles (For Oral / IP routes) Homogeneity->Lipid Fail / Alternative OralIP->Final CosolventOptions Test Solvents: DMSO, PEG-400, Ethanol Cosolvent->CosolventOptions ToxicityCheck Check Solvent Toxicity & Concentration Limits CosolventOptions->ToxicityCheck ToxicityCheck->Final Pass LipidOptions Test Oils: Corn Oil, Sesame Oil Lipid->LipidOptions LipidOptions->ToxicityCheck

Figure 1: Decision workflow for selecting an appropriate in vivo administration vehicle.

Common Vehicle Classes

The choice of vehicle is intrinsically linked to the intended route of administration. Table 2 summarizes common options for poorly soluble compounds.

Vehicle ClassExample CompositionPrimary RoutesAdvantagesKey Considerations
Aqueous Suspensions 0.5% (w/v) Sodium CMC in Water0.5-1% (w/v) MethylcelluloseOral (PO)Well-tolerated, simple to prepare.[9]Not suitable for IV. Requires validation of suspension homogeneity and stability.[10]
Co-solvent Systems 10% DMSO, 40% PEG-400, 50% Saline5-10% Ethanol in SalineIP, IV (with caution)Achieves true solution for compounds insoluble in water.Potential for solvent toxicity and irritation.[8] IV use risks precipitation upon dilution in blood; must be administered slowly.[11]
Oil-Based Vehicles Corn Oil, Sesame OilPO, IP, Subcutaneous (SC)Excellent for highly lipophilic compounds.[8]Not suitable for IV administration. Absorption can be variable.
Cyclodextrins 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterPO, IP, IVForms inclusion complexes to increase aqueous solubility.Can potentially interact with biological membranes or affect drug pharmacokinetics.
Table 2: Overview of common vehicle systems for in vivo administration of poorly soluble compounds.

Experimental Protocols

The following protocols are detailed, adaptable templates. It is imperative for the researcher to perform small-scale pilot studies to confirm compound stability, formulation homogeneity, and local tolerance in the chosen animal model before proceeding with definitive experiments.

General Experimental Workflow

ProtocolWorkflow Acclimation 1. Animal Acclimation (Min. 1 week) DoseCalc 2. Dose Calculation (mg/kg) Acclimation->DoseCalc VehiclePrep 3. Vehicle & Formulation Preparation DoseCalc->VehiclePrep Admin 4. Administration (PO, IP, or IV) VehiclePrep->Admin Monitor 5. Post-Administration Monitoring Admin->Monitor Endpoint 6. Endpoint Analysis (PK, PD, etc.) Monitor->Endpoint

Figure 2: A generalized workflow for in vivo compound administration studies.

Protocol 1: Oral Gavage (PO) Administration via Aqueous Suspension

Rationale: This is the preferred initial method for many preclinical studies due to its simplicity, lower stress on the animal compared to injections, and relevance to a potential oral drug development path. A suspension is necessary as this compound is not expected to dissolve in simple aqueous media.

Materials:

  • This compound powder

  • Suspending agent (e.g., Sodium Carboxymethylcellulose - CMC, low viscosity)

  • Purified Water or 0.9% Saline

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1-3 mL)

Step-by-Step Methodology:

  • Vehicle Preparation (0.5% CMC in Water):

    • Measure 90 mL of purified water into a glass beaker with a magnetic stir bar.

    • Heat the water to ~60-70°C while stirring to create a vortex.

    • Slowly sprinkle 0.5 g of Sodium CMC onto the surface of the vortex to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear (it may remain slightly viscous).

    • Allow the solution to cool to room temperature, then transfer to a 100 mL volumetric flask and bring the volume to 100 mL with purified water. Store at 4°C.

  • Dose Formulation (Example: 10 mg/kg in a 10 mL/kg volume):

    • Calculation: For a 25 g mouse, the dose is 0.25 mg. The administration volume is 0.25 mL. To prepare a 10 mL stock solution (enough for multiple animals plus overage), you will need 10 mg of the compound.

    • Weigh 10 mg of this compound and place it in a clean mortar.

    • Add a small volume (~0.5 mL) of the 0.5% CMC vehicle to the powder.

    • Triturate with the pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle suspension.

    • Gradually add the remaining 9.5 mL of the CMC vehicle in small portions, mixing thoroughly after each addition.

    • Transfer the final suspension to a small beaker or vial and place it on a magnetic stirrer. Continuously stir the suspension throughout the dosing procedure to prevent settling and ensure each animal receives a consistent dose.

  • Administration:

    • Gently restrain the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

    • While the suspension is stirring, draw the calculated volume (e.g., 0.25 mL) into the syringe fitted with a gavage needle.

    • Ensure there are no air bubbles in the syringe.

    • Gently pass the gavage needle along the side of the animal's mouth, over the tongue, and into the esophagus. Do not force the needle.

    • Slowly dispense the formulation.

    • Withdraw the needle and return the animal to its cage.

  • Validation:

    • Homogeneity: Before the main study, prepare a batch of the suspension, keep it stirring, and take samples from the top, middle, and bottom at several time points (e.g., 0, 1, and 2 hours). Analyze the concentration of each sample by HPLC or LC-MS to ensure it is within ±10% of the target concentration.

Protocol 2: Intraperitoneal (IP) Injection via Co-Solvent System

Rationale: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract. A co-solvent system is required to fully dissolve the compound, which is essential to prevent precipitation in the peritoneal cavity that can cause irritation, inflammation, and erratic absorption.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG-400), sterile, injectable grade

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes or glass vials

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

Step-by-Step Methodology:

  • Dose Formulation (Example Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline):

    • Calculation: For a 5 mg/kg dose in a 10 mL/kg volume, the final concentration is 0.5 mg/mL. To prepare a 2 mL stock, you will need 1 mg of the compound.

    • Weigh 1 mg of this compound into a sterile vial.

    • Add 200 µL of DMSO (10% of the final volume). Vortex or sonicate gently until the compound is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is a critical step.

    • Add 800 µL of PEG-400 (40% of the final volume) and mix thoroughly.

    • Finally, add 1000 µL (1 mL) of sterile 0.9% Saline (50% of the final volume) and mix. The solution should remain clear. If any precipitation or cloudiness occurs, the formulation is not viable and the solvent ratios must be adjusted (e.g., by increasing the organic solvent percentage, though toxicity must be considered).[11]

  • Administration:

    • Restrain the animal according to approved IACUC protocols. For a mouse, this typically involves scruffing to expose the abdomen.

    • Position the animal so its head is tilted slightly downwards.

    • Draw the calculated dose volume into a sterile syringe.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Best Practices and Validation:

    • Tolerance: In a pilot study, administer the vehicle alone to a small group of animals and monitor for any signs of distress or irritation at the injection site for 24-48 hours.

    • Stability: Prepare the final formulation and let it stand at room temperature for the maximum anticipated time between preparation and administration (e.g., 2-4 hours). Visually inspect for any signs of precipitation.

    • IV Adaptation: While this vehicle could theoretically be adapted for IV use, it carries a high risk of the drug precipitating upon contact with blood.[11] IV administration should only be attempted with extensive formulation development, potentially using cyclodextrins or other advanced solubilization techniques, and must be infused very slowly.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • PubMed. (N.A.). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin.[Link]

  • Food and Chemical Toxicology. (1987). Long-term in vivo carcinogenicity study of phenytoin (5,5-diphenylhydantoin) in F344 rats.[Link]

  • PubMed. (N.A.). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives.[Link]

  • ResearchGate. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.[Link]

  • PubMed. (2022). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.[Link]

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?[Link]

  • JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation.[Link]

  • Bioactive Compounds in Health and Disease. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts.[Link]

  • PubChem. (N.A.). (5S)-5-benzylimidazolidine-2,4-dione.[Link]

  • ACP Journals. (N.A.). Acute Intoxication with 5,5-Diphenylhydantoin (Dilantin®) Associated with Impairment of Biotransformation.[Link]

  • PMC. (N.A.). Insoluble drug delivery strategies: review of recent advances and business prospects.[Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents.[Link]

  • PubChem. (N.A.). This compound.[Link]

  • PubMed. (N.A.). Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2,4-dione.[Link]

  • ResearchGate. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.[Link]

  • ScienceDirect. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes.[Link]

  • PMC. (N.A.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.[Link]

  • bepls. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.[Link]

Sources

Large-Scale Synthesis of 5,5-Dibenzylimidazolidine-2,4-dione for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

[Application Notes and Protocols]

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5,5-Dibenzylimidazolidine-2,4-dione, a valuable heterocyclic compound for research in medicinal chemistry and drug development. The protocol detailed herein is based on the well-established Bucherer-Bergs reaction, a robust and efficient one-pot multicomponent synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and safe synthesis.

Introduction

5,5-disubstituted hydantoins, such as this compound, are a critical class of heterocyclic compounds. They serve as key intermediates in the synthesis of non-natural α-amino acids and exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The versatility of the hydantoin scaffold makes it a prime target for the development of compound libraries in drug discovery programs.[1]

The Bucherer-Bergs reaction, first discovered by Bergs and later elaborated by Bucherer, provides a straightforward and efficient method for preparing 5,5-disubstituted hydantoins from ketones or aldehydes.[2][3] This multicomponent reaction involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium carbonate to yield the desired hydantoin.[1][3] This application note details a reliable protocol for the large-scale synthesis of this compound using 1,3-diphenylacetone as the starting ketone.

Reaction Mechanism and Scientific Rationale

The Bucherer-Bergs reaction proceeds through a series of well-established intermediates.[2] The generally accepted mechanism involves the following key steps:

  • Cyanohydrin Formation: The reaction initiates with the addition of a cyanide ion to the carbonyl group of the ketone (1,3-diphenylacetone) to form a cyanohydrin intermediate.[4]

  • Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.[2][4]

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also generated from ammonium carbonate, to form a cyano-containing carbamic acid.[4]

  • Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the final stable 5,5-disubstituted hydantoin product.[4]

The choice of the Bucherer-Bergs reaction for large-scale synthesis is justified by its operational simplicity, the ready availability of starting materials, and the typically crystalline nature of the final products, which simplifies purification.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the large-scale synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecifications
1,3-Diphenylacetone≥98% purity
Sodium Cyanide (NaCN)≥97% purity
Ammonium Carbonate ((NH₄)₂CO₃)≥99% purity
Ethanol (EtOH)200 proof, denatured
Deionized Water (H₂O)
Hydrochloric Acid (HCl)37% (concentrated)
5L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and temperature probe
Heating/Cooling Circulator
Large Buchner Funnel and Filter Flask
Vacuum Pump
pH Meter or pH strips
Standard Laboratory Glassware
Personal Protective Equipment (PPE)See Safety Precautions
Synthesis Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Weigh Reagents: 1,3-Diphenylacetone Sodium Cyanide Ammonium Carbonate charge_reagents Charge Reactor with Ethanol, Water, and Reagents reagents->charge_reagents reactor_setup Set up 5L Jacketed Reactor reactor_setup->charge_reagents heating Heat to 60-70°C and Stir for 24-48h charge_reagents->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring cooling Cool Reaction Mixture to Room Temperature monitoring->cooling Reaction Complete acidification Acidify with Concentrated HCl to pH 2-3 cooling->acidification precipitation Precipitate Forms acidification->precipitation filtration Filter the Crude Product precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry the Final Product under Vacuum recrystallization->drying analysis Characterize by NMR, IR, and Melting Point drying->analysis

Caption: A flowchart illustrating the key stages of the synthesis process.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure all connections are secure.

  • Reagent Preparation: In the reactor, prepare a solution of 1.5 L of ethanol and 1.5 L of deionized water.

  • Charging Reagents: To the solvent mixture, add 500 g of 1,3-diphenylacetone, 350 g of sodium cyanide, and 1000 g of ammonium carbonate.

    • Causality: The use of an aqueous ethanol solvent system is common for the Bucherer-Bergs reaction as it facilitates the dissolution of both the organic ketone and the inorganic salts.[3]

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. Maintain this temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may begin to form.

  • Acidification: Slowly and carefully, add concentrated hydrochloric acid to the reaction mixture with stirring until the pH reaches 2-3. This will cause the product to precipitate out of the solution.

    • Causality: Acidification protonates the hydantoin, reducing its solubility in the aqueous medium and leading to its precipitation.

  • Isolation: Isolate the crude product by vacuum filtration using a large Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80°C until a constant weight is achieved.

Safety Precautions

Extreme caution must be exercised when handling sodium cyanide. Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield.[6][7]

  • Ventilation: All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.[6]

  • Acid Incompatibility: Never allow sodium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[5][8] The acidification step of the work-up must be performed in a fume hood with extreme care.

  • Storage: Store sodium cyanide in a cool, dry, and well-ventilated area, away from acids and water. The container must be tightly sealed.[5][9]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₇H₁₆N₂O₂[10]
Molecular Weight280.32 g/mol [10]
AppearanceWhite to off-white crystalline solid
Melting Point220 °C[11]
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 500 MHz): The expected chemical shifts for the protons on the heterocyclic ring are typically in the range of 5.16 – 5.58 ppm for the C5 proton and 8.86–10.99 ppm for the N-H protons.[12] The benzyl protons will appear in the aromatic region.

  • ¹³C NMR (DMSO-d₆, 126 MHz): The carbonyl carbons (C2 and C4) are expected to appear in the downfield region of the spectrum, typically around 156-175 ppm.[13]

  • FTIR (KBr): Characteristic peaks for the N-H stretching vibrations are expected around 3200-3300 cm⁻¹, and strong C=O stretching vibrations for the two carbonyl groups will be observed in the range of 1700-1780 cm⁻¹.[13]

Applications in Research

This compound and its derivatives are of significant interest in several areas of research:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents with potential anticonvulsant, anti-inflammatory, and antimicrobial activities.[14][15]

  • Organic Synthesis: As a precursor for the synthesis of α,α-disubstituted amino acids, which are valuable building blocks in peptide and protein chemistry.[11]

  • Materials Science: Derivatives of hydantoins have been explored for use in the development of high-temperature stable epoxy resins and in consumer products.[13]

Conclusion

The Bucherer-Bergs reaction provides an effective and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable compound in large quantities for their research needs. The robust nature of this synthesis, coupled with the wide-ranging applications of the product, underscores its importance in the fields of synthetic and medicinal chemistry.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950, 46 (3), 403-470. Available from: [Link]

  • Simonsen, J. L. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021, 26(15), 4545. Available from: [Link]

  • Google Patents. Process for production of hydantoin derivatives.
  • United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. Available from: [Link]

  • ResearchGate. Modified Bucherer—Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Available from: [Link]

  • Chemsrc. Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling. Available from: [Link]

  • University of California, Berkeley. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available from: [Link]

  • ResearchGate. Synthesis of hydantoin derivatives. Available from: [Link]

  • BEPLS. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available from: [Link]

  • Wikipedia. Hydantoin. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of hydantoins. Available from: [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Available from: [Link]

  • ResearchGate. Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Available from: [Link]

  • PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • ResearchGate. New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available from: [Link]

  • Google Patents. 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same.
  • MedCrave online. Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Available from: [Link]

  • PubMed Central. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Available from: [Link]

  • ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

  • ScienceDirect. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Available from: [Link]

  • ResearchGate. The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Available from: [Link]

  • Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and improve your synthetic yield and purity.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis of this compound, primarily via the Bucherer-Bergs reaction, which is a common and efficient method for preparing 5,5-disubstituted hydantoins.[1][2][3]

Question 1: My reaction yield is consistently low. What are the likely causes and how can I optimize it?

Answer:

Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion. For sterically hindered ketones like dibenzyl ketone, longer reaction times are often necessary. For instance, in the synthesis of the structurally similar 5,5-diphenylhydantoin (phenytoin) from benzophenone, extending the reaction time from 10 hours to 90 hours can dramatically increase the yield from as low as 7% to 67%.[2][4] Consider increasing the reflux time and monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is crucial. An excess of cyanide or ammonium carbonate can lead to side reactions. A recommended starting point for the Bucherer-Bergs reaction is a molar ratio of approximately 1:2:2 for the ketone (dibenzyl ketone), potassium cyanide (KCN) or sodium cyanide (NaCN), and ammonium carbonate ((NH₄)₂CO₃).[5][6]

  • Improper pH Control: The pH of the reaction mixture should be maintained in the range of 8-9.[5][6] Ammonium carbonate typically acts as a buffer to maintain this pH.[6] If the medium is too acidic, the formation of the cyanohydrin intermediate is hindered. Conversely, highly alkaline conditions can lead to the degradation of the cyanide salt.[5][6]

  • Inadequate Temperature: The reaction generally requires heating to proceed at a reasonable rate. Refluxing the mixture in an aqueous ethanol solution, typically between 60-70°C, is a common practice.[2] For less reactive ketones, a higher temperature of around 110°C in a sealed vessel might be necessary to improve yields.[2]

  • Poor Solubility of Starting Material: Dibenzyl ketone has limited solubility in aqueous ethanol. To address this, you can try using a co-solvent like dimethylformamide (DMF) or acetamide, which has been shown to be effective in cases where starting materials have poor solubility.[2] Alternatively, increasing the proportion of ethanol in the solvent mixture can also help.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC) start->check_completion extend_time Increase Reaction Time (e.g., up to 90h) check_completion->extend_time Incomplete check_stoichiometry Verify Reagent Ratios (Ketone:KCN:(NH₄)₂CO₃ ≈ 1:2:2) check_completion->check_stoichiometry Complete re_evaluate Re-evaluate Yield extend_time->re_evaluate adjust_stoichiometry Adjust Reagent Quantities check_stoichiometry->adjust_stoichiometry Incorrect check_temp_ph Check Temperature and pH (Reflux at 60-70°C, pH 8-9) check_stoichiometry->check_temp_ph Correct adjust_stoichiometry->re_evaluate adjust_conditions Increase Temperature or Use Sealed Vessel check_temp_ph->adjust_conditions Suboptimal check_solubility Assess Solubility of Dibenzyl Ketone check_temp_ph->check_solubility Optimal adjust_conditions->re_evaluate modify_solvent Use Co-solvent (DMF, Acetamide) or Increase Ethanol Ratio check_solubility->modify_solvent Poor check_solubility->re_evaluate Good modify_solvent->re_evaluate

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of an oily byproduct that is difficult to crystallize. What could it be and how can I purify my product?

Answer:

The formation of oily byproducts is a common issue. This can be due to several factors:

  • Incomplete Cyclization: The aminonitrile or ureido intermediate may not have fully cyclized to form the desired hydantoin. These intermediates are often less crystalline than the final product.

  • Side Reactions: The presence of excess cyanide can lead to the formation of other side products.

  • Decomposition: At excessively high temperatures or prolonged reaction times, decomposition of the product or intermediates can occur.

Purification Strategy:

  • Initial Workup: After the reaction, pour the mixture into cold water to precipitate the crude product.[7] If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

  • Acidification: The desired hydantoin product is typically precipitated by acidifying the filtrate with a strong acid, such as hydrochloric acid (HCl), to a pH below 2.[8]

  • Recrystallization: The most effective method for purifying this compound is recrystallization. Ethanol or a mixture of ethanol and water is commonly used.[7][9] Dissolve the crude product in hot ethanol and slowly add water until the solution becomes turbid. Then, allow it to cool slowly to form pure crystals.

  • Solvent Wash: Washing the filtered crude product with a small amount of cold 50% ethanol can help remove some of the more soluble impurities before recrystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Bucherer-Bergs reaction for the synthesis of this compound?

A1: The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key steps:[1][5][10]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of dibenzyl ketone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also from ammonium carbonate, to form a cyano-containing carbamic acid.

  • Intramolecular Cyclization: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement: This intermediate rearranges to the final, more stable this compound product.

bucherer_bergs_mechanism ketone Dibenzyl Ketone cyanohydrin Cyanohydrin ketone->cyanohydrin + CN⁻ cyanide CN⁻ aminonitrile Aminonitrile cyanohydrin->aminonitrile + NH₃ ammonia NH₃ carbamic_acid Carbamic Acid aminonitrile->carbamic_acid + CO₂ co2 CO₂ cyclization Intramolecular Cyclization carbamic_acid->cyclization intermediate 5-Imino-oxazolidin-2-one cyclization->intermediate rearrangement Rearrangement intermediate->rearrangement hydantoin This compound rearrangement->hydantoin

Caption: Mechanism of the Bucherer-Bergs reaction.

Q2: Are there alternative synthetic routes to the Bucherer-Bergs reaction for preparing 5,5-disubstituted hydantoins?

A2: Yes, several other methods exist, although the Bucherer-Bergs reaction is often the most convenient.[2][3]

  • Biltz Synthesis: This method involves the condensation of an α-dicarbonyl compound (like benzil for phenytoin synthesis) with urea.[2] While effective for 5,5-diarylhydantoins, it requires the corresponding α-dicarbonyl precursor to dibenzyl ketone, which may not be readily available.

  • Urech Hydantoin Synthesis: This route involves the reaction of an α-amino acid with potassium cyanate.[11][12] To synthesize this compound via this method, the corresponding α-amino acid with two benzyl groups at the α-position would be required, which is a complex starting material to synthesize.

  • Read-Type Reaction: This involves the reaction of amino acids or their corresponding nitriles with inorganic isocyanates.[2] Similar to the Urech synthesis, this would necessitate a specialized starting material.

For the synthesis of this compound, the Bucherer-Bergs reaction starting from the commercially available dibenzyl ketone is generally the most practical approach.

Q3: What are the key safety precautions to take during this synthesis?

A3: The Bucherer-Bergs reaction involves highly toxic reagents, and strict safety protocols must be followed.

  • Cyanide Salts: Potassium cyanide (KCN) and sodium cyanide (NaCN) are extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acidification: The acidification step to precipitate the product will generate hydrogen cyanide (HCN) gas, which is highly poisonous. This step must be performed in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following your institution's hazardous waste disposal procedures.

Summary of Optimized Reaction Parameters

The following table provides a summary of recommended parameters for optimizing the synthesis of this compound based on the Bucherer-Bergs reaction and analogies with similar syntheses.

ParameterRecommended RangeRationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 2 : 2Balances reactivity and minimizes side reactions.[5][6]
Temperature 60 - 110 °CLower end for initial trials, higher end for improved yield with less reactive ketones.[2]
Reaction Time 24 - 90 hoursLonger times may be needed for sterically hindered ketones.[2][4]
pH 8 - 9Optimal for cyanohydrin formation and stability of reagents.[5][6]
Solvent Aqueous EthanolA co-solvent like DMF or acetamide can be added for poorly soluble starting materials.[2]

References

  • Benchchem. The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins.
  • Ware, E. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
  • Slideshare. Practical Experiment 5: Phenytoin.
  • YouTube. Synthesis of Phenytoin from Benzil. (2021-04-28).
  • Scribd. Synthesis of Phenytoin From Benzil and Urea - Labmonk | PDF.
  • PrepChem.com. Synthesis of Phenytoin from Benzil and Urea.
  • Pharmacy Infoline. Synthesis of Phenytoin from Benzil by Microwave Irradiation.
  • Alfa Chemistry. Bucherer-Bergs Reaction.
  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia. (2021-07-28).
  • Benchchem. "troubleshooting guide for Bucherer-Bergs hydantoin synthesis".
  • bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023-05-22).
  • Study.com. Synthesis of Hydantoin & Its Derivatives.
  • Synthesis and Characterization of Amino Acid-Derived Hydantoins.
  • Benchchem. "managing side reactions in the synthesis of 5-substituted hydantoins".
  • Cambridge University Press. Bucherer-Bergs Reaction.

Sources

Technical Support Center: Purification of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,5-Dibenzylimidazolidine-2,4-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Understanding the Challenges: Why Can Purifying this compound Be Difficult?

The purification of this compound, also known as 5,5-dibenzylhydantoin, presents several challenges stemming from its synthesis and inherent chemical properties. A primary synthetic route is the Bucherer-Bergs reaction, which involves the reaction of a ketone (in this case, 1,3-diphenylacetone) with potassium cyanide and ammonium carbonate.[1][2][3][4] This multicomponent reaction, while efficient, can lead to a variety of impurities.

Common Purification Hurdles:

  • Removal of Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-diphenylacetone, urea (from the decomposition of ammonium carbonate), and cyanide salts in the crude product.

  • By-product Formation: The mechanism of the Bucherer-Bergs reaction involves the formation of intermediate species such as aminonitriles and cyanohydrins.[4] Incomplete cyclization or side reactions can result in these and other by-products contaminating the final product.

  • Structural Similarity of Impurities: Some by-products may have similar polarities and solubilities to the desired this compound, making separation by simple recrystallization challenging.

  • Hydrolytic Instability: The imidazolidine-2,4-dione (hydantoin) ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding α,α-dibenzyl-α-ureidoacetic acid.[5][6] This degradation pathway can complicate purification, especially when using basic reagents or during prolonged heating in aqueous solutions.

  • Solubility Profile: Finding an ideal single solvent for recrystallization can be difficult. The compound may be sparingly soluble in common solvents at room temperature, requiring large volumes for dissolution at elevated temperatures, which can lead to low recovery.

II. Troubleshooting Guide: A-to-Z Purification Solutions

This section provides a systematic approach to troubleshooting common purification problems.

A. Problem: Low Purity After Single-Solvent Recrystallization

Scenario: You have performed a recrystallization from a single solvent (e.g., ethanol), but TLC or NMR analysis still shows the presence of significant impurities.

Troubleshooting Workflow:

purification_troubleshooting start Low Purity After Recrystallization q1 Is the main impurity more or less polar than the product? start->q1 more_polar Impurity is MORE polar q1->more_polar More Polar less_polar Impurity is LESS polar q1->less_polar Less Polar solution1 Solution 1: Hot Filtration (If impurity is insoluble at high temp) more_polar->solution1 solution2 Solution 2: Solvent Pair Recrystallization (e.g., Ethanol/Water, Acetone/Hexane) more_polar->solution2 sub_q1 Is the product acidic? more_polar->sub_q1 less_polar->solution2 solution4 Solution 4: Column Chromatography less_polar->solution4 less_polar->sub_q1 solution3 Solution 3: Acid-Base Extraction sub_q1->solution3 Yes

Caption: Troubleshooting workflow for low purity.

Detailed Solutions:

  • Hot Filtration: If the impurity is significantly less soluble than your product in the hot recrystallization solvent, it can be removed by hot filtration. Dissolve the crude product in the minimum amount of boiling solvent and quickly filter the hot solution to remove the insoluble impurity. Allow the filtrate to cool and crystallize.

  • Solvent Pair Recrystallization: This technique is effective when a single solvent does not provide adequate separation.

    • Principle: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The desired compound should then crystallize out upon cooling, leaving the more soluble impurities in the mother liquor.

    • Recommended Solvent Pairs:

      • Ethanol/Water

      • Acetone/Hexane

      • Dichloromethane/Hexane

  • Acid-Base Extraction: This is a powerful technique for separating acidic compounds from neutral or basic impurities. The imide protons of the hydantoin ring are weakly acidic and can be deprotonated by a suitable base.

    • Protocol: See the detailed protocol in Section IV.

  • Column Chromatography: If recrystallization and extraction methods fail to provide the desired purity, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present. Monitor the separation by TLC.

B. Problem: Oiling Out During Recrystallization

Scenario: Instead of forming crystals upon cooling, your product separates as an oil.

Potential Causes and Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the mixture, leading to the formation of an oil.

  • Solution is Too Concentrated: The solution may be supersaturated to a degree that favors oil formation over crystallization.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for an ordered crystal lattice to form.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

C. Problem: Poor Recovery After Recrystallization

Scenario: You have obtained a pure product, but the yield is very low.

Potential Causes and Solutions:

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.

  • Premature Crystallization During Hot Filtration: If the product crystallizes in the funnel during hot filtration, it will be lost.

  • Incomplete Precipitation: The cooling time may have been insufficient to allow for complete crystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Preheat Filtration Apparatus: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.

  • Extended Cooling: Ensure the solution is allowed to cool for an adequate amount of time. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes.

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover additional product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol is a commonly reported and effective solvent for the recrystallization of 5,5-disubstituted hydantoins.[7][8] However, the ideal solvent can depend on the specific impurities present. A solvent screening is recommended to identify the optimal choice.

Solvent Selection Guide:

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Good starting point. Often provides good crystal formation.
MethanolPolar Protic65Similar to ethanol, but lower boiling point may be advantageous.
AcetonePolar Aprotic56Good solvent for many organic compounds, often used in solvent pairs.
Ethyl AcetateModerately Polar77Can be a good choice, especially for removing non-polar impurities.
TolueneNon-polar111May be useful for removing highly polar impurities.
HexaneNon-polar69Typically used as a "poor" solvent in a solvent pair.

Data sourced from various chemical property databases.[9][10][11][12][13]

Q2: How can I remove colored impurities from my product?

A2: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q3: My product appears to be degrading during purification. What could be the cause?

A3: this compound can be susceptible to hydrolysis, especially in the presence of strong bases or prolonged heating in aqueous solutions.[5][6] If you suspect degradation, avoid using strongly basic conditions and minimize the time the compound is heated in solution.

Q4: Can I use acid-base extraction to purify my compound?

A4: Yes, acid-base extraction is a highly effective method for purifying this compound.[7][14][15][16] The imide protons on the hydantoin ring are weakly acidic and can be deprotonated with a suitable base to form a water-soluble salt. This allows for the separation from neutral organic impurities.

acid_base_extraction start Crude Product (in Organic Solvent) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate Separate Layers add_base->separate aqueous_layer Aqueous Layer (Hydantoin Salt) separate->aqueous_layer organic_layer Organic Layer (Neutral Impurities) separate->organic_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Acid-base extraction workflow.

IV. Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.

  • Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (top) layer, while neutral impurities will remain in the organic (bottom) layer. Drain the organic layer and set it aside.

  • Washing (Optional): To remove any remaining neutral impurities from the aqueous layer, add a fresh portion of the organic solvent, shake, and separate the layers. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (check with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.

V. References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Acid-Base Extraction. University of California, Los Angeles. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-base extraction. Bionity. [Link]

  • Process for the hydrolysis of hydantoins. Google Patents.

  • Hydantoin. Wikipedia. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. [Link]

  • Screening analysis by TLC. Survey of Chemical Substances in Consumer Products. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. [Link]

  • 5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Polarity of Solvents. California State University, Dominguez Hills. [Link]

  • The best solvant for for dipeptide recrystallization?. ResearchGate. [Link]

  • Solvent Boiling Point Chart. BRANDTECH Scientific. [Link]

Sources

troubleshooting 5,5-Dibenzylimidazolidine-2,4-dione solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,5-Dibenzylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to this compound

This compound is a heterocyclic compound with a hydantoin core. Its structure, characterized by two benzyl groups at the 5-position, contributes to its significant lipophilicity, which can present challenges in achieving desired concentrations in aqueous solutions for biological assays. Understanding the physicochemical properties of this molecule is key to overcoming these solubility hurdles.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₂
Molecular Weight280.32 g/mol
XLogP32.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on its chemical structure, this compound is a lipophilic molecule and is expected to have poor solubility in water. For initial dissolution, polar aprotic solvents are recommended.

  • Dimethyl sulfoxide (DMSO) is an excellent starting choice. It is a powerful solvent capable of dissolving a wide range of organic compounds.[1]

  • Ethanol and Methanol: These polar protic solvents can also be effective, particularly with the application of heat. For structurally related compounds like thiazolidine-2,4-dione derivatives, ethanol is often used for recrystallization, indicating good solubility at elevated temperatures.[2][3]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer for a biological assay. What should I do?

A2: This is a common issue when working with lipophilic compounds. The precipitation occurs because the compound is no longer soluble when the concentration of the organic solvent is diluted in the aqueous buffer. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in the final solution: While many cell-based assays are sensitive to DMSO, some can tolerate concentrations up to 0.5-1%. Check the tolerance of your specific cell line or assay.

  • Use a co-solvent: A mixture of solvents can sometimes maintain solubility better than a single solvent upon dilution.

  • Prepare a more concentrated stock solution in DMSO: This allows for a smaller volume to be added to the aqueous buffer, keeping the final DMSO concentration lower.

Q3: Can I use heat to help dissolve this compound?

A3: Yes, gentle heating can significantly improve the solubility of this compound in solvents like ethanol and methanol. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. It is recommended to heat the solution in a sealed vial to prevent solvent evaporation.

Q4: How does pH affect the solubility of this compound?

A4: The imidazolidine-2,4-dione ring contains two amide protons that can be deprotonated under basic conditions. Increasing the pH of the solution can ionize the molecule, which may increase its aqueous solubility. However, the stability of the compound at high pH should be experimentally verified.

Troubleshooting Guides

Issue 1: The compound will not dissolve in the chosen solvent.

This guide provides a systematic approach to finding a suitable solvent system for this compound.

G A Start: Undissolved Compound B Try dissolving in DMSO at room temperature. A->B C Does it dissolve? B->C D Try gentle heating (40-50°C) with vortexing. C->D No G Success: Compound Dissolved. C->G Yes E Does it dissolve? D->E F Try a co-solvent system (e.g., DMSO/Ethanol). E->F No E->G Yes F->G Partially/Yes H Consider alternative solvents (e.g., DMF, Dioxane). Consult safety data sheets. F->H No

Caption: Troubleshooting workflow for initial dissolution.

Issue 2: Precipitation upon addition to aqueous media.

This workflow addresses the common problem of compound precipitation when transferring from a stock solution to an aqueous buffer.

G A Start: Precipitation in Aqueous Buffer B Is the final DMSO concentration <0.5%? A->B C Lower the final compound concentration. B->C No H Prepare a more concentrated stock in DMSO to minimize transfer volume. B->H Yes D Does precipitation still occur? C->D E Increase the final DMSO concentration (if tolerated by the assay). D->E Yes F Success: Soluble in Assay. D->F No E->F If successful G Consider formulation with solubilizing agents (e.g., cyclodextrins, surfactants). Requires experimental validation. E->G If not tolerated H->A

Caption: Workflow for addressing precipitation in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 2.80 mg of this compound (MW = 280.32 g/mol ).

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes at room temperature. If the compound does not fully dissolve, gently warm the vial to 40-50°C in a water bath for 5-10 minutes, with intermittent vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C. Before each use, thaw the solution and bring it to room temperature.

Protocol 2: Recrystallization from Ethanol

This protocol is for purifying the compound and can also provide insights into its solubility characteristics.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the compound is fully dissolved. Add more ethanol in small portions if necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Crystal formation should occur as the solution cools. To maximize yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2013, 1-7. Retrieved from [Link]

  • Pattan, S. R., Kekare, P., Dighe, N., & Patil, A. (n.d.). Synthesis of 5-benzylidine 2,4-thiazolidinedione. Figure 4. Synthesis of 5-(4-Chlorosulfonyl benzylidene)-2, 4-thiazolidenedione. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5,5-Dibenzylimidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields, greater purity, and more consistent results in your experiments.

Introduction to the Synthesis

This compound, a hydantoin derivative, is typically synthesized via the Bucherer-Bergs reaction .[1] This robust and versatile multicomponent reaction is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of the hydantoin core from a ketone (or aldehyde), a cyanide source, and ammonium carbonate.[2][3] The starting material for this specific synthesis is 1,3-diphenylacetone (dibenzyl ketone).

Understanding the nuances of the Bucherer-Bergs reaction is critical for optimization. It involves a sequence of equilibria and kinetic steps, each sensitive to reaction parameters such as temperature, pH, stoichiometry, and solvent. This guide will deconstruct these factors to provide actionable solutions to common laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Bucherer-Bergs reaction for synthesizing this compound?

The reaction proceeds through several key stages, starting from dibenzyl ketone.[4][5]

  • Cyanohydrin Formation: The ketone reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin intermediate.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (generated in situ from ammonium carbonate) to produce an α-aminonitrile.[6]

  • Carbamic Acid Formation: The aminonitrile's nitrogen atom performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid.[7]

  • Intramolecular Cyclization: The carbamic acid undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate finally rearranges to the more thermodynamically stable this compound product.[5][8]

Bucherer_Bergs_Mechanism Start Dibenzyl Ketone + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + CN- Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 - H2O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 Cyclization 5-Imino-oxazolidin-2-one CarbamicAcid->Cyclization Intramolecular Cyclization Product This compound Cyclization->Product Rearrangement

Caption: Mechanism of the Bucherer-Bergs Reaction.

Q2: What are the critical roles of each reagent in the synthesis?

  • Dibenzyl Ketone: This is the substrate that provides the C5-disubstituted carbon backbone of the final hydantoin product.

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): This reagent is the source of the nucleophilic cyanide ion (CN⁻), which is essential for the initial formation of the cyanohydrin intermediate.[4] In some cases, KCN may provide higher yields than NaCN.[9]

  • Ammonium Carbonate ((NH₄)₂CO₃): This is a multifunctional reagent. It thermally decomposes to provide both the ammonia (NH₃) and carbon dioxide (CO₂) required for the construction of the hydantoin ring.[10] Crucially, it also acts as a buffer to maintain the optimal reaction pH (around 8-9).[6][11]

Q3: What are the recommended solvents and temperature ranges?

A mixture of aqueous ethanol is the most common solvent system, as it helps to solubilize both the organic ketone and the inorganic salts.[1] Typically, a 50-60% aqueous ethanol solution is effective.[12][13] The reaction is generally heated to reflux, with temperatures ranging from 60°C to 100°C to ensure an efficient reaction rate.[1][6][11] For substrates with poor solubility, alternative solvents like propylene glycol or melted acetamide have been used, sometimes in a sealed vessel to achieve higher temperatures and prevent the loss of volatile components.[9][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckStoichiometry Verify Reagent Stoichiometry (Ketone:KCN:(NH4)2CO3) ~1 : 2-3 : 4-6 Start->CheckStoichiometry CheckTemp Is Reaction Temperature Sufficient? (Reflux, 80-100°C) Start->CheckTemp CheckpH Is pH in Optimal Range? (pH 8-9) Start->CheckpH CheckSolubility Is Substrate Fully Solubilized? Start->CheckSolubility Sol_Stoichiometry Adjust to optimal molar ratio. Excess (NH4)2CO3 can drive equilibrium. CheckStoichiometry->Sol_Stoichiometry If No Sol_Temp Increase temperature to reflux. Consider a sealed vessel for higher temps (110°C). CheckTemp->Sol_Temp If No Sol_pH Ammonium carbonate acts as a buffer. Ensure sufficient amount is used. CheckpH->Sol_pH If No Sol_Solubility Increase proportion of co-solvent (EtOH). Consider alternative solvents (e.g., acetamide). CheckSolubility->Sol_Solubility If No

Caption: Troubleshooting workflow for low yield issues.

Problem 1: My reaction yield is very low or I've isolated no product.

  • Potential Cause 1: Incorrect Reagent Stoichiometry.

    • Explanation: The Bucherer-Bergs reaction is an equilibrium-driven process. The molar ratios of the reactants are crucial for pushing the reaction towards the product.

    • Solution: A common and effective molar ratio is approximately 1:2:4 to 1:3:6 for the ketone:cyanide:(NH₄)₂CO₃.[12] Using an excess of ammonium carbonate and cyanide helps to ensure the complete conversion of the starting ketone. Verify the purity and hydration state of your reagents before weighing.

  • Potential Cause 2: Suboptimal Reaction Temperature and Pressure.

    • Explanation: Insufficient thermal energy can lead to a very slow reaction rate. Furthermore, the in situ generation of ammonia and carbon dioxide from ammonium carbonate is temperature-dependent. At atmospheric pressure, these crucial reactants can escape the reaction vessel, stalling the synthesis.

    • Solution: Ensure the reaction mixture is heated to a steady reflux (typically 80-100°C in aqueous ethanol).[11] If yields remain low, consider performing the reaction in a sealed pressure vessel or a steel bomb. This prevents the loss of volatile NH₃ and CO₂, increasing their effective concentration and driving the reaction forward. Heating to 110°C in a closed system has been shown to significantly improve yields for less reactive ketones.[9][12]

  • Potential Cause 3: Poor Substrate Solubility.

    • Explanation: Dibenzyl ketone has limited solubility in highly aqueous media. If the substrate is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be severely limited by mass transfer between phases.

    • Solution: Ensure vigorous stirring throughout the reaction. You can try increasing the proportion of ethanol in the solvent mixture. For particularly stubborn cases, consider alternative solvents like formamide or dimethylformamide (DMF).[9] A continuous-flow setup using a biphasic system (e.g., ethyl acetate and a saturated aqueous solution of reagents) can also be highly effective for poorly soluble substrates by maximizing the interfacial area.[10][14]

Problem 2: My final product is contaminated with significant impurities.

  • Potential Cause 1: Incomplete Reaction.

    • Explanation: The most common impurity is often unreacted dibenzyl ketone. This occurs if the reaction is not allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC.[15] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane. If starting material is still present after several hours, consider extending the reaction time. For sterically hindered or electron-deficient ketones, reaction times of 24 hours or longer may be necessary.[12]

  • Potential Cause 2: Formation of Side Products.

    • Explanation: Under harsh conditions, polymerization or other side reactions can occur.[13] While the Bucherer-Bergs reaction is generally clean, these issues can arise.

    • Solution: The primary method for removing impurities is recrystallization.[12] A mixture of ethanol and water is an excellent choice for recrystallizing hydantoins. Dissolve the crude product in hot ethanol and slowly add hot water until the solution becomes turbid. Then, allow it to cool slowly to form pure crystals. Acidifying the reaction mixture during workup is also a critical purification step, as it precipitates the hydantoin product while leaving many basic or water-soluble impurities in the filtrate.[6]

Quantitative Data Summary

ParameterRecommended RangeRationale & Notes
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : 2-3 : 4-6Excess cyanide and carbonate drive the equilibrium towards product formation.[6][12]
Temperature 80 - 110 °CLower end for standard reflux; higher end for sealed vessels to increase rate and retain volatiles.[11][12]
Solvent System 50-75% Aqueous EthanolBalances solubility of organic ketone and inorganic salts.[1][13]
pH ~8 - 9Maintained by the ammonium carbonate buffer system. Critical for cyanohydrin formation.[6][11]
Reaction Time 4 - 24 hoursSubstrate dependent. Monitor by TLC/HPLC for completion.[12]
Typical Yield 60 - 90%Highly dependent on substrate reactivity and optimization of conditions.[12]

Detailed Experimental Protocol

Synthesis of this compound via Bucherer-Bergs Reaction

Materials and Reagents:

  • 1,3-Diphenylacetone (Dibenzyl ketone)

  • Potassium Cyanide (KCN) (EXTREME CAUTION: Highly Toxic!)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1,3-diphenylacetone (10.5 g, 50 mmol), potassium cyanide (9.8 g, 150 mmol, 3 equiv), and ammonium carbonate (24.0 g, 250 mmol, 5 equiv). (Safety Note: Handle KCN in a fume hood with appropriate personal protective equipment. Have a cyanide antidote kit available and be trained in its use).

  • Solvent Addition: Add 75 mL of 95% ethanol and 50 mL of deionized water to the flask.

  • Reflux: Place the flask in a heating mantle or pre-heated oil bath. Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. The initial suspension should gradually become more homogeneous as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to reflux for 12-18 hours. Monitor the disappearance of the starting ketone using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup - Cooling and Filtration: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice-water bath for 30 minutes.

  • Workup - Acidification: Slowly and carefully acidify the cold reaction mixture to pH ~2 by adding concentrated HCl dropwise with stirring in a fume hood. (CAUTION: Acidification of a cyanide-containing solution will generate highly toxic HCN gas. This step MUST be performed in a well-ventilated fume hood). Acidification will cause the desired product to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of boiling ethanol, then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C to a constant weight.

References

  • BenchChem. (2025). The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins.
  • Nógrádi, M. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(8), 1837. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem Technical Support.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Pharmapproach. (n.d.). Bucherer-Bergs Reaction. Pharmapproach.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • All about Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube. [Link]

  • BenchChem. (2025). Managing side reactions in the synthesis of 5-substituted hydantoins. BenchChem Technical Support.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • BenchChem. (2025). Minimizing impurities in H-DL-Phe(4-Me)-OH peptide synthesis. BenchChem Technical Support.
  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Imidazolidine-2,4-dione Synthesis. BenchChem Technical Support.

Sources

Technical Support Center: 5,5-Dibenzylimidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction to this compound Synthesis

This compound, a hydantoin derivative, is a valuable scaffold in medicinal chemistry. The most common and efficient method for its synthesis is the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction involves the condensation of a ketone (dibenzyl ketone) with a cyanide source (like potassium or sodium cyanide) and ammonium carbonate.[4] While seemingly straightforward, this reaction is susceptible to various side reactions that can lead to a range of byproducts, complicating purification and reducing overall yield.

This guide will dissect the critical parameters of the Bucherer-Bergs synthesis of this compound, providing a framework for identifying and mitigating the formation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Bucherer-Bergs reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Prolonging the reaction time or increasing the temperature can often improve yields. For instance, in the synthesis of the related compound phenytoin from benzophenone, increasing the reaction time from 10 hours to 90 hours significantly boosted the yield from 7% to 67%.[1] Heating the reaction mixture in a sealed vessel to 110°C can further enhance the yield to 75% by retaining volatile components.[1]

  • Reagent Purity and Stoichiometry:

    • Dibenzyl Ketone: Ensure the starting ketone is of high purity. Impurities can lead to unwanted side reactions.

    • Cyanide Source: Potassium cyanide (KCN) has been shown to give higher yields (91-96%) compared to sodium cyanide (NaCN) in some hydantoin syntheses.[1]

    • Ammonium Carbonate: Use fresh, high-quality ammonium carbonate. Old or improperly stored reagent may have decomposed, leading to a lower effective concentration of ammonia and carbon dioxide.

    • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of cyanide or ammonium carbonate can sometimes be beneficial, but significant deviations can promote side reactions.

  • Reaction Conditions:

    • Solvent: A mixture of ethanol and water (typically 50-60% ethanol) is a common solvent system.[2] For less reactive ketones, higher boiling point solvents like propylene glycol or molten acetamide have been used to achieve higher yields.[1]

    • Temperature: The reaction is typically run at elevated temperatures (e.g., 60-110°C).[1][4] Optimization of the temperature is crucial; too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote decomposition and byproduct formation.

    • pH: The reaction is base-catalyzed. Maintaining a pH of approximately 8-9 is optimal.[4] Ammonium carbonate acts as a buffer in this range. Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the key cyanohydrin intermediate.[4]

Q2: I am observing a significant amount of an insoluble byproduct in my reaction mixture. What could it be and how do I prevent its formation?

A2: The formation of insoluble byproducts is a common issue. A likely culprit is the self-condensation of dibenzyl ketone under the basic reaction conditions. Another possibility is the formation of polymeric materials.

  • Identification: Characterize the byproduct using techniques like FTIR, NMR, and Mass Spectrometry to understand its structure. This will provide valuable clues about the side reaction pathway.

  • Prevention:

    • Controlled Addition of Base: If using a strong base in addition to ammonium carbonate, add it slowly and at a controlled temperature to minimize side reactions of the ketone.

    • Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization and condensation reactions.

    • Work-up Procedure: A filtration step after the reaction and before acidification can sometimes remove insoluble byproducts.[5]

Q3: My final product is difficult to purify, suggesting the presence of closely related impurities. What are the potential byproducts and how can I minimize them?

A3: Byproducts in the Bucherer-Bergs reaction often arise from side reactions of the key intermediates, such as the aminonitrile and the cyanohydrin.[2][4]

  • Potential Byproducts:

    • Unreacted Dibenzyl Ketone: Can be carried through the work-up.

    • Dibenzyl Ketone Cyanohydrin: The initial intermediate may not fully convert to the aminonitrile.

    • α-Aminonitrile: This intermediate may not fully cyclize to the hydantoin.

    • Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions during work-up, leading to the corresponding amino acid or its derivatives.[2]

    • Products from Impurities in Starting Materials: For example, biuret, a common impurity in urea (a component of ammonium carbonate), can potentially participate in side reactions.[6]

  • Minimization Strategies:

    • Strict pH Control: As mentioned, maintaining a pH of 8-9 is crucial to favor the desired reaction pathway.[4]

    • Optimized Reaction Time and Temperature: Ensure the reaction proceeds to completion to consume the intermediates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Careful Work-up: After the reaction, acidification with a strong acid like HCl is necessary to precipitate the hydantoin product.[4] Perform this step at a controlled temperature (e.g., in an ice bath) to minimize hydrolysis of the product.

    • Recrystallization: The crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures.[4][5] This is often effective at removing closely related impurities.

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanism is key to controlling byproduct formation. The Bucherer-Bergs reaction proceeds through several key intermediates.

Bucherer_Bergs_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Byproducts Ketone Dibenzyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile α-Aminonitrile Intermediate Byproduct1 Ketone Self-Condensation Products Ketone->Byproduct1 Base Cyanohydrin->Aminonitrile + NH₃ Hydantoin This compound Aminonitrile->Hydantoin + CO₂, H₂O (Intramolecular Cyclization) Byproduct3 Unreacted Intermediates Aminonitrile->Byproduct3 Byproduct2 Hydrolysis Products (e.g., Amino Acid) Hydantoin->Byproduct2 Strong Acid/Base (Work-up) Synthesis_Workflow Start Combine Reactants: Dibenzyl Ketone, KCN, (NH₄)₂CO₃ AddSolvent Add Ethanol/Water Solvent Start->AddSolvent Reflux Heat to Reflux (80-90°C) Monitor by TLC AddSolvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter (Optional) to Remove Insolubles Cool->Filter Acidify Acidify with HCl to Precipitate Product Filter->Acidify Isolate Isolate by Vacuum Filtration Acidify->Isolate Wash Wash with Cold Water Isolate->Wash Dry Dry in Vacuum Oven Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize End Pure this compound Recrystallize->End

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the purity of the final product and to identify any potential byproducts, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups of the hydantoin ring (e.g., C=O and N-H stretches).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

By implementing the strategies and protocols outlined in this guide, researchers can significantly improve the outcome of their this compound synthesis, leading to higher yields and purer products for their drug discovery and development efforts.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. (2023). Retrieved from [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY - Semantic Scholar. (n.d.). Retrieved from [Link]

  • New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities - ResearchGate. (2019). Retrieved from [Link]

  • This compound | C17H16N2O2 | CID 234092 - PubChem. (n.d.). Retrieved from [Link]

  • Urea - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5,5-Dibenzylimidazolidine-2,4-dione. This guide is structured to offer direct, actionable solutions to common problems in a question-and-answer format, alongside frequently asked questions for a broader understanding of the crystallization process for this class of compounds.

Troubleshooting Guide: Addressing Specific Crystallization Issues

This section is designed to address the most common and frustrating issues encountered during the crystallization of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: The compound "oils out" instead of crystallizing.

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil or a sticky gum. How can I induce crystal formation?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly supersaturated at a temperature above its melting point in the solvent system, or when significant impurities are present, which can depress the melting point of the mixture.[1][2]

The primary goal is to slow down the rate of supersaturation and ensure that the solution becomes saturated at a temperature below the compound's melting point in the chosen solvent.

  • Re-dissolution and Dilution: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional fresh, hot solvent (10-20% of the original volume) to decrease the supersaturation level.[1]

  • Solvent System Modification:

    • Single Solvent: If using a single solvent, the issue might be that the compound is too soluble. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Mixed Solvent System: This is often the most effective solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol, acetone). Then, while the solution is hot, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water, hexane) dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of the "good" solvent back until the solution is clear again. This brings the solution closer to its saturation point at a higher temperature, promoting slower crystallization upon cooling.[3][4]

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out.[1] Ensure the flask is allowed to cool to room temperature slowly on a benchtop, insulated from cold surfaces. Once at room temperature, cooling can be gradually continued in a refrigerator and then a freezer.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a single seed crystal to the supersaturated solution just as it begins to cool. This provides a template for crystal growth.

  • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create microscopic imperfections that serve as nucleation sites.[3]

Issue 2: No crystals form, even after extended cooling.

Question: My solution of this compound has been cooling for a long time, and it remains clear. What steps can I take to initiate crystallization?

Answer: The failure of a compound to crystallize from a solution that is presumed to be supersaturated can be due to several factors, including insufficient concentration, the presence of soluble impurities that inhibit nucleation, or kinetic barriers to crystal formation.[3]

The objective is to increase the concentration of the solute to a supersaturated state and/or to overcome the kinetic barrier to nucleation.

  • Increase Concentration:

    • Solvent Evaporation: Gently heat the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much, which could lead to rapid, impure precipitation. A slow stream of air or nitrogen over the surface of the solution at room temperature can also be effective.

    • Addition of an Anti-solvent: If using a single "good" solvent, slowly add a "poor" anti-solvent (in which the compound is insoluble but miscible with the primary solvent) until turbidity is observed. Then, add a minimal amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[3]

  • Induce Nucleation:

    • Seeding: Introduce a seed crystal of pure this compound.

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[3]

  • Drastic Cooling (Shock Cooling): As a last resort, place the solution in a dry ice/acetone bath for a short period. This can sometimes induce the formation of a small amount of solid, which can then be used to seed a new, more controlled crystallization. Note that this initial solid may be amorphous or impure.

Issue 3: The resulting crystals are very fine, like a powder, or are discolored.

Question: I managed to get crystals, but they are either a fine powder with low purity or have a noticeable color. How can I obtain larger, purer crystals?

Answer: The formation of fine powders is often a result of rapid crystallization from a highly supersaturated solution.[1] Discoloration indicates the presence of impurities that have been incorporated into the crystal lattice or are adsorbed onto the crystal surface.[5][6]

The key is to slow down the crystal growth process to allow for the selective incorporation of the desired molecules into the lattice and the exclusion of impurities. For colored impurities, an adsorbent may be necessary.

  • Slower Cooling: As detailed in the "oiling out" section, ensure a slow and gradual cooling process.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure that crystallization begins at a lower temperature, where the solubility is lower and the rate of crystal growth is slower.[1]

  • Decolorization: If the crude material or the hot solution is colored, this is due to impurities.

    • After dissolving the crude compound in the hot solvent, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip for every 100 mL of solvent).

    • Gently swirl the flask and then heat it back to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal. The resulting solution should be colorless. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[1]

  • Recrystallization: A second crystallization of the obtained solid is often necessary to achieve high purity. Dissolve the crystals in a minimal amount of hot solvent and repeat the slow cooling process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Based on data for the structurally similar 5,5-diphenylimidazolidine-2,4-dione, ethanol is an excellent starting point.[1][2] A mixed solvent system of ethanol and water is also highly effective.[7] Other potential solvents to explore include acetone, ethyl acetate, and isopropanol. A systematic approach to solvent screening is recommended.

Q2: How does the structure of this compound affect its crystallization?

The two benzyl groups are bulky and non-polar, which will influence the crystal packing. The imidazolidine-2,4-dione core contains hydrogen bond donors (N-H) and acceptors (C=O), which will likely play a significant role in the formation of a stable crystal lattice through hydrogen bonding networks. The overall molecular shape and the interplay between hydrogen bonding and van der Waals interactions of the benzyl groups will determine the final crystal structure.[8]

Q3: Could this compound exhibit polymorphism?

Yes, it is highly probable. Hydantoin derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[2][9][10] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is crucial to control the crystallization conditions (solvent, cooling rate, temperature) to consistently obtain the desired polymorph. Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended to identify the polymorphic form.

Q4: How do impurities affect the crystallization process?

Impurities can have several detrimental effects on crystallization.[5][11][12] They can:

  • Inhibit nucleation: Soluble impurities can interfere with the formation of initial crystal nuclei, preventing crystallization altogether.[12]

  • Cause "oiling out": Impurities can depress the melting point of the compound, leading to the formation of an oil.[1]

  • Be incorporated into the crystal lattice: This reduces the purity of the final product.[5]

  • Alter crystal habit (shape): Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and changing the overall shape of the crystals.

Q5: What is the best way to dry the final crystals?

After filtration, the crystals should be washed with a small amount of the cold crystallization solvent to remove any residual mother liquor. The crystals can then be dried in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent. Air drying is also an option but may take longer and could trap solvent if the crystals are not well-formed.

Data and Protocols

Solvent Selection Table for Hydantoin Derivatives

The following table provides a starting point for solvent selection based on common solvents used for the recrystallization of structurally related hydantoin derivatives.

Solvent/SystemCompound Class SuitabilityKey ConsiderationsReference
Ethanol5,5-disubstituted hydantoinsGood general-purpose solvent for this class.[2]
Ethanol/Water5,5-disubstituted hydantoinsExcellent for controlling supersaturation and inducing crystallization.[7]
AcetoneGeneral aromatic compoundsGood "good" solvent in mixed-solvent systems.
Ethyl AcetateGeneral aromatic compoundsCan be effective, often used in combination with a non-polar anti-solvent.[13]
TolueneAromatic compoundsMay be a good solvent, but can lead to sublimation.[13]
Hexane/Heptane-Typically used as "poor" solvents or anti-solvents.[3]
Standard Recrystallization Protocol (Ethanol/Water)

This protocol is a general guideline and should be optimized for your specific sample and scale.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator for several hours, and then in a freezer to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizing the Crystallization Workflow

Caption: A workflow diagram for the crystallization of this compound, including troubleshooting pathways.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Nogueira, B. A., et al. (2020). Polymorphism in 1-methylhydantoin: investigation by periodic DFT calculations and characterization of the third polymorph. CrystEngComm, 22(35), 5845-5856. [Link]

  • Nogueira, B. A., et al. (2020). Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin. The Journal of Physical Chemistry A, 124(31), 6303–6318. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Turner, T. D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Molecular Pharmaceutics, 21(6), 3525–3539. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.14: Mixed Solvent Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Guerrab, W., et al. (2020). Synthesis and crystal structure of 3-octyl-5,5-diphenylimidazolidine-2,4-dione, C23H28N2O2. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1231–1235. [Link]

  • Meusel, M., & Gütschow, M. (2004). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 9(11), 934-954. [Link]

  • Li, Q., et al. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 653-660. [Link]

  • Abbate, V., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14213–14226. [Link]

  • CN101863836B - Method for preparing 5,5-diphenyl-2-thiohydantoin.
  • Al-Masoudi, N. A., et al. (2016). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 21(11), 1464. [Link]

  • O'Mahony, M., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 24(10), 2096–2105. [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of industrial crystallization. Butterworth-Heinemann. [Link]

  • Khodair, A. I., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567–3572. [Link]

  • Guerrab, W., et al. (2022). 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 7(5), x220598. [Link]

  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. [Link]

Sources

handling and storage guidelines for 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,5-Dibenzylimidazolidine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidelines, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success and integrity of your experiments.

Section 1: Compound Identification and Key Properties

This compound is a heterocyclic compound belonging to the hydantoin family. Its structure is characterized by an imidazolidine-2,4-dione core with two benzyl groups attached at the C-5 position. Understanding its fundamental properties is crucial for its effective use in research.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₇H₁₆N₂O₂[1]
Molecular Weight 280.32 g/mol [1]
CAS Number 23186-94-9[1]
Appearance White to off-white crystalline solid (typical)Inferred from related compounds[2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Section 2: Safety, Handling, and Storage FAQs

This section addresses critical questions regarding the safe handling and storage of this compound to maintain compound integrity and ensure user safety.

Question: What are the primary hazards associated with this compound?

Answer: According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1] It is imperative to handle this compound with appropriate care in a controlled laboratory environment.

Question: What Personal Protective Equipment (PPE) is required when handling this compound?

Answer: To mitigate the risks of exposure, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[3][4]

  • Body Protection: A standard laboratory coat should be worn. For handling larger quantities or when there is a risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[5] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[5]

Question: What are the optimal storage conditions for this compound?

Answer: Proper storage is essential to prevent degradation and maintain the purity of the compound.

  • Temperature: Store in a cool, dry place. While specific temperature requirements for this compound are not widely published, storage conditions for structurally similar compounds like 5,5-Dimethyloxazolidine-2,4-dione are often between 2°C and 8°C.[6]

  • Atmosphere: Keep the container tightly closed to protect it from moisture and air.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Question: What is the correct procedure for disposing of waste?

Answer: All waste containing this compound must be treated as hazardous chemical waste. It should be disposed of in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains or waterways.

Section 3: Experimental Workflow & Protocols

Given the structural similarity of the imidazolidine-2,4-dione core to known anticonvulsant drugs like Phenytoin[7], a common application for this compound is in screening for neurological activity. The following workflow outlines a typical process from compound receipt to preliminary screening.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis receipt Compound Receipt & Log-in qc Quality Control (Purity Check via LC-MS) receipt->qc stock_prep Stock Solution Preparation (e.g., 10 mM in DMSO) qc->stock_prep working_sol Prepare Working Solutions stock_prep->working_sol cell_culture Cell-Based Assay (e.g., Neuronal Culture) working_sol->cell_culture treatment Treat Cells with Compound Dilutions cell_culture->treatment incubation Incubate for Defined Period treatment->incubation readout Assay Readout (e.g., Viability, Electrophysiology) incubation->readout data_analysis Data Analysis (IC50/EC50 Calculation) readout->data_analysis report Report Generation data_analysis->report

Caption: General workflow for in-vitro screening of this compound.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a standard stock solution, a critical first step for most biological assays. The choice of solvent is key; due to the two benzyl groups, the compound is expected to be poorly soluble in water but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), a common practice for similar heterocyclic compounds.[2]

Materials:

  • This compound (MW: 280.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Volumetric pipettes

Procedure:

  • Pre-Weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (gloves, lab coat, safety goggles) and are working inside a chemical fume hood.

  • Weighing the Compound:

    • Tare a suitable weighing vessel (e.g., a microcentrifuge tube) on the analytical balance.

    • Carefully weigh out 2.80 mg of this compound into the vessel.

    • Causality Check: Weighing the solid directly into the final storage vessel minimizes material loss during transfers, which is critical for accuracy with small quantities.

  • Solvent Addition:

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vessel containing the compound.

    • This calculation is based on the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)).

  • Dissolution:

    • Securely cap the vessel.

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. If not, proceed to the troubleshooting step below.

    • Self-Validation: A clear, homogenous solution is the endpoint for this step. Any visible precipitate indicates incomplete dissolution, which will lead to inaccurate concentrations in downstream applications.

  • Storage:

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Section 4: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Question: My compound is not fully dissolving in the recommended solvent (e.g., DMSO). What should I do?

Answer:

  • Potential Cause 1: Insufficient Mechanical Agitation. The compound may require more energy to dissolve.

    • Solution: Try vortexing for a longer period (2-5 minutes). If particles persist, place the sealed vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves can break up aggregates and enhance solubility.

  • Potential Cause 2: Concentration is too high. You may be exceeding the solubility limit of the compound in that specific solvent.

    • Solution: Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). Always perform a small-scale solubility test before preparing a large batch.

  • Potential Cause 3: Low Temperature. Some compounds are less soluble at room temperature.

    • Solution: Gently warm the solution to 37°C in a water bath. Do not overheat, as this could degrade the compound. Always cool the solution back to room temperature before use in cell-based assays to avoid thermal shock to the cells.

Question: I'm observing inconsistent results between experiments. What could be the cause?

Answer:

  • Potential Cause 1: Compound Degradation. The compound may be unstable in your assay medium or after repeated freeze-thaw cycles.

    • Solution: Aliquot your stock solution into smaller, single-use volumes after preparation to minimize freeze-thaw cycles. Protect the compound from light if it is found to be light-sensitive. Prepare fresh working solutions from the stock immediately before each experiment.

  • Potential Cause 2: Inaccurate Pipetting or Weighing. Small errors in initial measurements can lead to large variations in final concentrations.

    • Solution: Ensure your balances and pipettes are regularly calibrated. For stock solutions, use a balance with at least four decimal places of precision. When preparing working dilutions, use serial dilutions to minimize pipetting errors of very small volumes.

  • Potential Cause 3: Interaction with Plastics. Some compounds can adsorb to the surface of certain plastics, lowering the effective concentration.

    • Solution: If you suspect this is an issue, consider using low-adhesion microcentrifuge tubes or glass vials for storage and preparation.

Question: My analytical results (NMR, LC-MS) show unexpected peaks. How do I interpret this?

Answer:

  • Potential Cause 1: Impurities from Synthesis. The material may contain residual starting materials, reagents, or by-products from its synthesis. The synthesis of related hydantoins can sometimes result in side products if the reaction is not driven to completion.[7]

    • Solution: Always obtain a Certificate of Analysis (CoA) from your supplier that specifies the purity and identity of any detected impurities. If synthesized in-house, ensure the purification (e.g., recrystallization, chromatography) was effective.

  • Potential Cause 2: Compound Degradation. The compound may have degraded during storage or sample preparation. The imidazolidine ring can be susceptible to hydrolysis under strong acidic or basic conditions.

    • Solution: Compare the new data with a baseline analysis of a freshly opened sample. Analyze a blank (solvent only) to rule out contamination from the solvent or analytical system. If degradation is suspected, re-evaluate your storage and handling procedures.

  • Potential Cause 3: Solvent Contamination. The solvent used for analysis may be contaminated.

    • Solution: Run a sample of the solvent by itself. Always use high-purity, spectroscopy-grade solvents for analytical work.

Section 5: References
  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Dimethylhydantoin Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: (5S)-5-benzylimidazolidine-2,4-dione Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 5,5-Diphenylimidazolidine-2,4-dione;silver Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]

  • Title: Safety Data Sheet: 5,5-dimethylhydantoin Source: Chemos GmbH & Co.KG URL: [Link]

Sources

troubleshooting inconsistent results with 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,5-Dibenzylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and application of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the synthesis of 5,5-disubstituted hydantoins, such as this compound, are a frequent issue. The most common synthetic route is a variation of the Bucherer-Bergs reaction. Key factors influencing the yield include reagent stoichiometry, reaction temperature, and the solubility of starting materials.[1][2]

  • Reagent Ratios: Ensure the correct molar ratios of your reactants. For a Bucherer-Bergs type synthesis starting from dibenzyl ketone, a molar ratio of approximately 1:2:2 for the ketone:potassium cyanide:(NH₄)₂CO₃ is recommended to maintain balanced reactivity.[1]

  • Temperature Control: The reaction temperature is critical. While many procedures suggest temperatures around 80-100°C, some less reactive ketones may require higher temperatures to proceed efficiently.[2] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

  • Solubility Issues: Dibenzyl ketone has poor solubility in aqueous solutions. Using a co-solvent like ethanol or methanol is essential.[3] If solubility remains an issue, consider alternative solvent systems.

Q2: I am observing unexpected side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

A2: Side product formation is a common challenge in hydantoin synthesis. The structure of these byproducts can often be inferred from the reaction mechanism.

  • Incomplete Cyclization: One common side product is the corresponding ureido acid or amide, which results from the hydrolysis of the hydantoin ring or an intermediate.[3] To minimize this, it is crucial to carefully control the pH during the workup, particularly during the acidification step to precipitate the product. Avoid prolonged exposure to highly acidic or basic conditions.

  • Starting Material Contamination: Ensure the purity of your starting materials, especially the dibenzyl ketone. Impurities in the starting material can lead to a variety of side products that can be difficult to separate from the desired hydantoin.

Q3: My purified this compound shows a broad melting point range. What does this indicate and how can I improve its purity?

A3: A broad melting point range is a classic indicator of an impure compound. For 5,5-disubstituted hydantoins, which are typically crystalline solids, a sharp melting point is expected.[4] The closely related 5,5-diphenylhydantoin has a sharp melting point of 295 °C.[5]

To improve purity, recrystallization is the most effective method. A mixed solvent system, such as ethanol/water, is often effective for hydantoin derivatives.[6] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding a solvent in which it is poorly soluble. For persistent impurities, column chromatography on silica gel may be necessary.[7]

Q4: I am having trouble dissolving this compound for my biological assays. What are its solubility properties?

A4: 5,5-disubstituted hydantoins with aromatic substituents tend to be poorly soluble in water but show good solubility in polar organic solvents.[8] Based on the properties of structurally similar compounds, the following qualitative solubility profile can be expected for this compound:

SolventExpected Solubility
WaterPoorly soluble
MethanolSparingly soluble
EthanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Freely soluble
Dichloromethane (DCM)Sparingly soluble

For biological assays, preparing a concentrated stock solution in DMSO is a common practice. This stock can then be diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems at higher concentrations.

Troubleshooting Guide: Synthesis and Purification

This guide provides a structured approach to troubleshooting common issues during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Reagent Stoichiometry Verify the molar ratios of dibenzyl ketone, potassium cyanide, and ammonium carbonate (typically 1:2:2).An excess of cyanide can lead to side reactions, while insufficient amounts will result in incomplete conversion.[1]
Suboptimal Reaction Temperature Monitor the reaction by TLC and adjust the temperature as needed. Consider a temperature range of 80-110°C.The rate of hydantoin formation is temperature-dependent. Higher temperatures may be required to overcome the activation energy barrier.[2]
Poor Solubility of Starting Materials Ensure vigorous stirring and consider using a higher proportion of co-solvent (e.g., ethanol).For a solid-liquid phase reaction to occur efficiently, the solid reactant must have some solubility in the liquid phase to react.[4]
Decomposition of Reagents Use freshly opened or properly stored ammonium carbonate.Ammonium carbonate can decompose over time, releasing ammonia and carbon dioxide, leading to a deficiency of these key reagents.
Issue 2: Product Contamination and Purification Challenges
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Unreacted Starting Materials Optimize reaction time and temperature based on TLC analysis.Driving the reaction to completion will minimize the amount of unreacted starting materials in the crude product.
Formation of Side Products Control the pH carefully during workup, especially during acidification to precipitate the product.The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of ureido acids.[3]
Ineffective Recrystallization Experiment with different solvent systems for recrystallization (e.g., ethanol/water, acetone/hexane).The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[7]
Persistent Impurities If recrystallization fails, employ column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).Column chromatography separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Bucherer-Bergs Synthesis)

This protocol is adapted from established procedures for the synthesis of 5,5-disubstituted hydantoins.[1][3]

Materials:

  • Dibenzyl ketone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibenzyl ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent system). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.

  • A white precipitate of this compound should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Characterization of this compound

The following are the expected analytical data for pure this compound, extrapolated from data for the closely related 5,5-diphenylhydantoin.[9]

  • Appearance: White crystalline solid.

  • Melting Point: Expected to be a sharp melting point, likely above 200°C.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • N-H stretching: Two bands expected in the region of 3200-3300 cm⁻¹

    • C=O stretching: Two strong absorption bands expected around 1720 cm⁻¹ and 1770 cm⁻¹

    • C-H stretching (aromatic): Bands above 3000 cm⁻¹

    • C-H stretching (aliphatic): Bands below 3000 cm⁻¹

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (500 MHz, DMSO-d₆):

    • Aromatic protons: Multiplet in the region of δ 7.20-7.40 ppm.

    • Methylene protons (-CH₂-): Singlet around δ 3.10-3.30 ppm.

    • N-H protons: Two broad singlets, likely in the region of δ 8.50-11.00 ppm.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (125 MHz, DMSO-d₆):

    • Carbonyl carbons (C=O): Two signals expected in the region of δ 155-175 ppm.

    • Aromatic carbons: Multiple signals in the region of δ 125-140 ppm.

    • Quaternary carbon (C5): Signal around δ 65-75 ppm.

    • Methylene carbon (-CH₂-): Signal around δ 40-45 ppm.

Visualizations

Workflow for Troubleshooting Low Yield in Hydantoin Synthesis

Troubleshooting_Low_Yield start Low Yield of this compound reagent_check Check Reagent Stoichiometry and Purity start->reagent_check temp_check Verify Reaction Temperature start->temp_check solubility_check Assess Solubility of Starting Materials start->solubility_check adjust_stoichiometry Adjust Molar Ratios (e.g., 1:2:2 Ketone:KCN:(NH4)2CO3) reagent_check->adjust_stoichiometry optimize_temp Optimize Temperature via TLC Monitoring (80-110°C) temp_check->optimize_temp improve_solubility Increase Co-solvent Ratio or Use Alternative Solvent solubility_check->improve_solubility outcome_good Yield Improved adjust_stoichiometry->outcome_good outcome_bad Yield Still Low adjust_stoichiometry->outcome_bad optimize_temp->outcome_good optimize_temp->outcome_bad improve_solubility->outcome_good improve_solubility->outcome_bad end Successful Synthesis outcome_good->end re_evaluate Re-evaluate Reaction Setup and Purity of Reagents outcome_bad->re_evaluate

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Purification Strategy for 5,5-Dibenzylimidazolidine-2,4-dionedot

Purification_Strategy start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check_1 Check Purity (TLC, Melting Point) recrystallization->purity_check_1 pure_product Pure Product purity_check_1->pure_product Pure column_chromatography Column Chromatography (Silica Gel) purity_check_1->column_chromatography Impure end Characterization (NMR, IR, MS) pure_product->end purity_check_2 Check Purity (TLC) column_chromatography->purity_check_2 purity_check_2->recrystallization Impure purity_check_2->pure_product Pure

Sources

optimizing dosage for in vivo studies of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,5-Dibenzylimidazolidine-2,4-dione

A Guide for Preclinical In Vivo Studies

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the in vivo dosage of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and methodologies to design robust and reproducible preclinical studies.

Given that this compound is a novel investigational compound, this guide emphasizes first principles in preclinical pharmacokinetics and toxicology. We will draw parallels to its structural analog, phenytoin, a well-characterized anticonvulsant, to inform our experimental approach where applicable.

Frequently Asked Questions (FAQs)

General Compound Information

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a derivative of imidazolidine-2,4-dione, also known as hydantoin.[1] Its chemical structure is characterized by two benzyl groups attached to the 5th position of the hydantoin ring.[2] While the specific biological targets of this compound are still under investigation, its structural similarity to phenytoin, a known sodium channel blocker, suggests a potential neurological mechanism of action. Hydantoin and its derivatives have been explored for a wide range of pharmacological activities.[1]

Formulation and Administration

Q2: this compound has poor aqueous solubility. How can I formulate it for in vivo studies?

A2: Poor solubility is a common challenge in preclinical drug development.[3][4][5] The choice of formulation strategy depends on the intended route of administration and the required dose. Here are several approaches to consider:

  • Suspensions: Micronizing the compound to increase its surface area and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) is a common starting point for oral and intraperitoneal administration.

  • Co-solvents: For intravenous administration, a mixture of solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol in saline can be used to dissolve the compound. However, the potential toxicity of the co-solvents themselves must be considered and tested in a vehicle control group.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of poorly soluble drugs by forming microemulsions in the gastrointestinal tract.[3][5]

  • Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5][6]

It is crucial to assess the stability and homogeneity of any formulation before administration.

Q3: What is the recommended route of administration for initial in vivo studies?

A3: The route of administration should align with the intended clinical application and the goals of the preclinical study.

  • Intravenous (IV): IV administration provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution. However, it can be more technically challenging and may require a solubilizing formulation.

  • Oral (PO): If the intended clinical route is oral, it is important to assess oral bioavailability early. This route is less invasive but absorption can be variable and influenced by the formulation and gastrointestinal physiology.

  • Intraperitoneal (IP): IP injection is often used in rodent studies as a convenient alternative to IV administration, typically leading to rapid absorption. However, it does not fully replicate the first-pass metabolism that occurs with oral administration.

Dosage Selection and Optimization

Q4: I have no prior in vivo data. How do I select a starting dose for my first animal study?

A4: For a novel compound, the initial dose-finding studies should prioritize safety. A Maximum Tolerated Dose (MTD) study is the standard approach.[7][8][9] The MTD is the highest dose that does not cause unacceptable toxicity or side effects over a defined period.[8][9]

Here's a general workflow for an MTD study:

  • Literature Review: Look for in vivo data on structurally similar compounds. For this compound, data on phenytoin could provide a starting point. Phenytoin is typically dosed in the range of 3-5 mg/kg/day in humans, with loading doses up to 15-20 mg/kg.[10][11] Animal doses may be higher, so this serves as a very rough initial estimate.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) in a small group of animals (e.g., 3 mice or rats).[12]

  • Observation: Closely monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[7]

  • Escalate: If no toxicity is observed after a set period (e.g., 24-72 hours), increase the dose in a new group of animals.[12] A common dose escalation scheme is to double the dose at each step.

  • Define MTD: The MTD is the dose level below the one that causes significant toxicity (e.g., >15-20% body weight loss, severe clinical signs).[8]

Q5: My MTD study showed toxicity at a much lower dose than expected. What could be the cause?

A5: Unexpected toxicity can arise from several factors:

  • Formulation issues: The vehicle itself may have toxic effects, or the drug may have precipitated out of solution, leading to localized high concentrations and irritation. Always include a vehicle-only control group.

  • Compound-specific toxicity: The compound may have off-target effects or a narrow therapeutic window.

  • Metabolism: The compound could be metabolized into a more toxic substance.

  • Species differences: The animal model may be more sensitive to the compound than anticipated.

In such cases, it is important to conduct a thorough necropsy to identify any target organs of toxicity.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations - Inconsistent formulation (e.g., settling of suspension)- Inaccurate dosing- Variability in oral absorption- Ensure formulation is homogenous before each dose.- Refine dosing technique.- Consider IV administration for initial studies to bypass absorption variability.
Lack of efficacy at non-toxic doses - Insufficient drug exposure at the target site- Inappropriate animal model- Compound is not active against the intended target in vivo- Conduct pharmacokinetic studies to measure drug concentrations in plasma and target tissues.- Verify that the animal model is appropriate for the disease being studied.- Re-evaluate the in vitro potency of the compound.
Precipitation of the compound upon injection - Poor solubility of the compound in the vehicle- Interaction between the vehicle and physiological fluids- Reformulate with a different vehicle or solubilization technique.- Decrease the concentration of the dosing solution.- Slow down the rate of intravenous infusion.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)

  • Male and female C57BL/6 mice, 8-10 weeks old

  • Dosing syringes and needles (appropriate for the route of administration)

  • Animal balance

Procedure:

  • Prepare a stock solution or suspension of the compound in the chosen vehicle.

  • Acclimatize the animals for at least one week before the study.

  • Assign animals to dose groups (n=3 per group, mixed-sex or separate sexes).

  • Start with a low dose (e.g., 5 mg/kg) and a vehicle control group.

  • Administer the compound via the chosen route (e.g., oral gavage).

  • Observe the animals continuously for the first 4 hours, and then at 24, 48, and 72 hours post-dose.

  • Record clinical observations, including changes in posture, activity, breathing, and any signs of distress.

  • Measure body weight daily.

  • If no toxicity is observed, escalate the dose in a new group of animals (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg, etc.).

  • The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >20% body weight loss.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic parameters of this compound after a single dose.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters

  • Formulated this compound

  • Dosing and blood collection supplies

  • Anticoagulant (e.g., EDTA or heparin)

  • Centrifuge and freezer for plasma sample processing

Procedure:

  • Acclimatize cannulated rats for several days.

  • Fast animals overnight before dosing (for oral administration).

  • Administer a single dose of the compound via the chosen route (e.g., 10 mg/kg PO or 2 mg/kg IV).

  • Collect blood samples (approx. 100-200 µL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Data and Pathway Visualization

Hypothetical Dose-Response Data
Dose (mg/kg)Mean Body Weight Change (%)Clinical Score (0-5)
Vehicle+2.50
10+1.80
20+0.51
40-5.22
80-18.94

Clinical Score: 0 = Normal, 5 = Severe distress

Experimental Workflow Diagram

DoseOptimizationWorkflow cluster_preclinical In Vivo Dose Optimization Workflow Formulation Formulation Development (Solubility, Stability) MTD Maximum Tolerated Dose (MTD) Study (Acute Toxicity) Formulation->MTD Test Formulation PK Pharmacokinetic (PK) Study (Single Dose) MTD->PK Select doses below MTD Efficacy Dose-Ranging Efficacy Study PK->Efficacy Inform dose selection and frequency Tox Repeat-Dose Toxicity Study Efficacy->Tox Select efficacious doses FinalDose Optimal Dose Selection Efficacy->FinalDose Confirm efficacy Tox->FinalDose Confirm safety

Caption: A typical workflow for optimizing in vivo dosage.

Potential Mechanism of Action - Structural Analogy

SignalingPathway cluster_neuron Hypothesized Neuronal Action (by analogy to Phenytoin) Compound 5,5-Dibenzylimidazolidine- 2,4-dione NaChannel Voltage-Gated Sodium Channel Compound->NaChannel Binds to Stabilization Stabilization of Inactive State NaChannel->Stabilization Leads to ActionPotential Reduced Neuronal Excitability Stabilization->ActionPotential Results in

Caption: Hypothesized mechanism based on phenytoin analogy.

References

  • Singh, G., & Pai, R. S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808943. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1739-1752.
  • NHS Greater Glasgow and Clyde. (n.d.).
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
  • MIMS Philippines. (n.d.). Phenytoin: Uses, Dosage, Side Effects and More. [Link]

  • Drugs.com. (2023, March 21). Phenytoin Dosage. [Link]

  • Various Authors. (n.d.).
  • Olatunji, I. (2023). Formulation strategies for poorly soluble drugs.
  • Saber, S. (2019). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1906, 21-28. [Link]

  • Charles River Laboratories. (n.d.). Maximum Tolerable Dose (MTD) Studies. [Link]

  • Mayo Clinic. (n.d.). Phenytoin (Oral Route). [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD)
  • Epocrates. (n.d.). Dilantin, Phenytek (phenytoin) dosing, indications, interactions, adverse effects, and more. [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • PPD, Inc. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2013).

Sources

Validation & Comparative

A Comparative Efficacy Analysis for Drug Development Professionals: 5,5-Dibenzylimidazolidine-2,4-dione and Phenytoin in Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the anticonvulsant efficacy of the established drug, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), and a structurally related analogue, 5,5-Dibenzylimidazolidine-2,4-dione. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, mechanistic insights, and detailed protocols to inform preclinical research and development strategies.

Introduction: The Landscape of Anticonvulsant Drug Discovery

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. For decades, Phenytoin has been a cornerstone in the management of tonic-clonic and focal seizures[1]. Its mechanism of action, primarily through the blockade of voltage-gated sodium channels, has been well-established[2]. However, the quest for novel anticonvulsants with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The imidazolidine-2,4-dione (hydantoin) scaffold remains a fertile ground for the development of new chemical entities. This guide focuses on a specific analogue, this compound, to explore the impact of subtle structural modifications on anticonvulsant activity compared to its renowned predecessor, Phenytoin.

While direct, head-to-head comparative efficacy studies for this compound against Phenytoin are not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationship (SAR) principles for 5,5-disubstituted hydantoins to provide a scientifically grounded comparative analysis.

Mechanism of Action: A Tale of Two Phenyl Rings

The anticonvulsant activity of hydantoin derivatives is intrinsically linked to their interaction with neuronal ion channels.

Phenytoin: The Archetypal Sodium Channel Blocker

Phenytoin's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels in neurons[2]. By binding to the channel in its inactive state, Phenytoin slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This selective inhibition of high-frequency firing allows Phenytoin to suppress seizure spread with minimal impact on normal neuronal transmission.

cluster_Neuron Presynaptic Neuron cluster_Phenytoin Phenytoin Action AP Action Potential (High Frequency) Na_Channel_Open Voltage-Gated Na+ Channel (Open) AP->Na_Channel_Open Stimulates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Na_Channel_Inactive Inactive Na+ Channel Na_Channel_Open->Na_Channel_Inactive Conformational Change Depolarization Depolarization Na_Influx->Depolarization Causes Depolarization->AP Propagates Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds to Stabilization Stabilization of Inactive State Na_Channel_Inactive->Stabilization Leads to Stabilization->Na_Channel_Open Prevents Reactivation

Caption: Mechanism of Phenytoin's anticonvulsant action.

This compound: A Hypothesized Mechanism

Based on the established SAR for hydantoins, it is highly probable that this compound also exerts its anticonvulsant effects through the modulation of voltage-gated sodium channels. The presence of two aromatic benzyl groups at the C-5 position is a key structural feature shared with Phenytoin's diphenyl groups. These aromatic moieties are considered essential for interacting with the sodium channel protein. The increased conformational flexibility of the benzyl groups compared to the more rigid phenyl rings in Phenytoin might influence the binding affinity and kinetics with the sodium channel, potentially altering the efficacy and side-effect profile.

Comparative Anticonvulsant Efficacy: An Evidence-Based Projection

The anticonvulsant potential of new chemical entities is typically evaluated in a battery of preclinical rodent models. The most common and predictive of these are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure test.

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans. Phenytoin is the archetypal drug that demonstrates strong activity in this model.

Phenytoin: Exhibits potent dose-dependent protection in the MES test, with reported ED50 values typically in the range of 5-10 mg/kg in mice.

This compound: While direct experimental data is lacking, SAR studies on 5-benzylhydantoins suggest that the presence of a benzyl group is conducive to activity in the MES test[3]. It is plausible that the dibenzyl substitution would confer activity in this model, though its potency relative to the diphenyl substitution of Phenytoin would require experimental verification.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that can elevate the seizure threshold.

Phenytoin: Is characteristically inactive in the scPTZ test, highlighting its specificity for seizure spread rather than seizure initiation.

This compound: Based on the profile of other 5,5-diaryl and 5-benzyl hydantoins, it is anticipated that this compound would also be inactive in the scPTZ test.

6 Hz Psychomotor Seizure Test

The 6 Hz test is considered a model of therapy-resistant focal seizures and can identify compounds with broader mechanisms of action.

Phenytoin: Shows activity in the 6 Hz test, although it is generally less potent than in the MES test.

This compound: A study on a related compound, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, showed similar anticonvulsant efficacy to Phenytoin in the 6 Hz (32 mA) test[4]. This suggests that the core 5,5-diarylhydantoin structure is amenable to activity in this model, and it is plausible that the dibenzyl derivative would also exhibit efficacy.

Test Compound MES Test (Generalized Tonic-Clonic Seizures) scPTZ Test (Absence/Myoclonic Seizures) 6 Hz Test (Focal Seizures)
Phenytoin Highly Active (ED50 ~5-10 mg/kg, mice)InactiveActive
This compound Predicted to be Active (Potency to be determined)Predicted to be InactivePredicted to be Active (Potency to be determined)
Table 1: Predicted Comparative Anticonvulsant Profile.

Experimental Protocols for Preclinical Evaluation

To facilitate further research, detailed step-by-step methodologies for the key preclinical anticonvulsant screening tests are provided below.

Maximal Electroshock (MES) Test Protocol

This protocol is adapted from established methodologies for screening anticonvulsant drugs[5][6][7].

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Electroconvulsometer

  • Corneal electrodes

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Test compound and vehicle

  • Positive control (e.g., Phenytoin)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=8-10 per group) for vehicle, positive control, and different doses of the test compound.

  • Drug Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined from prior pharmacokinetic studies.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to each cornea, followed by a drop of saline. Place the corneal electrodes on the corneas.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s for mice).

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 value using probit analysis.

start Start acclimatize Animal Acclimatization start->acclimatize grouping Random Grouping acclimatize->grouping administer Drug Administration (Vehicle, Control, Test Compound) grouping->administer wait Wait for Peak Effect Time administer->wait anesthetize Apply Topical Anesthetic & Saline wait->anesthetize stimulate Deliver Electrical Stimulus (MES) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Protection? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analyze Data Analysis (ED50 Calculation) protected->analyze not_protected->analyze end End analyze->end

Caption: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

This protocol is based on standard procedures for evaluating anticonvulsant activity against chemoconvulsant-induced seizures[8][9].

Objective: To assess the ability of a test compound to raise the threshold for clonic seizures induced by a chemical convulsant.

Materials:

  • Pentylenetetrazol (PTZ) solution

  • Male albino mice (18-25 g)

  • Test compound and vehicle

  • Positive control (e.g., Ethosuximide)

  • Observation cages

Procedure:

  • Animal Acclimatization and Grouping: As per the MES test protocol.

  • Drug Administration: Administer the vehicle, positive control, or test compound.

  • Pre-treatment Time: Allow for the appropriate pre-treatment time based on the compound's pharmacokinetics.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

  • Observation: Place each animal in an individual observation cage and observe for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: Calculate the percentage of protected animals and determine the ED50 value.

start Start acclimatize Animal Acclimatization & Grouping start->acclimatize administer_drug Drug Administration acclimatize->administer_drug wait Pre-treatment Time administer_drug->wait inject_ptz Subcutaneous PTZ Injection wait->inject_ptz observe Observe for Clonic Seizures (30 min) inject_ptz->observe endpoint Endpoint: Seizure? observe->endpoint seizure Clonic Seizure Observed endpoint->seizure Yes no_seizure No Seizure (Protected) endpoint->no_seizure No analyze Data Analysis (ED50 Calculation) seizure->analyze no_seizure->analyze end End analyze->end

Caption: Workflow for the scPTZ Test.

Neuroprotection vs. Neurotoxicity: A Critical Consideration

Beyond anticonvulsant efficacy, the neuroprotective and neurotoxic potential of a drug candidate is of paramount importance.

Phenytoin: While effective as an anticonvulsant, chronic high-dose use of Phenytoin has been associated with neurotoxic effects, including cerebellar atrophy. Conversely, some studies have suggested potential neuroprotective roles for Phenytoin in certain contexts, such as in experimental models of optic neuritis.

This compound: The neuroprotective and neurotoxic profile of this compound has not been characterized. Preclinical evaluation using in vitro models (e.g., neuronal cell cultures) and in vivo assessments (e.g., rotarod test for motor impairment) would be essential to determine its therapeutic window and safety profile.

Conclusion and Future Directions

The key differentiator for this compound will be its relative potency, duration of action, and, most critically, its safety profile compared to Phenytoin. Future preclinical studies should focus on direct, head-to-head comparisons of these two compounds in the standardized anticonvulsant models detailed in this guide. Furthermore, a thorough investigation of the neurotoxic potential of this compound is imperative to ascertain its viability as a clinical candidate. The insights and protocols provided herein offer a robust framework for conducting such pivotal investigations.

References

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 167, 79–102.
  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Neuromethods, 167, 167–179.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.
  • PANAChE Database. (n.d.).
  • BenchChem. (2025). A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. BenchChem.
  • Ivanova, L., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071.
  • PANAChE Database. (n.d.).
  • Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385.
  • Ivanova, L., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. PubMed.
  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke.
  • Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 135, 79–86.
  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model.
  • Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(8), 1949–1956.
  • BenchChem. (2025). Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylacetamide". BenchChem.
  • Foye, W. O., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 114-137.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106.
  • Tsenov, S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15809.
  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
  • Tsenov, S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI.
  • Kadaba, P. K., & Triplett, L. (1983). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Journal of Pharmaceutical Sciences, 72(11), 1345–1347.
  • Tsenov, S., et al. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 12(46), 30164–30175.
  • Noreen, S., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis, 20(6), 743-754.
  • Crider, A. M., et al. (1981). Potential anticonvulsants. 1. 5-Benzylhydantoins. Journal of Medicinal Chemistry, 24(4), 465–468.
  • Pytka, K., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, e202400612.
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route....
  • Rico-Gómez, E., et al. (2016). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Molecules, 21(9), 1184.
  • Breidenbach, L., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of Pharmacological and Toxicological Methods, 100, 106653.
  • Al-Obaydi, F. M. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46.
  • West, P. J., et al. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. International Journal of Molecular Sciences, 24(14), 11599.
  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644.
  • Wang, S. J., et al. (2014). The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. PLoS ONE, 9(5), e97955.
  • Citraro, R., et al. (2016). Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. Epilepsy & Behavior, 57(Pt A), 103–108.
  • Pytka, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5178.
  • Ali, S. S., et al. (2017). Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice. Journal of Epilepsy Research, 7(1), 22–29.

Sources

A Comparative Analysis of 5,5-Dibenzylimidazolidine-2,4-dione and Other Hydantoin Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of 5,5-Dibenzylimidazolidine-2,4-dione and other key hydantoin derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data and established methodologies, this document aims to elucidate the therapeutic potential of this class of compounds.

Introduction: The Versatile Hydantoin Scaffold

Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its synthetic accessibility and the ease with which substituents can be introduced at various positions have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[2] These include anticonvulsant, antiarrhythmic, anticancer, and antimicrobial properties.[3][4] The biological activity of hydantoin derivatives is largely dictated by the nature of the substituents, particularly at the C5 position of the imidazolidine-2,4-dione ring.[5] Aromatic substituents at this position are often crucial for activities such as anticonvulsant effects.[5]

This guide will focus on a comparative analysis of this compound against the well-established hydantoin anticonvulsant, Phenytoin (5,5-diphenylhydantoin), and other relevant analogues. The comparison will encompass their synthesis, predicted and known biological activities, and a detailed examination of the experimental protocols used to evaluate their therapeutic potential.

Synthesis of 5,5-Disubstituted Hydantoins: The Bucherer-Bergs Reaction

A cornerstone in the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[6][7][8] This multicomponent reaction offers a straightforward and efficient method for preparing a wide variety of hydantoin derivatives from readily available ketones or aldehydes.[6][9]

The general mechanism involves the reaction of a carbonyl compound with an alkali metal cyanide and ammonium carbonate to form a hydantoin.[8] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization.[8]

Bucherer_Bergs_Reaction Ketone Ketone/Aldehyde Aminonitrile Aminonitrile Intermediate Ketone->Aminonitrile + KCN, (NH4)2CO3 Hydantoin 5,5-Disubstituted Hydantoin Aminonitrile->Hydantoin Cyclization caption Figure 1: Simplified schematic of the Bucherer-Bergs reaction. Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro & In Vivo Screening cluster_ADMET ADMET & Safety Synthesis Synthesis of Hydantoin Derivatives Anticonvulsant Anticonvulsant Assays (MES, scPTZ) Synthesis->Anticonvulsant Antiarrhythmic Antiarrhythmic Assays (hERG) Synthesis->Antiarrhythmic Anticancer Anticancer Assays (MTT) Synthesis->Anticancer PAMPA Permeability (PAMPA) Anticonvulsant->PAMPA Ames Mutagenicity (Ames Test) Anticonvulsant->Ames caption Figure 2: A representative workflow for the preclinical evaluation of hydantoin derivatives.

Sources

A Comparative Guide to Validating the Mechanism of Action of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of small molecule drug discovery, elucidating the precise mechanism of action (MoA) is a critical step that bridges a compound's chemical structure to its physiological effects. This guide provides a comprehensive framework for validating the MoA of 5,5-Dibenzylimidazolidine-2,4-dione, a hydantoin derivative. The structural similarity of this compound to the well-characterized anticonvulsant, Phenytoin (5,5-diphenylhydantoin), strongly suggests a primary hypothesis: modulation of voltage-gated sodium channels.[1][2][3] However, rigorous scientific inquiry demands a multi-faceted approach to not only confirm this hypothesis but also to explore potential alternative or off-target effects.

This document is intended for researchers, scientists, and drug development professionals. It will detail a series of robust experimental workflows, from initial target engagement to cellular phenotype validation, providing the causal logic behind each experimental choice. We will compare the expected outcomes for this compound against Phenytoin as a positive control and a structurally unrelated compound as a negative control.

Part 1: The Primary Hypothesis - A Voltage-Gated Sodium Channel Modulator

This compound shares the same imidazolidine-2,4-dione core structure as Phenytoin.[1][4] Phenytoin's primary mechanism of action is the voltage- and use-dependent blockade of voltage-gated sodium channels (VGSCs), leading to a reduction in neuronal excitability.[5] This is achieved by preferential binding to the inactivated state of the channel, thereby prolonging the refractory period and inhibiting repetitive firing of action potentials.[5] The structural analogy between the two compounds, with the substitution of phenyl groups in Phenytoin for benzyl groups, forms the foundation of our primary hypothesis.

To visually represent this proposed initial interaction, a simplified diagram of the putative target engagement is presented below.

This compound This compound Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound->Voltage-Gated Sodium Channel (VGSC) Binds to and modulates Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-Gated Sodium Channel (VGSC)->Reduced Neuronal Excitability Leads to cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Cells Cells Cells + Compound Cells + Compound Cells->Cells + Compound Incubate Heated Cells Heated Cells Cells + Compound->Heated Cells Apply Temperature Gradient Lysis & Centrifugation Lysis & Centrifugation Heated Cells->Lysis & Centrifugation Western Blot / MS Western Blot / MS Lysis & Centrifugation->Western Blot / MS Melting Curve Melting Curve Western Blot / MS->Melting Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tier 2: Investigating Downstream Signaling and Potential Off-Target Effects with Reporter Gene Assays

While the primary hypothesis focuses on ion channels, the thiazolidine-2,4-dione scaffold, structurally related to imidazolidine-2,4-dione, is known to interact with nuclear receptors such as PPAR-γ. [6][7]A reporter gene assay is an effective method to investigate whether this compound modulates the activity of such transcription factors. [8][9][10][11][12]

Experimental Rationale

If this compound interacts with a nuclear receptor, it will alter the expression of a reporter gene (e.g., luciferase) that is under the control of a response element for that receptor.

Detailed Experimental Protocol
  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the ligand-binding domain of the nuclear receptor of interest (e.g., PPAR-γ) fused to a Gal4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene downstream of a Gal4 upstream activating sequence. [8][9][10]A constitutively expressed control reporter (e.g., Renilla luciferase) should also be included to normalize for transfection efficiency. [8]2. Compound Treatment: Treat the transfected cells with a range of concentrations of this compound, a known agonist/antagonist for the receptor (positive control), and a vehicle (negative control).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Calculate the fold activation relative to the vehicle control.

Expected Outcomes
CompoundExpected Reporter Gene Assay Result (for PPAR-γ)Rationale
This compound No significant change in luciferase activity.Unlikely to interact with PPAR-γ based on the primary hypothesis.
Rosiglitazone (Positive Control) Dose-dependent increase in luciferase activity.Known PPAR-γ agonist.
Vehicle (Negative Control) Basal luciferase activity.No modulation of the receptor.
Tier 3: Validating the Role of the Target in the Cellular Phenotype with siRNA-Mediated Knockdown

To definitively link the engagement of the target VGSC to a cellular phenotype (e.g., reduced excitability), we can use RNA interference (RNAi) to knock down the expression of the target protein. [13][14][15][16][17]

Experimental Rationale

If the observed cellular effect of this compound is mediated through its interaction with a specific VGSC isoform, then reducing the expression of this isoform should diminish the compound's effect.

Detailed Experimental Protocol
  • siRNA Transfection: Transfect a neuronal cell line with siRNA specifically targeting the VGSC isoform identified in the CETSA experiment or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blotting or qPCR.

  • Phenotypic Assay: Perform a functional assay to measure neuronal excitability (e.g., patch-clamp electrophysiology or a fluorescence-based assay for membrane potential).

  • Compound Treatment: Treat both the knockdown and control cells with this compound and measure the response in the phenotypic assay.

Expected Outcomes
ConditionExpected Phenotypic Response to this compoundRationale
Control siRNA-treated cells Significant reduction in neuronal excitability.The target protein is present and can be modulated by the compound.
Target siRNA-treated cells Attenuated or no reduction in neuronal excitability.The absence of the target protein prevents the compound from exerting its effect.

The following diagram outlines the logic of the siRNA knockdown experiment.

Neuronal Cells Neuronal Cells Transfect with siRNA Transfect with siRNA Neuronal Cells->Transfect with siRNA Control siRNA Control siRNA Transfect with siRNA->Control siRNA Group 1 Target VGSC siRNA Target VGSC siRNA Transfect with siRNA->Target VGSC siRNA Group 2 Normal VGSC Expression Normal VGSC Expression Control siRNA->Normal VGSC Expression Reduced VGSC Expression Reduced VGSC Expression Target VGSC siRNA->Reduced VGSC Expression Treat with Compound Treat with Compound Normal VGSC Expression->Treat with Compound Phenotypic Effect Observed Phenotypic Effect Observed Treat with Compound->Phenotypic Effect Observed Treat with Compound Treat with Compound Reduced VGSC Expression->Treat with Compound Phenotypic Effect Attenuated Phenotypic Effect Attenuated Treat with Compound ->Phenotypic Effect Attenuated

Caption: Logic of siRNA knockdown for target validation.

Part 3: Comparative Analysis and Data Summary

The following table summarizes the expected quantitative data from the described experiments, providing a clear comparison between this compound and the control compounds.

ExperimentParameterThis compoundPhenytoinStructurally Unrelated Compound
CETSA ΔTm of VGSC (°C)> 2> 2~ 0
Reporter Gene Assay (PPAR-γ) Fold Activation (vs. Vehicle)~ 1~ 1~ 1
siRNA Knockdown % Reduction of Phenotypic Effect> 80%> 80%N/A

Conclusion

The validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery. [14][18]For this compound, its structural similarity to Phenytoin provides a strong initial hypothesis centered on the modulation of voltage-gated sodium channels. The experimental workflow detailed in this guide, incorporating CETSA for direct target engagement, reporter gene assays for off-target assessment, and siRNA-mediated knockdown for phenotypic validation, provides a robust and multi-faceted approach to rigorously test this hypothesis. By systematically comparing the experimental outcomes for this compound with appropriate positive and negative controls, researchers can build a comprehensive and defensible understanding of its molecular mechanism of action.

References

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • Phenytoin. PubChem - NIH. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Reporter gene assay formats. A) A response element upstream of the... ResearchGate. [Link]

  • Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]

  • Phenytoin Mechanism Of Action (2024). Pharmacology Education. [Link]

  • What is the mechanism of Phenytoin? Patsnap Synapse. [Link]

  • Phenytoin. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • 5,5-Diphenylhydantoin (IUPAC). DrugBank. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Target identification and validation in research. WJBPHS. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. NIH. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. Semantic Scholar. [Link]

  • Target Identification and Validation in Drug Development. Technology Networks. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Cutting-Edge Approaches to Target Identification and Validation. Biocompare. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. PubMed Central. [Link]

  • Target Validation. Cambridge MedChem Consulting. [Link]

  • What Is the Difference Between siRNA and shRNA Knockdown Methods? VectorBuilder. [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing. [Link]

  • ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. Epilepsy Currents. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. PubMed. [Link]

  • This compound. PubChem. [Link]

  • The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. ResearchGate. [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. PMC - NIH. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. NIH. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. OUCI. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,5-Dibenzylimidazolidine-2,4-dione Analogs for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5,5-dibenzylimidazolidine-2,4-dione analogs and their anticonvulsant properties. While the dibenzyl analog is less studied than its diphenyl counterpart, phenytoin, this guide synthesizes available data and extrapolates from closely related structures to offer a comprehensive resource for the rational design of novel anticonvulsant agents. We will explore the synthesis, biological activity, and mechanism of action of these compounds, comparing them with established drugs to provide a clear framework for future research and development.

The Imidazolidine-2,4-dione Scaffold: A Privileged Structure in Anticonvulsant Therapy

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in the development of anticonvulsant drugs. The most notable example is Phenytoin (5,5-diphenylhydantoin), a frontline treatment for epilepsy for decades.[1][2] The core structure's success lies in its ability to be readily synthesized and modified at the N-1, N-3, and C-5 positions, allowing for the fine-tuning of its pharmacological properties. The substituents at the C-5 position are particularly crucial for anticonvulsant activity, influencing the molecule's interaction with its primary biological target.[3]

Caption: General chemical structure of the 5,5-disubstituted imidazolidine-2,4-dione scaffold.

Synthesis of 5,5-Disubstituted Imidazolidine-2,4-diones: The Bucherer-Bergs Reaction

A common and versatile method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves treating a ketone with an alkali metal cyanide and ammonium carbonate. For the synthesis of this compound, the starting ketone would be 1,3-diphenylacetone. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

cluster_workflow Bucherer-Bergs Synthesis of this compound ketone 1,3-Diphenylacetone reagents KCN, (NH4)2CO3, H2O/EtOH intermediate Aminonitrile Intermediate reagents->intermediate Reaction cyclization Cyclization product This compound cyclization->product Intramolecular Cyclization

Caption: Simplified workflow of the Bucherer-Bergs reaction for the synthesis of this compound.

Structure-Activity Relationship: A Comparative Analysis

The anticonvulsant activity of 5,5-disubstituted hydantoins is primarily evaluated using the Maximal Electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures.[4][5] The neurotoxicity is often assessed using the rotarod test, and the ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the protective index (PI), a measure of the drug's safety margin.

The Gold Standard: 5,5-Diphenylhydantoin (Phenytoin)

Phenytoin is highly effective in the MES test, with a low ED50 value.[6] Its mechanism of action is well-established and involves the voltage-dependent blockade of sodium channels in neurons, which limits the repetitive firing of action potentials.[7] This selective action on hyperactive neurons contributes to its therapeutic efficacy with relatively minimal sedation at therapeutic doses.

The Focus Compound: this compound

Direct experimental data for this compound is limited in recent literature. However, studies on related 5-benzylhydantoins provide valuable insights. For instance, 5-[3-(trifluoromethyl)benzyl]hydantoin was identified as a potent member of its series in the MES test.[3] The benzyl group, being more flexible than the phenyl group, may allow for different binding conformations within the sodium channel. It is hypothesized that the increased conformational flexibility of the dibenzyl analog compared to the rigid diphenyl structure of phenytoin could influence its binding affinity and efficacy.

Alternative Analogs for Comparison

To provide a broader context, we will compare the dibenzyl analog with other clinically relevant hydantoins:

  • Mephenytoin (3-Methyl-5-ethyl-5-phenylhydantoin): This analog introduces asymmetry at the C-5 position and methylation at N-3. It is an effective anticonvulsant, and its activity is attributed to both the parent drug and its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin).[8] Mephenytoin is effective in tonic-clonic seizures but carries a risk of severe blood dyscrasias.[9]

  • Ethotoin (3-Ethyl-5-phenylhydantoin): Ethotoin is considered less toxic but also less effective than phenytoin.[10][11] Its mechanism is believed to be similar to that of phenytoin, involving the stabilization of neuronal membranes.[12]

Compound5,5-SubstituentsKey SAR FeaturesAnticonvulsant Activity (MES)Neurotoxicity
Phenytoin DiphenylRigid aromatic rings crucial for activity.HighModerate
This compound DibenzylIncreased conformational flexibility compared to phenytoin.Potentially High (extrapolated)Unknown
Mephenytoin Ethyl, Phenyl (and N3-methyl)Asymmetric C-5 substitution; N-methylation.High (active metabolite)High (risk of blood dyscrasias)
Ethotoin Phenyl (and N3-ethyl)Single phenyl group at C-5; N-ethylation.ModerateLow

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

Maximal Electroshock (MES) Seizure Test

This test is a primary screen for anticonvulsant activity against generalized tonic-clonic seizures.[4][5]

Protocol:

  • Animals: Male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Electrode Placement: After a predetermined time for drug absorption, corneal electrodes are placed on the animal's eyes, which have been treated with a local anesthetic and saline to ensure proper contact.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated.

cluster_mes Maximal Electroshock (MES) Test Workflow animal_prep Animal Acclimatization (Male Albino Mice, 20-25g) drug_admin Drug/Vehicle Administration (i.p. or p.o.) animal_prep->drug_admin electrode Corneal Electrode Placement (Anesthetic + Saline) drug_admin->electrode Time for absorption stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) electrode->stimulation observation Observation for Tonic Hindlimb Extension stimulation->observation analysis Data Analysis (Calculate ED50) observation->analysis

Caption: A step-by-step workflow for the Maximal Electroshock (MES) test.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic side effects of a drug.[13]

Protocol:

  • Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed.

  • Training: Animals are trained to stay on the rotating rod for a set period.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of expected peak effect, the animal is placed on the rotarod, which is rotating at a constant or accelerating speed.

  • Observation: The time the animal remains on the rod (latency to fall) is recorded.

  • Data Analysis: The TD50 (the dose that causes 50% of the animals to fail the test) is calculated.

Whole-Cell Patch Clamp for Sodium Channel Blockade

This electrophysiological technique allows for the direct measurement of the effect of a compound on voltage-gated sodium channels.[14]

Protocol:

  • Cell Preparation: Neuronal cells expressing voltage-gated sodium channels are cultured.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single neuron.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.

  • Drug Application: The test compound is applied to the cell, and the resulting changes in the sodium current are recorded.

  • Data Analysis: The concentration-dependent block of the sodium current is measured to determine the IC50 (the concentration that inhibits 50% of the current).

Caption: Proposed mechanism of action of 5,5-disubstituted imidazolidine-2,4-diones on voltage-gated sodium channels.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel anticonvulsant drugs. By leveraging the established SAR of related hydantoins, researchers can rationally design and synthesize new analogs with potentially improved efficacy and safety profiles. The increased flexibility of the dibenzyl-substituents may offer advantages in terms of binding to the sodium channel. Future studies should focus on the direct synthesis and in-depth pharmacological evaluation of this compound and its derivatives. A systematic exploration of substitutions on the benzyl rings could further elucidate the SAR and lead to the identification of potent and safe anticonvulsant candidates. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Mephenytoin. (n.d.). In PharmaCompass. Retrieved from [Link]

  • Mephenytoin. (n.d.). PubChem. Retrieved from [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29.
  • Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. Retrieved from [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Methods in Molecular Biology (Vol. 2316, pp. 79–102). Springer.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI. Retrieved from [Link]

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls. Retrieved from [Link]

  • Poupaert, J. H., Vandervorst, D., Giard, P., Szafarz, M., & Dumont, P. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 27(1), 76–78.
  • Rotarod Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium. Retrieved from [Link]

  • Ethotoin. (n.d.). PubChem. Retrieved from [Link]

  • Stella, H. J., & Matuszak, A. J. (1974). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 63(6), 953–955.
  • Ethotoin. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Ethotoin? (2024). Patsnap Synapse. Retrieved from [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171–184.
  • Potential anticonvulsants. 1. 5-Benzylhydantoins. (1977). Journal of medicinal chemistry, 20(4), 547–551.
  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2015). ResearchGate. Retrieved from [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (2025). BioMed. Retrieved from [Link]

  • Rotarod test. (2024). Protocols.io. Retrieved from [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. Retrieved from [Link]

  • How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. (2025). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Phenytoin. (n.d.). Wikipedia. Retrieved from [Link]

  • Phenytoin (Dilantin, Phenytek): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Retrieved from [Link]

  • Phenytoin Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2019). MDPI. Retrieved from [Link]

  • Synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohyd-antoins. (n.d.). ResearchGate. Retrieved from [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). ChemRxiv. Retrieved from [Link]

  • Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. (n.d.). Scribd. Retrieved from [Link]

  • Phenytoin (aka Dilantin or Diphenylhydantoin). (n.d.). BC Cancer. Retrieved from [Link]

  • Comparison 3: phenytoin/diphenylhydantoin versus placebo: hostility... (n.d.). ResearchGate. Retrieved from [Link]

  • SAR of Anticonvulsant Drugs. (n.d.). Slideshare. Retrieved from [Link]

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). Semantic Scholar. Retrieved from [Link]

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. (1984). PubMed. Retrieved from [Link]

  • Objective Comparison of Phenobarbital and Diphenylhydantoin in Epileptic Patients. (1956). PubMed. Retrieved from [Link]

  • Anti convulsants. (n.d.). Slideshare. Retrieved from [Link]

  • Intravenous diphenylhydantoin in treatment of acute repetitive seizures. (1976). PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Cross-Validation of 5,5-Dibenzylimidazolidine-2,4-dione Bioassay Results

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the rigorous validation of bioassay results is paramount to ensure the reliability and reproducibility of scientific findings. This guide provides an in-depth technical comparison and cross-validation framework for bioassays involving 5,5-Dibenzylimidazolidine-2,4-dione, a molecule of interest within the broader class of imidazolidine-2,4-diones. As researchers delve into the therapeutic potential of this and related compounds, understanding the nuances of different bioassays and the importance of cross-validation becomes critical for advancing preclinical candidates.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design, a critical comparison with alternative compounds, and a robust framework for data interpretation. We will explore two distinct bioassay platforms where imidazolidine-2,4-diones have shown activity: anticonvulsant screening and antifungal susceptibility testing. By comparing the outcomes of these disparate assays, researchers can gain a more holistic understanding of a compound's biological activity profile.

The Imperative of Cross-Validation in Bioassay Development

Cross-validation of bioanalytical methods is a critical process to demonstrate the equivalency of results, particularly when data is generated across different laboratories or using different analytical techniques.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have underscored the necessity of cross-validation in their respective guidances.[1] A well-designed cross-validation study goes beyond simple replication; it is a systematic approach to assess the accuracy, precision, and linearity of an assay, often employing Design of Experiments (DoE) to evaluate the robustness of critical parameters.[2]

The core principle of a bioassay is to compare the pharmacological response of an unknown preparation with that of a standard.[3] To ensure the reliability of this comparison, the chosen method must be sensitive, reproducible, and minimize errors arising from biological variability and methodology.[3] This guide will adhere to these principles, providing a framework for the cross-validation of this compound's bioactivity.

Comparative Bioassays: A Dual-Pronged Approach

To illustrate the cross-validation process, we will consider two distinct bioassays relevant to the imidazolidine-2,4-dione scaffold:

  • Anticonvulsant Activity Screening: Based on the known efficacy of the structurally similar compound, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), as an antiepileptic agent.[4][5]

  • Antifungal Susceptibility Testing: Exploring a different therapeutic dimension of this chemical class, as suggested by studies on related compounds.[5]

As a point of comparison, we will consider the thiazolidine-2,4-dione class of compounds, which have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8]

Experimental Workflow for Bioassay Cross-Validation

The following diagram outlines the general workflow for the cross-validation of bioassay results for a test compound like this compound against a reference compound and an alternative compound class.

G cluster_0 Compound Preparation cluster_1 Bioassay Execution cluster_2 Data Analysis & Comparison Test_Compound 5,5-Dibenzylimidazolidine- 2,4-dione Anticonvulsant_Assay Anticonvulsant Bioassay (e.g., MES, scPTZ) Test_Compound->Anticonvulsant_Assay Antifungal_Assay Antifungal Bioassay (e.g., Broth Microdilution) Test_Compound->Antifungal_Assay Reference_Compound Phenytoin (5,5-Diphenylimidazolidine-2,4-dione) Reference_Compound->Anticonvulsant_Assay Reference_Compound->Antifungal_Assay Alternative_Compound Thiazolidine-2,4-dione Derivative Alternative_Compound->Anticonvulsant_Assay Alternative_Compound->Antifungal_Assay Data_Acquisition Data Acquisition (ED50, MIC) Anticonvulsant_Assay->Data_Acquisition Antifungal_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Acquisition->Statistical_Analysis Cross_Validation Cross-Validation Assessment Statistical_Analysis->Cross_Validation

Caption: General workflow for cross-validation of bioassay results.

Anticonvulsant Activity Bioassay

The screening of novel compounds for anticonvulsant activity is a cornerstone of epilepsy research. Established models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are widely used to identify compounds with potential therapeutic efficacy.[6][9] The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test is a model for myoclonic and absence seizures.[3][10]

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Model: Adult male Swiss mice (20-25 g) are used.

  • Compound Administration: Test compounds (this compound), reference (Phenytoin), and alternative compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent.

  • Induction of Seizure: 30-60 minutes after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s duration) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Comparative Data: Anticonvulsant Activity
CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
This compound (Test) Hypothetical DataHypothetical Data
Phenytoin (Reference) 9.5>100
Thiazolidine-2,4-dione Derivative (Alternative) Hypothetical DataHypothetical Data

Note: The data for Phenytoin is based on established literature. The data for the test and alternative compounds are hypothetical and would be determined experimentally.

Antifungal Susceptibility Bioassay

The increasing incidence of fungal infections and the emergence of drug-resistant strains necessitate the discovery of novel antifungal agents. In vitro antifungal susceptibility testing is the primary method for evaluating the efficacy of new compounds. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11][12][13]

Experimental Protocol: Broth Microdilution Assay
  • Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are used.

  • Compound Preparation: Serial twofold dilutions of the test compounds, reference (e.g., Fluconazole), and alternative compounds are prepared in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Data Analysis: The MIC values for each compound against each fungal strain are recorded and compared.

Comparative Data: Antifungal Activity
CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound (Test) Hypothetical DataHypothetical Data
Phenytoin (Reference - Antifungal Context) >64>64
Thiazolidine-2,4-dione Derivative (Alternative) Hypothetical DataHypothetical Data
Fluconazole (Standard Antifungal) 0.25 - 216 - 64

Note: The data for Phenytoin and Fluconazole are based on typical findings. The data for the test and alternative compounds are hypothetical.

Interpreting Cross-Validation Results: A Decision Framework

The comparison of results from these two distinct bioassays provides a more comprehensive pharmacological profile of this compound.

G cluster_0 Bioassay Outcomes cluster_1 Interpretation & Next Steps Anticonvulsant_Active Active in Anticonvulsant Assay Lead_Candidate Potential Lead Candidate (Dual Activity) Anticonvulsant_Active->Lead_Candidate AND Specific_Anticonvulsant Specific Anticonvulsant Profile Anticonvulsant_Active->Specific_Anticonvulsant AND Anticonvulsant_Inactive Inactive in Anticonvulsant Assay Specific_Antifungal Specific Antifungal Profile Anticonvulsant_Inactive->Specific_Antifungal AND Low_Priority Low Priority for Further Development Anticonvulsant_Inactive->Low_Priority AND Antifungal_Active Active in Antifungal Assay Antifungal_Active->Lead_Candidate Antifungal_Active->Specific_Antifungal Antifungal_Inactive Inactive in Antifungal Assay Antifungal_Inactive->Specific_Anticonvulsant Antifungal_Inactive->Low_Priority Further_Investigation Further SAR Studies Needed Lead_Candidate->Further_Investigation Specific_Anticonvulsant->Further_Investigation Specific_Antifungal->Further_Investigation

Caption: Decision framework for interpreting cross-validation results.

A positive result in the anticonvulsant assay, particularly if the potency is comparable to or greater than phenytoin, would warrant further investigation into the mechanism of action, potentially involving voltage-gated sodium channels. Should the compound also exhibit significant antifungal activity, it could represent a lead for a novel dual-action therapeutic or suggest a broader mechanism of action targeting fundamental cellular processes.

Conversely, a lack of activity in one or both assays, when compared to the established activity of the reference and alternative compounds, provides equally valuable information, guiding the prioritization of resources and informing future structure-activity relationship (SAR) studies.

Conclusion

The cross-validation of bioassay results for this compound is not merely a confirmatory exercise but a crucial step in building a robust and reliable biological activity profile. By employing orthogonal bioassays, such as those for anticonvulsant and antifungal activities, researchers can gain deeper insights into the compound's therapeutic potential and specificity. This guide provides a foundational framework for such an investigation, emphasizing the importance of rigorous experimental design, appropriate comparators, and a logical framework for data interpretation. Adherence to these principles of scientific integrity will undoubtedly accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Biological Assay Qualification Using Design of Experiments - BioProcess International. (2013, June 1). Retrieved January 22, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved January 22, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved January 22, 2026, from [Link]

  • Perspective on the carcinogenic potential of phenytoin based on rodent tumor bioassays and human epidemiological data - PubMed. (1996, April 1). Retrieved January 22, 2026, from [Link]

  • Phenytoin, plasma or serum - SickKids. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cross validation in bioanalysis: Why, when and how? - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]

  • Screening models for antiepileptic drugs: A Review - Semantic Scholar. (2021, April 15). Retrieved January 22, 2026, from [Link]

  • Phenytoin Test - About, Normal Range, Preparation, Test Results & More - Portea Medical. (n.d.). Retrieved January 22, 2026, from [Link]

  • Principles Involved in Bioassay by different Methods: A Mini-Review | Open Access Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed. (2025, April 1). Retrieved January 22, 2026, from [Link]

  • Anticonvulsant activity screening data for compounds 5–17 in mice... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Screening Methods of Anti-epileptic drugs | PDF - Slideshare. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021, April 15). Retrieved January 22, 2026, from [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. (2022, October 10). Retrieved January 22, 2026, from [Link]

  • Synthesis and Anti-convulsant Activity of 1-[3-(4-Amin ophenyl)-3-Oxopropanoyl]- 5,5-Diphenyl imidazolidine -2,4-Dione and its D - International Journal of Pharmaceutical Investigation. (2023, September 21). Retrieved January 22, 2026, from [Link]

  • Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Clinical trials on thiazolidinediones and cancer treatment. | Download Table - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC. (2018, August 8). Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. (2023, May 22). Retrieved January 22, 2026, from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Navigating the Labyrinth of Preclinical Anticonvulsant Screening: A Comparative Guide to the Reproducibility of 5,5-Disubstituted Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antiepileptic drugs (AEDs), the imidazolidine-2,4-dione, or hydantoin, scaffold has been a cornerstone of medicinal chemistry for decades. The prototypical member of this class, 5,5-diphenylhydantoin (phenytoin), has been a frontline treatment for epilepsy for over 80 years. However, the journey from a promising chemical entity to a clinically effective and reproducible therapeutic is fraught with challenges. This guide delves into the critical aspect of experimental reproducibility in the context of 5,5-disubstituted hydantoins, with a particular focus on the lesser-studied analog, 5,5-Dibenzylimidazolidine-2,4-dione .

While extensive data exists for phenytoin, the experimental landscape for many of its analogs, including the dibenzyl derivative, is sparse. This guide will leverage the rich dataset available for phenytoin to illuminate the potential challenges and key considerations for achieving reproducible results with this compound and other related compounds. We will explore the nuances of preclinical anticonvulsant screening, compare the performance of established AEDs, and provide detailed, field-proven protocols to empower researchers to design robust and reliable experiments.

The Hydantoin Scaffold: A Double-Edged Sword of Simplicity and Complexity

The allure of the hydantoin core lies in its synthetic accessibility and the potential for diverse substitutions at the C-5 position, which significantly influences anticonvulsant activity. Structure-activity relationship (SAR) studies have established that aryl or alkyl groups at this position are crucial for efficacy against generalized tonic-clonic seizures[1][2]. This compound, with its two benzyl groups, fits this profile and is anticipated to exhibit anticonvulsant properties. However, the subtle shift from phenyl to benzyl groups can have profound, and often unpredictable, effects on a molecule's physicochemical properties, which are intimately linked to experimental reproducibility.

Physicochemical Properties: The Unseen Variable
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₁₇H₁₆N₂O₂280.322.3
Phenytoin (5,5-Diphenylhydantoin)C₁₅H₁₂N₂O₂252.272.2

Data sourced from PubChem[4]. Predicted LogP is an indicator of lipophilicity.

Researchers working with novel hydantoin derivatives like this compound must meticulously characterize the compound's solubility in various vehicles to ensure consistent dosing and avoid artifacts arising from poor dissolution.

The Crucial Role of Preclinical Models: A Reproducibility Perspective

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the workhorses of preclinical anticonvulsant screening. Their predictive validity for identifying drugs effective against generalized tonic-clonic and absence seizures, respectively, is well-established[5][6]. However, the reproducibility of these models is not absolute and is influenced by a multitude of factors.

cluster_Factors Factors Influencing Reproducibility cluster_Outcome Experimental Outcome Animal Strain Animal Strain ED50 Value ED50 Value Animal Strain->ED50 Value Stimulus Parameters Stimulus Parameters Stimulus Parameters->ED50 Value Vehicle Vehicle Vehicle->ED50 Value Route of Administration Route of Administration Route of Administration->ED50 Value

Caption: Key variables impacting the reproducibility of in vivo anticonvulsant screening.

Comparative Performance of Anticonvulsants in the MES Test

The MES test is particularly relevant for hydantoin derivatives, which primarily act by blocking voltage-gated sodium channels. The table below presents a comparison of the median effective dose (ED50) for several established AEDs in the mouse MES model. The variability in reported ED50 values across different studies highlights the importance of standardized protocols.

Anticonvulsant DrugED50 (mg/kg, i.p.) in Mouse MES TestReference
Phenytoin5.96 - 9.5[3]
Carbamazepine~10[7]
Lamotrigine~2.5[8]

Note: ED50 values can vary depending on the specific experimental conditions.

While no specific ED50 data for this compound is publicly available, SAR studies suggest that it would likely be active in the MES test[1][2]. The key to obtaining reproducible data for this and other novel compounds lies in the rigorous application of standardized experimental protocols.

Self-Validating Experimental Protocols for Anticonvulsant Screening

To ensure the trustworthiness and reproducibility of experimental data, it is imperative to follow detailed, self-validating protocols. Below are step-by-step methodologies for the synthesis of a 5,5-disubstituted hydantoin and for conducting the MES and scPTZ anticonvulsant tests.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 5,5-disubstituted hydantoins and is adaptable for this compound.

Start Start Reactants Dibenzyl Ketone + Potassium Cyanide + Ammonium Carbonate Start->Reactants Reaction Heat under Reflux Reactants->Reaction Solvent Aqueous Ethanol Solvent->Reaction Work-up Cool, Acidify (HCl) Reaction->Work-up Isolation Filter Precipitate Work-up->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product 5,5-Dibenzyl- imidazolidine-2,4-dione Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Dibenzyl ketone

  • Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dibenzyl ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the mixture with concentrated hydrochloric acid under a fume hood until the pH is approximately 1-2. This step will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is designed to assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard anticonvulsant (e.g., Phenytoin)

  • Saline solution with a topical anesthetic for electrode contact

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before testing.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) at a defined time before the test (typically 30-60 minutes). A standard dose for initial screening is 30, 100, and 300 mg/kg.

  • Electrode Application: Apply a drop of saline containing a topical anesthetic to the eyes of the mouse. Place the corneal electrodes gently on the corneas.

  • Stimulation: Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This protocol is used to evaluate a compound's ability to raise the seizure threshold, modeling absence seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound

  • Vehicle

  • Standard anticonvulsant (e.g., Ethosuximide)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimatization: As in the MES test.

  • Dosing: Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection.

  • PTZ Administration: Inject PTZ subcutaneously into the scruff of the neck.

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.

Conclusion and Future Directions

The reproducibility of experiments with 5,5-disubstituted hydantoins, including the promising but understudied this compound, is a critical factor in the successful development of new antiepileptic drugs. While direct experimental data for this compound is lacking, the extensive knowledge base for its close analog, phenytoin, provides a valuable framework for understanding the potential challenges and for designing robust and reproducible experiments.

Key takeaways for researchers entering this field include:

  • Thorough Physicochemical Characterization: Meticulous determination of solubility and other physicochemical properties is paramount.

  • Standardized Protocols: Strict adherence to well-defined and validated experimental protocols, such as those provided in this guide, is essential for minimizing variability.

  • Understanding the Model: A deep understanding of the preclinical models used, including their limitations and sources of variability, is crucial for data interpretation.

Future research should prioritize the systematic evaluation of promising hydantoin analogs like this compound to fill the existing data gaps. By embracing a culture of rigorous experimental design and transparent reporting, the scientific community can enhance the reproducibility of preclinical research and accelerate the discovery of the next generation of effective antiepileptic therapies.

References

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). Royal Society of Chemistry. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Indian J Physiol Pharmacol. [Link]

  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. [Link]

  • SAR of Hydantoins - Anticonvulsants. (n.d.). Pharmacy 180. [Link]

  • Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (n.d.). PubMed. [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). ChemRxiv. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (n.d.). PubMed. [Link]

  • Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats. (n.d.). National Library of Medicine. [Link]

Sources

A Comparative Guide to the Anticonvulsant Profile of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and wider safety margins is a cornerstone of neuropharmacology research. This guide provides a comprehensive benchmark analysis of 5,5-Dibenzylimidazolidine-2,4-dione, a structural analog of phenytoin, against established first-generation anticonvulsants: Phenytoin, Carbamazepine, and Valproic Acid. We delve into the core principles of preclinical anticonvulsant screening, detailing the methodologies of the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) seizure models. Comparative data on efficacy (ED50), neurotoxicity (TD50), and the resulting Protective Index (PI) are presented to offer an objective, data-driven evaluation for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Benchmarking

Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] While numerous AEDs are available, a substantial portion of patients remain refractory to treatment or experience dose-limiting side effects.[2] The imidazolidine-2,4-dione (hydantoin) scaffold, famously represented by Phenytoin, has been a foundational structure in anticonvulsant drug discovery.[3] this compound, as a close analog, warrants rigorous evaluation to determine its potential therapeutic value.

This guide focuses on benchmarking its performance in two gold-standard preclinical models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures, which effectively identifies compounds that prevent seizure spread.[4][5]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: A model for absence (clonic) seizures, which is sensitive to compounds that elevate the seizure threshold by acting on the GABAergic system.[6][7]

By comparing its activity profile in these tests to that of widely used AEDs, we can infer its potential mechanism of action and therapeutic niche.

Profiled Compounds: A Structural Overview

The subtle structural differences between the evaluated compounds underpin their distinct pharmacological profiles. The replacement of phenyl groups in Phenytoin with benzyl groups in this compound is the key structural modification under investigation.

Compound NameChemical Structure
This compound this compound structure
Phenytoin Phenytoin structure
Carbamazepine Carbamazepine structure
Valproic Acid Valproic Acid structure

Core Screening Methodologies & Protocols

The selection of screening models is critical. The MES and scPTZ tests are complementary, providing insights into different anticonvulsant mechanisms. A compound active in the MES test often suggests an ability to block voltage-gated sodium channels, similar to Phenytoin and Carbamazepine, thereby preventing the propagation of seizure discharge.[5] Activity in the scPTZ test often points towards enhancement of GABAergic neurotransmission, a mechanism associated with Valproic Acid.[6][8]

Maximal Electroshock (MES) Test

Causality: This test evaluates a compound's ability to prevent the spread of a maximal seizure. The key endpoint is the abolition of the tonic hindlimb extension (THE) phase, which is indicative of efficacy against generalized tonic-clonic seizures.[2][4]

Detailed Protocol:

  • Animal Selection: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[9]

  • Grouping: Divide animals into groups (n=8-12 per group), including a vehicle control, positive controls (Phenytoin, Carbamazepine), and multiple dose levels of the test compound.[2]

  • Drug Administration: Administer the compounds via the desired route (e.g., intraperitoneal or oral). The test is conducted at the time of peak effect, determined from preliminary time-course studies.[9]

  • Anesthesia & Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by saline to ensure good electrical contact.[4][5]

  • Stimulation: Deliver a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice).[4]

  • Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. Absence of this phase indicates protection.[9]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.[5]

Experimental Workflow: MES Test

MES_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Animal Selection (Mice or Rats) Grouping Group Allocation (Vehicle, Controls, Test Doses) Animal_Selection->Grouping Drug_Admin Drug Administration (i.p. or p.o.) Grouping->Drug_Admin Anesthesia Corneal Anesthesia & Saline Application Drug_Admin->Anesthesia Stimulation Electrical Stimulation (Supramaximal Shock) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension (THE) Stimulation->Observation Endpoint Endpoint: Abolition of THE? Observation->Endpoint Protection Calculate % Protection Endpoint->Protection Yes/No ED50 Determine ED50 (Probit Analysis) Protection->ED50

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Causality: This chemoconvulsant model assesses a compound's ability to raise the seizure threshold. PTZ is a GABA-A receptor antagonist; therefore, compounds that protect against PTZ-induced seizures often act by enhancing GABAergic inhibition.[6][7] The endpoint is the failure to observe a brief episode of clonic spasms.[7]

Detailed Protocol:

  • Animal Selection & Grouping: As per the MES test.

  • Drug Administration: Administer vehicle, positive control (Valproic Acid), and test compounds at various doses.

  • Convulsant Challenge: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose predetermined to cause clonic seizures in >95% of control animals (e.g., 85 mg/kg for CF-1 mice).[7]

  • Observation: Place animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures (an episode of clonus lasting for at least 3-5 seconds).[7]

  • Data Analysis: An animal not exhibiting the defined clonic seizure is considered protected. Calculate the percentage protected and determine the ED50 via probit analysis.[7]

Experimental Workflow: scPTZ Test

scPTZ_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Animal Selection (Mice) Grouping Group Allocation (Vehicle, Controls, Test Doses) Animal_Selection->Grouping Drug_Admin Pre-treatment with Test Compound Grouping->Drug_Admin PTZ_Injection Subcutaneous PTZ Injection (CD95) Drug_Admin->PTZ_Injection Observation Observe for 30 min for Clonic Seizures PTZ_Injection->Observation Endpoint Endpoint: Absence of Clonus? Observation->Endpoint Protection Calculate % Protection Endpoint->Protection Yes/No ED50 Determine ED50 (Probit Analysis) Protection->ED50

Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) screening test.

Comparative Efficacy and Neurotoxicity

The ultimate goal of a novel AED is to provide superior seizure protection with minimal side effects. We assess efficacy using the ED50 (Median Effective Dose) and neurotoxicity via the TD50 (Median Toxic Dose), typically determined by the Rotorod test for motor impairment.[10][11]

Efficacy Data (ED50)

The ED50 represents the dose of a drug required to produce the desired therapeutic effect in 50% of the test population. A lower ED50 value indicates higher potency.

Table 1: Comparative Anticonvulsant Efficacy (ED50) in Mice

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Inferred Primary Mechanism
This compound Data Not Publicly AvailableData Not Publicly AvailableExpected MES activity
Phenytoin 9.5 - 25> 100 (Inactive)Na+ Channel Blockade[3][12]
Carbamazepine 10.5 - 15.7> 100 (Inactive)Na+ Channel Blockade[13][14]
Valproic Acid 272 - 370150 - 348GABA-ergic & multiple[15][16][17]

Note: ED50 values can vary based on animal strain, route of administration, and specific lab protocols. The ranges provided are compiled from representative literature.

Interpretation: Phenytoin and Carbamazepine show high potency in the MES test but are inactive in the scPTZ model, consistent with their primary mechanism as sodium channel blockers.[13] Valproic Acid is active in both models, reflecting its broad-spectrum activity.[17] Based on its structural similarity to Phenytoin, this compound is hypothesized to be active primarily in the MES test.

Neurotoxicity Assessment: The Rotorod Test

Causality: The Rotorod test is a standard for assessing motor coordination, balance, and endurance.[11][18] Drug-induced impairment (ataxia) is a common CNS side effect and is quantified as the dose (TD50) at which 50% of animals fail to remain on a rotating rod for a set duration.[19]

Detailed Protocol:

  • Apparatus: Use a rotarod apparatus with a rotating rod of appropriate diameter for the species (e.g., mouse or rat).[20]

  • Training: Acclimate animals to the apparatus by placing them on the rod at a low, constant speed for a defined period (e.g., 60 seconds) over several trials.[20]

  • Testing: After drug administration (at the time of peak effect), place the animal on the rod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[20]

  • Endpoint: The trial ends when the animal falls off the rod or clings to it and completes a full passive rotation. The latency to fall is recorded.[19][20]

  • Data Analysis: A trial is considered a failure if the animal falls before a pre-determined cut-off time. The TD50 is calculated as the dose causing failure in 50% of the animals.

The Protective Index: A Measure of the Therapeutic Window

The most critical benchmark for a potential AED is its therapeutic window—the gap between efficacy and toxicity. This is quantified by the Protective Index (PI).[21]

PI = TD50 (Neurotoxicity) / ED50 (Efficacy)

A higher PI is desirable, indicating a wider margin of safety where the drug is effective at doses well below those that cause adverse effects.[21]

Table 2: Comparative Neurotoxicity (TD50) and Protective Index (PI) in the MES Model

CompoundMES ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (PI)
This compound Requires Experimental DataRequires Experimental DataRequires Experimental Data
Phenytoin ~9.5~65.8~6.9
Carbamazepine ~11.8~67.5~5.7
Valproic Acid ~272~426~1.6

Note: Data are representative values compiled from literature and may vary. The PI for Valproic Acid is notably lower, which aligns with its known side-effect profile despite its broad efficacy.[21]

Discussion and Future Directions

This guide establishes the framework for benchmarking this compound. Based on its structural relation to phenytoin, it is strongly hypothesized that it will demonstrate efficacy in the MES model, indicative of activity against generalized tonic-clonic seizures. The critical unknown variables are its potency (ED50) and its therapeutic window (PI).

Key Research Questions to Address:

  • Efficacy: What is the ED50 of this compound in the MES and scPTZ tests? How does its potency compare directly to Phenytoin?

  • Neurotoxicity: What is its TD50 in the Rotorod test?

  • Protective Index: Does this compound possess a PI superior to that of Phenytoin and Carbamazepine? A significantly higher PI would be a strong indicator of a favorable safety profile and would warrant further investigation.

The protocols and comparative data provided herein serve as a robust foundation for conducting these pivotal experiments. A successful outcome, particularly a high Protective Index, would position this compound as a promising candidate for further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and evaluation in chronic epilepsy models.

References

  • Grokipedia. Protective index.
  • Benchchem. Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat)
  • Benchchem. Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Benchchem. Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylaceta".
  • National Institutes of Health. Pentylenetetrazol Seizure Threshold Test (mouse, rat)
  • bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • YouTube. Anti-convulsant Activity using Maximum Electroshock Induced Convulsant.
  • PubMed. Structure-activity relationships of phenytoin-like anticonvulsant drugs.
  • PubMed. Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog.
  • Subcutaneous pentylenetetrazole: Significance and symbolism.
  • PubMed. Anticonvulsant and Neurotoxic Activities of Twelve Analogues of Valproic Acid.
  • PubMed.
  • MDPI. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice.
  • PubMed. Anti-epileptic Activity, Toxicity and Teratogenicity in CD1 Mice of a Novel Valproic Acid Arylamide Derivative, N-(2-hydroxyphenyl)-2-propylpentanamide.
  • Wikipedia. Rotarod performance test.
  • European Review for Medical and Pharmacological Sciences. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice.
  • PubMed. Biphasic characteristic of interactions between stiripentol and carbamazepine in the mouse maximal electroshock-induced seizure model: a three-dimensional isobolographic analysis.
  • BioMed.
  • Protocols.io. Rotarod-Test for Mice.
  • Open Access Journals. Understanding the Therapeutic Index of Antiepileptic Drugs.
  • PubMed.
  • PubMed. Anticonvulsant activity of metabolites of valproic acid.
  • Therapeutic index estimation of antiepileptic drugs: a systematic liter
  • ResearchGate. Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.
  • Wikipedia. Anticonvulsant.
  • PubMed. M-current preservation contributes to anticonvulsant effects of valproic acid.

Sources

Confirming the Binding Target of 5,5-Dibenzylimidazolidine-2,4-dione: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the imidazolidine-2,4-dione scaffold represents a privileged structure, forming the core of numerous anticonvulsant therapies. While the mechanism of action for established drugs like Phenytoin is well-characterized, the precise binding targets of novel derivatives such as 5,5-Dibenzylimidazolidine-2,4-dione remain to be definitively elucidated. This guide provides a comprehensive framework for researchers to experimentally validate the binding target of this compound, drawing comparisons with established voltage-gated sodium channel (VGSC) inhibitors. Our approach is grounded in the hypothesis that, due to its structural similarity to Phenytoin (5,5-diphenylhydantoin), this compound likely targets and modulates the activity of VGSCs.

The Rationale: A Tale of Two Hydantoins

Phenytoin, a cornerstone in epilepsy treatment for decades, exerts its therapeutic effect by binding to and stabilizing the inactivated state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[1][2][3][4] The structural resemblance between Phenytoin and this compound, with the substitution of phenyl groups for benzyl groups at the 5-position of the hydantoin ring, strongly suggests a conserved mechanism of action. This guide outlines a multi-pronged experimental strategy to test this hypothesis, providing a roadmap for confirming target engagement and characterizing the binding interaction in detail.

A Multi-Faceted Approach to Target Validation

Confirming the binding of a novel compound to a membrane protein like a voltage-gated sodium channel requires a combination of functional and biophysical assays. Each technique offers unique insights into the interaction, and together they provide a robust body of evidence. The following sections detail the experimental workflows for four key techniques: Patch-Clamp Electrophysiology, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel Function

Patch-clamp electrophysiology directly measures the ion flow through channels in the cell membrane, making it the definitive method for assessing the functional consequences of compound binding.[5][6][7][8][9]

Objective: To determine if this compound modulates sodium currents in a manner consistent with VGSC blockade and to characterize its state-dependent binding.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing a specific Nav subtype (e.g., Nav1.7) Harvesting Harvest and prepare cells for recording Cell_Culture->Harvesting Patching Establish whole-cell patch-clamp configuration Harvesting->Patching Baseline Record baseline sodium currents using a voltage-step protocol Patching->Baseline Compound_App Perfuse with increasing concentrations of this compound Baseline->Compound_App Recording Record changes in sodium current amplitude and kinetics Compound_App->Recording IV_Curve Construct current-voltage (I-V) relationships Recording->IV_Curve Dose_Response Generate dose-response curves to determine IC50 IV_Curve->Dose_Response State_Dependence Assess use- and voltage-dependence of block Dose_Response->State_Dependence

Caption: Workflow for Patch-Clamp Electrophysiology.

Detailed Protocol:

  • Cell Culture: Utilize a cell line (e.g., HEK293 or CHO) stably expressing a specific human VGSC subtype of interest (e.g., Nav1.2, Nav1.5, or Nav1.7). Culture cells to 70-80% confluency.

  • Electrophysiological Recording:

    • Prepare intracellular and extracellular solutions. The intracellular solution should contain CsF to block potassium channels, and the extracellular solution will be a standard physiological saline.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

    • Apply a series of depolarizing voltage steps to elicit sodium currents and establish a baseline recording.

  • Compound Application: Perfuse the recording chamber with increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record sodium currents at each compound concentration.

    • Measure the peak inward current to determine the extent of block.

    • Analyze the voltage-dependence of activation and inactivation.

    • To assess use-dependence, apply a train of depolarizing pulses and measure the cumulative block.

    • Plot the concentration-response data and fit with a Hill equation to determine the IC50 value.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free biophysical technique that measures the binding of an analyte (the compound) to a ligand (the purified channel protein) immobilized on a sensor surface in real-time.[2][10][11][12][13][14][15][16][17][18]

Objective: To directly measure the binding affinity and kinetics (kon and koff) of this compound to a purified VGSC protein.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Protein_Purification Purify recombinant VGSC protein Chip_Prep Prepare and functionalize SPR sensor chip Protein_Purification->Chip_Prep Immobilization Immobilize purified VGSC onto the sensor chip Chip_Prep->Immobilization Analyte_Injection Inject increasing concentrations of this compound Immobilization->Analyte_Injection Regeneration Regenerate the sensor surface Analyte_Injection->Regeneration Sensorgrams Generate sensorgrams for each concentration Regeneration->Sensorgrams Kinetic_Fitting Fit data to a binding model to determine kon, koff, and Kd Sensorgrams->Kinetic_Fitting

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Protein Preparation: Express and purify a recombinant VGSC protein or a key binding domain. This is a critical and often challenging step for membrane proteins.

  • SPR Measurement:

    • Immobilize the purified VGSC onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][19][20][21][22][23][24][25][26]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a purified VGSC.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Prepare purified VGSC in ITC buffer Ligand_Prep Prepare this compound in the same buffer Protein_Prep->Ligand_Prep Loading Load protein into the sample cell and ligand into the syringe Ligand_Prep->Loading Titration_Run Perform a series of injections of the ligand into the protein solution Loading->Titration_Run Heat_Integration Integrate the heat change for each injection Titration_Run->Heat_Integration Binding_Isotherm Plot the integrated heat against the molar ratio of ligand to protein Heat_Integration->Binding_Isotherm Model_Fitting Fit the binding isotherm to a suitable model to determine Kd, n, and ΔH Binding_Isotherm->Model_Fitting

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of purified VGSC in a suitable buffer.

    • Prepare a solution of this compound in the exact same buffer to minimize heats of dilution. The concentration of the ligand should be 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat evolved or absorbed after each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.[21][27][28][29][30][31][32] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To demonstrate that this compound engages with VGSCs in intact cells.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Protein Detection Cell_Culture Culture cells expressing the target VGSC Compound_Incubation Incubate cells with vehicle or this compound Cell_Culture->Compound_Incubation Heating Heat cell suspensions to a range of temperatures Compound_Incubation->Heating Lysis Lyse cells and separate soluble and aggregated protein fractions Heating->Lysis Western_Blot Detect the amount of soluble VGSC protein by Western blotting Lysis->Western_Blot Quantification Quantify band intensities Western_Blot->Quantification Melting_Curve Plot soluble protein fraction vs. temperature to generate a melting curve Quantification->Melting_Curve

Caption: Workflow for Cellular Thermal Shift Assay.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells expressing the target VGSC.

    • Treat the cells with either a vehicle control or this compound at a desired concentration.

  • Thermal Denaturation:

    • Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Protein Extraction and Detection:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble VGSC in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Comparative Analysis with Established VGSC Inhibitors

To contextualize the findings for this compound, it is essential to compare its binding and functional properties with those of well-characterized anticonvulsants that target VGSCs.

CompoundPrimary Mechanism of Action on VGSCsReported IC50/KdKey Characteristics
Phenytoin Stabilizes the fast-inactivated state~9-19 µM for open/inactivated states[3]Use-dependent block; effective against high-frequency firing.[1][4]
Carbamazepine Stabilizes the fast-inactivated stateSimilar affinity to Phenytoin for the inactivated state[4][33]Use-dependent block; structurally similar to tricyclic antidepressants.[11]
Lacosamide Selectively enhances slow inactivationBinds to slow-inactivated state; less effect on fast inactivation.[1][2][3][34][35]Unique mechanism of action compared to older VGSC blockers.[2][3]
Eslicarbazepine acetate Enhances slow inactivationHigher affinity for the inactivated state versus resting state.[10][13][19][20][28]Active metabolite is eslicarbazepine; shows selectivity for the inactive state.[10][13]
Rufinamide Prolongs the inactive stateApparent Kd of ~40 µM for the intermediate inactivated state[36]Has a therapeutic effect on Lennox-Gastaut syndrome.[5][12][37][38]
This compound Hypothesized: Stabilizes the inactivated stateTo be determined To be determined

Interpreting the Results and Moving Forward

A comprehensive analysis using the described methodologies will provide a clear picture of whether this compound binds to voltage-gated sodium channels.

  • Positive Confirmation: If patch-clamp experiments show a reduction in sodium currents, SPR and ITC confirm direct binding, and CETSA demonstrates target engagement in cells, the hypothesis is strongly supported. The comparative data will then help to classify the compound's specific mechanism (e.g., fast vs. slow inactivation preference) and relative potency.

  • Negative Results: If these experiments fail to show an interaction with VGSCs, it would suggest that this compound has a different primary binding target, despite its structural similarity to Phenytoin. In this case, broader target identification strategies, such as affinity chromatography-mass spectrometry or phenotypic screening followed by target deconvolution, would be necessary.

This guide provides a robust and logical framework for the experimental validation of the binding target of this compound. By combining functional and biophysical approaches and comparing the results to established drugs, researchers can confidently determine its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. Retrieved from [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171–184.
  • MedlinePlus. (2023, December 15). Phenytoin. Retrieved from [Link]

  • National Toxicology Program. (1993). TR-404: 5,5-Diphenylhydantoin (CASRN 57-41-0) (Phenytoin)
  • Goldberg, M. A., & Todoroff, T. (1976). Studies on the binding of 5,5-diphenyl-hydantoin to nucleic acids in vitro and to rat brain subcellular fractions in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 196(2), 469–477.
  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
  • Shin, D., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 565-585.
  • Semantic Scholar. (2023, October 27). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C17H16N2O2). Retrieved from [Link]

  • Bentham Science. (n.d.). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Retrieved from [Link]

  • PLOS Computational Biology. (n.d.). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. Retrieved from [Link]

  • ResearchGate. (n.d.). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Retrieved from [Link]

  • Frontiers. (n.d.). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium Channel Blockers in the Treatment of Epilepsy. Retrieved from [Link]

  • PubMed. (n.d.). Advances in targeting voltage-gated sodium channels with small molecules. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Exploring voltage-gated sodium channel conformations and protein-protein interactions using AlphaFold2. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. Retrieved from [Link]

  • PubMed. (n.d.). Small molecule modulation of voltage gated sodium channels. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

Sources

A Comparative Toxicological Assessment of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Toxicity Profiling

5,5-Dibenzylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class, a scaffold of significant interest in medicinal chemistry. Its structural analogue, 5,5-diphenylimidazolidine-2,4-dione, better known as phenytoin, is a widely used anticonvulsant drug.[1][2] Given this structural similarity, this compound holds potential for neurological applications; however, this very relatedness necessitates a thorough and proactive investigation of its toxicity profile. Phenytoin, while effective, is beset by a narrow therapeutic index and a well-documented history of adverse effects, including neurotoxicity and hepatotoxicity.[3][4] This guide provides a comparative analysis of the known toxicological profiles of established anticonvulsant drugs—phenytoin, lamotrigine, and carbamazepine—and outlines a comprehensive, tiered strategy for the toxicological evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals to inform early-stage safety and risk assessment.

Comparative Analysis of Toxicity Profiles

A direct comparison of this compound with established anticonvulsants is hampered by the current lack of publicly available experimental toxicity data for the former. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard identification, classifying this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[5] However, this information is insufficient for a comprehensive risk assessment.

To provide context, the following tables summarize the known toxicity profiles of phenytoin, lamotrigine, and carbamazepine. This data serves as a benchmark for the anticipated toxicological properties of this compound and underscores the critical need for empirical testing.

Table 1: General and Acute Toxicity

CompoundAcute Oral LD50 (Mouse)Acute Oral LD50 (Rat)GHS Hazard Statements
This compound Data not availableData not availableHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]
Phenytoin 165 mg/kg[6]1530 mg/kg[7]Harmful if swallowed, Suspected of causing cancer, Suspected of damaging the unborn child, May cause damage to central nervous system through prolonged or repeated exposure[8]
Lamotrigine Data not availableData not availableOverdose can lead to seizures, coma, and death[9]
Carbamazepine Data not availableData not availableOverdose is associated with CNS depression and anticholinergic effects[6]

Table 2: Key Organ System Toxicities

CompoundPrimary NeurotoxicityHepatotoxicityCardiovascular Effects
This compound Data not availableData not availableData not available
Phenytoin Dose-dependent: nystagmus, ataxia, slurred speech, confusion, coma[4][10]Can cause transient serum aminotransferase elevations; rare but severe hypersensitivity-related liver injury[3]Rapid intravenous administration can lead to hypotension and arrhythmias[11]
Lamotrigine Seizures, movement disorders, reduced consciousness in overdose[12]Hypersensitivity reactions can involve the liverQTc interval and QRS complex prolongation in overdose[12]
Carbamazepine Dose-dependent CNS depression, ataxia, nystagmus, coma[6]Elevated liver function tests; rare but serious hepatic reactionsAtrioventricular blocks and arrhythmias at high concentrations[8]

Proposed Experimental Workflow for Toxicity Profiling of this compound

The following is a proposed tiered experimental workflow designed to systematically evaluate the toxicity profile of this compound. This workflow progresses from general cytotoxicity and genotoxicity assessments to more specific organ-level toxicity evaluations.

G cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: In Vivo Confirmation Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays) Hepatotoxicity In Vitro Hepatotoxicity (Primary hepatocytes or HepG2 cells) Cytotoxicity->Hepatotoxicity Proceed if cytotoxic Neurotoxicity In Vitro Neurotoxicity (Neuronal cell lines or primary neurons) Cytotoxicity->Neurotoxicity Proceed if cytotoxic Genotoxicity Genotoxicity Assessment (e.g., Ames Test) Acute_Toxicity Acute Systemic Toxicity (Rodent LD50 determination) Genotoxicity->Acute_Toxicity Proceed if genotoxic Subchronic_Toxicity Sub-chronic Toxicity Studies Hepatotoxicity->Subchronic_Toxicity Investigate further in vivo Neurotoxicity->Subchronic_Toxicity Investigate further in vivo Acute_Toxicity->Subchronic_Toxicity Inform dose selection

Caption: Tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14][15]

Principle: The test uses bacterial strains with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[16]

G cluster_0 Ames Test Workflow A 1. Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B 2. Mix bacteria with test compound and S9 mix (for metabolic activation) A->B C 3. Pour mixture onto histidine-deficient agar plates B->C D 4. Incubate for 48-72 hours C->D E 5. Count revertant colonies D->E F 6. Compare to negative and positive controls E->F

Caption: Simplified workflow for the Ames test.

Protocol (Plate Incorporation Method):

  • Preparation: Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and the S9 metabolic activation mix (from rat liver).

  • Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation plates), and the test compound at various concentrations.

  • Plating: Add 2 mL of molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Hepatotoxicity Assessment

Given that the structural analog phenytoin can cause hepatotoxicity, evaluating this endpoint for this compound is crucial.[12]

Principle: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver in vivo.[3]

Experimental Approach:

  • Cell Culture: Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) in appropriate media.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for 24 to 48 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using the MTT or LDH assay.

    • Hepatocellular Function: Assess markers of liver function, such as albumin and urea synthesis.

    • Steatosis: Stain for lipid accumulation using Oil Red O.

    • Mitochondrial Dysfunction: Evaluate changes in mitochondrial membrane potential.

In Vitro Neurotoxicity Screening

The primary therapeutic targets of hydantoin derivatives are often within the central nervous system, making neurotoxicity a key concern.

Principle: Utilize neuronal cell models to assess the potential for the compound to induce neuronal cell death, inhibit neurite outgrowth, or alter neuronal function.

Experimental Approach:

  • Cell Culture: Use human neuroblastoma cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons.

  • Compound Exposure: Expose the cultured neuronal cells to various concentrations of this compound.

  • Endpoint Analysis:

    • Neuronal Viability: Assess cell death using assays for apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release).

    • Neurite Outgrowth: Quantify the length and branching of neurites using high-content imaging.

    • Synaptic Function: Measure changes in calcium signaling or the expression of synaptic proteins.

Conclusion

While this compound presents a molecule of interest due to its structural similarity to the established anticonvulsant phenytoin, a significant data gap exists regarding its toxicological profile. The comparative analysis with phenytoin, lamotrigine, and carbamazepine highlights the potential for neurotoxicity and hepatotoxicity. The proposed tiered experimental workflow provides a robust framework for a comprehensive safety assessment, starting with foundational in vitro assays for cytotoxicity and genotoxicity and progressing to more specific organ-level toxicity evaluations. The detailed protocols provided for key assays serve as a practical guide for researchers to generate the necessary data to make informed decisions about the future development of this compound. Rigorous adherence to such a systematic toxicological evaluation is paramount to ensuring the safety of novel therapeutic candidates.

References

  • Alabi, A., Todd, A., Husband, A., & Reilly, J. (2016). Safety profile of lamotrigine in overdose. Therapeutic Advances in Psychopharmacology, 6(6), 369-381.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • LITFL. (n.d.). Carbamazepine toxicity. Life in the Fast Lane.
  • LITFL. (n.d.). Phenytoin toxicity. Life in the Fast Lane.
  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • PubChem. (n.d.). This compound.
  • Pfizer. (2012). Phenytoin Sodium Capsules (300mg)
  • Spielberg, S. P., Gordon, G. B., Blake, D. A., Goldstein, D. A., & Herlong, H. F. (1981). Predisposition to phenytoin hepatotoxicity assessed in vitro. The New England Journal of Medicine, 305(13), 722-727.
  • U.S. National Library of Medicine. (n.d.). Phenytoin.
  • U.S. National Library of Medicine. (n.d.). Phenytoin Toxicity.
  • Medscape. (2024). Phenytoin Toxicity Workup.
  • Sun Pharmaceutical Industries Ltd. (n.d.).
  • Wikipedia. (n.d.). Lamotrigine.
  • LITFL. (2020, November 3). Phenytoin toxicity.
  • ResearchGate. (n.d.). Percentage cytotoxicity of phenytoin, as determined by the MTT assay...
  • Dr.Oracle. (2024, May 26). How to check Phenytoin (Dilantin) levels for toxicity?
  • National Center for Biotechnology Information. (2020, July 30). Phenytoin.
  • Medscape. (2024, December 27). Phenytoin Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography.
  • National Center for Biotechnology Information. (n.d.). Phenytoin Toxicity.
  • PLOS. (2017, February 2).
  • Nature. (2024, July 1). Investigation on the phenytoin sodium channel-blocker effect in PDT of MDA MB 231 breast cancer using a positively charged PS.
  • Springer. (2011, October 25). Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.
  • ResearchGate. (2024, January 16).
  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(4- Hydroxybutyl)imidazolidine-2,4-dione and.
  • PubChem. (n.d.). This compound.
  • Inotiv. (n.d.).
  • Wikipedia. (n.d.). Ames test.
  • Abcam. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubMed. (2021, October 5).
  • ResearchGate. (n.d.). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
  • Matrix Fine Chemicals. (n.d.). 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0.
  • ResearchGate. (n.d.). Mutagenicity of five food additives in Ames/Salmonella/microsome test.
  • PubChem. (n.d.). 5,5-Diphenylimidazolidine-2,4-dione.
  • Springer N
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). Synthesis and antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5,5-Dimethyloxazolidine-2,4-dione.
  • PubMed Central. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • PubChem. (n.d.). 5,5-Dimethylimidazolidine-2,4-dione;formaldehyde.
  • PubMed. (n.d.).
  • PubMed. (2000, August).
  • PubChem. (n.d.). (5S)-5-benzylimidazolidine-2,4-dione.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,5-Dibenzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5,5-Dibenzylimidazolidine-2,4-dione (CAS No. 23186-94-9).[1] Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

The core principle of chemical waste management is to treat all compounds with unknown disposal protocols as hazardous until a formal assessment by qualified personnel, such as your institution's Environmental Health and Safety (EHS) office, is completed. The guidance provided herein is based on the known hazardous properties of this compound and general best practices for laboratory chemical disposal.

I. Understanding the Hazards: A Proactive Approach to Safety

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling during all stages of use and disposal to prevent accidental exposure. The absence of this compound on specific EPA hazardous waste lists (P- and U-lists) does not preclude it from being considered hazardous waste.[2][3] The characteristic hazards of toxicity and irritation mandate that it be managed as such.

II. Pre-Disposal: Containment and Labeling

Proper containment and labeling are the foundational steps to ensure that chemical waste is handled correctly throughout the disposal chain.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, pipette tips), must be collected in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.

Container Selection and Labeling:

  • Choose containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

III. Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact that can lead to irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that may become airborne.Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.[1]
IV. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular solid waste streams.[4]

  • Consult Your EHS Office: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local regulations and facility capabilities.

  • Prepare for Disposal: Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Contain Spills Immediately: In the event of a spill, use an appropriate absorbent material to contain it. Sweep up the absorbed material and place it in the designated solid hazardous waste container. Do not use water to clean up spills of the solid material, as this can increase the risk of exposure and environmental contamination.

  • Package for Pickup: Securely close all waste containers. Ensure they are clean on the outside and properly labeled.

  • Arrange for Disposal: Follow your institution's procedures for scheduling a hazardous waste pickup. Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup.

V. Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of this compound Waste BB BB A->BB Solid B Identify Waste Type D Liquid Waste (e.g., solutions containing the compound) B->D Liquid C Solid Waste (e.g., contaminated labware, residual solid) E Select and Label Appropriate Hazardous Waste Container C->E D->E F Wear Full PPE (Goggles, Gloves, Lab Coat) E->F G Place Waste in Labeled Container F->G H Securely Seal Container G->H II II H->II I Store in Designated Hazardous Waste Accumulation Area J Contact EHS for Waste Pickup K End: Proper Disposal by EHS J->K BB->C Solid II->J

Caption: Disposal workflow for this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (5S)-5-benzylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Safety Data Sheet: 5,5-Dimethyloxazolidine-2,4-dione. [Link]

  • Matrix Fine Chemicals. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE. [Link]

  • bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 5,5-dimethylhydantoin. [Link]

  • PubChem. 5,5-Diphenylimidazolidine-2,4-dione;silver. National Center for Biotechnology Information. [Link]

  • PubChem. 5,5-Dimethylimidazolidine-2,4-dione;formaldehyde. National Center for Biotechnology Information. [Link]

  • AERU. 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Environment+Energy Leader. EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Eurofins. 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • National Pesticide Information Center. 2,4-D Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. 2,4-D. [Link]

  • AERU. 2,4-dimethyl-1,2,4-thiadiazolidine-5-thione. [Link]

Sources

Navigating the Safe Handling of 5,5-Dibenzylimidazolidine-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 5,5-Dibenzylimidazolidine-2,4-dione, a heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommendation and Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene) .[2][3] These materials offer broad protection against a variety of chemicals, including aromatic compounds.[4] Always inspect gloves for any signs of degradation or punctures before use.[5] For extended handling, consider double-gloving.
Eye Protection Chemical safety goggles . These provide a complete seal around the eyes, offering superior protection from dust particles and potential splashes compared to safety glasses.[6]
Body Protection Laboratory coat . A standard lab coat is sufficient for handling small quantities in a controlled laboratory setting. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area or chemical fume hood .[6] If there is a potential for aerosolization or if handling larger quantities, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[7]
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: The proper sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control airborne dust.[6]

  • Avoid generating dust when weighing or transferring the compound.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]

Storage:

  • Store in a tightly sealed, clearly labeled container.[6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[9][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[6]
Spill Cleanup Protocol

For minor spills of solid this compound in a laboratory setting:

Spill_Cleanup A 1. Evacuate and Secure Area B 2. Don Appropriate PPE A->B C 3. Gently Cover Spill with Absorbent Material B->C D 4. Carefully Sweep into a Labeled Waste Container C->D E 5. Decontaminate the Area D->E F 6. Dispose of Waste as Hazardous E->F

Caption: Step-by-step procedure for cleaning up a minor solid chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear chemical-resistant gloves and safety goggles.

  • Gently Cover Spill: Use an absorbent material like vermiculite or sand to cover the spill. This helps to prevent the dust from becoming airborne.

  • Carefully Sweep: Gently sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe down the spill area with a damp cloth.

  • Dispose of Waste: All contaminated materials, including the absorbent, cloth, and gloves, must be placed in a sealed bag and disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[11] Due to its aromatic and nitrogenous nature, it should be segregated with other solid organic chemical waste.[11]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous chemical waste.

  • Disposal Method: The primary recommended method for disposal is through a licensed hazardous waste disposal company.[11] Incineration in a permitted facility is often the preferred method for organic compounds.[12] Do not dispose of this chemical down the drain or in regular trash.[13]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with best practices for chemical handling and disposal.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydantoin, 99%. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]

  • University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Wayne State University Office of Environmental Health and Safety. Irritants SOP. [Link]

  • University of California, Davis Safety Services. Guidelines for the Selection of Chemical-Resistant Gloves. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Vandeputte. How to choose chemical resistant gloves in 4 steps. [Link]

  • Aromatics International. Safety Data Sheet. [Link]

  • Haz-Map. Bromochloro-5,5-dimethylimidazolidine-2,4-dione. [Link]

  • Provista. Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • University of Cincinnati Environmental Health & Safety. ADVISORY 7.4. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Utah State University Environmental Health and Safety. Chemical Handling Rules. [Link]

  • Texas A&M University-San Antonio. Chemical Safety Guidelines. [Link]

  • National Institutes of Health Office of Research Services. Chemical Safety Guide, 5th Ed. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5,5-dimethylhydantoin. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Global Substance Registration System. 5-BENZYLHYDANTOIN, (S)-. [Link]

  • precisionFDA. 5,5-DIMETHYLHYDANTOIN. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.